N-nitrosodimethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJAHHVKNCGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O, Array | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021029 | |
| Record name | N-Nitrosodimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitrosodimethylamine is a yellow oily liquid with a faint characteristic odor. Boiling point 151-153 °C. Can reasonably be expected to be a carcinogen. Used as an antioxidant, as an additive for lubricants and as a softener of copolymers. An intermediate in 1,1-dimethylhydrazine production., Yellow, oily liquid with a faint, characteristic odor; [NIOSH], Solid, YELLOW OILY LIQUID., Yellow, oily liquid with a faint characteristic odor., Yellow, oily liquid with a faint, characteristic odor. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitrosodimethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/283 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-Nitrosodimethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/459 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | N-Nitrosodimethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
304 to 307 °F at 760 mmHg (EPA, 1998), 152 °C, 151 °C, 306 °F | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/459 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | N-Nitrosodimethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
142 °F (NTP, 1992), 142 °F, 61 °C | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitrosodimethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/283 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/459 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Infinitely soluble in water at 23-25 °C, Soluble in all common organic solvents and in lipids, Very soluble in water, alcohol, ether, Miscible with methylene chloride, vegetable oils, Soluble in ethanol, ethyl ether, and chloroform; soluble in water., 1000 mg/mL at 24 °C, Solubility in water: very good, Soluble | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-Nitrosodimethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-Nitrosodimethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0048 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0048 at 20 °C/4 °C, Relative density (water = 1): 1.0, 1.005 | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/459 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | N-Nitrosodimethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.56, 2.56 | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/459 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
40 mmHg at 152.8 °F (NTP, 1992), 2.7 [mmHg], 2.7 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 360, 3 mmHg | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitrosodimethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/283 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/459 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | N-Nitrosodimethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Yellow, oily liquid, Yellow liquid | |
CAS No. |
62-75-9 | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitrosodimethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosodimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylnitrosamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanamine, N-methyl-N-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Nitrosodimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylnitrosoamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M43H21IO8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-Nitrosodimethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-NITROSODIMETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/459 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethylamine, N-nitroso- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/IQ802C8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
< 25 °C | |
| Record name | N-Nitrosodimethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Metabolic Activation of N-Nitrosodimethylamine by Cytochrome P450 2E1
For Researchers, Scientists, and Drug Development Professionals
N-Nitrosodimethylamine (NDMA) is a potent hepatocarcinogen found in various environmental sources, foods, and more recently, as an impurity in pharmaceutical products.[1][2] Its carcinogenicity is not inherent but requires metabolic activation to a reactive electrophilic species.[3][4] The primary enzyme responsible for this bioactivation in humans and other mammals is Cytochrome P450 2E1 (CYP2E1), a member of the cytochrome P450 mixed-function oxidase system.[5][6][7][8] This guide provides an in-depth examination of the mechanism, kinetics, experimental evaluation, and toxicological consequences of CYP2E1-mediated NDMA activation.
The Core Metabolic Pathway: α-Hydroxylation
The principal pathway for NDMA bioactivation is the CYP2E1-catalyzed α-hydroxylation.[3] This process initiates a cascade of reactions that ultimately produces a highly reactive DNA-alkylating agent.
Mechanism:
-
Initial Oxidation: CYP2E1 introduces a hydroxyl group to one of the methyl groups of NDMA, forming the unstable intermediate, α-hydroxymethylnitrosamine (or N-nitroso(hydroxymethyl)methylamine).[5][8][9]
-
Spontaneous Decomposition: This intermediate is highly unstable and non-enzymatically decomposes.[5][9] It releases formaldehyde (B43269) and water to form the methyldiazonium ion (CH₃N₂⁺).[5][9][10]
-
DNA Alkylation: The methyldiazonium ion is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases, leading to the formation of various DNA adducts, such as O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine (N⁷-MeG).[1][9][11] These adducts, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis.[1][11]
A secondary, minor pathway known as denitrosation also occurs, yielding formaldehyde and monomethylamine.[5][8] However, the α-hydroxylation pathway is considered the primary route for generating the toxic and carcinogenic metabolites.[5]
Quantitative Data on NDMA Metabolism
The efficiency of NDMA metabolism by CYP2E1 has been quantified through various kinetic studies. CYP2E1 exhibits the highest affinity (lowest Kₘ) for NDMA compared to other P450 isoforms.[3]
Table 1: Kinetic Parameters of NDMA N-demethylation by Reconstituted CYPs
| Cytochrome P450 Isoform | Kₘ (µmol/L) | Vₘₐₓ (nmol formaldehyde/min/nmol CYP) |
|---|---|---|
| CYP2E1 | 5 | 3.8 |
| CYP2B4 | 700 | 1.3 |
| CYP3A6 | 10 | 1.8 |
Data adapted from kinetic studies with reconstituted rabbit CYP enzymes.[12]
The activity of CYP2E1 is significantly influenced by various inducers and inhibitors, which can, in turn, affect the rate of NDMA bioactivation and toxicity.
Table 2: Modulators of CYP2E1-mediated NDMA Metabolism
| Modulator | Type | Effect on NDMA Metabolism | Supporting Evidence |
|---|---|---|---|
| Ethanol (B145695) | Inducer & Competitive Inhibitor | Chronic exposure induces CYP2E1 expression, potentially increasing activation.[13] Acutely, it acts as a competitive inhibitor, decreasing metabolism.[5] | Pretreatment of rats with ethanol enhanced NDMA-induced cell damage in perivenous hepatocytes.[13] Co-administration decreased metabolism, increasing NDMA blood levels.[5] |
| Isoniazid (B1672263) | Inducer & Inhibitor | Induces CYP2E1 expression.[14] Also acts as an inhibitor.[13] | Treatment of rats with isoniazid induced NDMA activation.[14] Isoniazid completely protected against NDMA toxicity in cultured hepatocytes.[13] |
| Acetone (B3395972) | Inducer | Induces CYP2E1 expression. | Treatment of rats with acetone induced NDMA activation.[14] |
| Diethyldithiocarbamate (B1195824) (DDC) | Inhibitor | Specific inhibitor of CYP2E1. | Significantly inhibited the metabolic activation of NDMA in rat liver microsomes.[14][15] |
| 4-Methylpyrazole | Inhibitor | Inhibits CYP2E1 activity. | Significantly inhibited the activation of NDMA in rat liver microsomes.[14] |
| Chlormethiazole (CMZ) | Inhibitor | Validated inhibitor of CYP2E1. | Used to confirm the role of CYP2E1 in various metabolic assays.[16][17] |
While CYP2E1 is the primary enzyme, other isoforms like CYP2A6 can contribute to NDMA metabolism, although to a lesser extent.[7][18] Studies in human cells also show measurable NDMA demethylation by CYPs 1A2, 2A6, 2C8, 2C9, 2D6, and 3A4.[5]
Key Experimental Protocols
The study of NDMA metabolism relies on a combination of in vitro and in vivo experimental models.
This is a common method to assess the rate of NDMA metabolism by measuring the production of formaldehyde.
Detailed Methodology:
-
Microsome Preparation:
-
Livers are harvested from untreated or inducer-treated (e.g., ethanol, pyrazole) animals (typically rats).[16]
-
The tissue is homogenized in a buffered solution (e.g., 125 mM KCl–10 mM KPi, pH 7.4).[16]
-
The homogenate undergoes differential centrifugation, including a final ultracentrifugation step (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction.[16]
-
The microsomal pellet is resuspended, and protein concentration is determined (e.g., by the Lowry method).[16]
-
-
Incubation:
-
The reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) and contains liver microsomes (e.g., 0.5-1.0 mg/mL protein), NDMA at various concentrations, and a cofactor system.
-
The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[19]
-
The mixture is incubated at 37°C for a specified time (e.g., 10-20 minutes).
-
-
Reaction Termination and Analysis:
-
The reaction is stopped by adding a quenching agent like trichloroacetic acid (TCA).[19]
-
The sample is centrifuged to pellet the protein.
-
The supernatant is analyzed for formaldehyde content, often using the Nash reagent (acetylacetone and ammonium (B1175870) acetate), which forms a colored product (dihydrolutidine) that can be measured spectrophotometrically.
-
-
Controls:
-
Negative controls are run by omitting the NADPH-generating system or by adding the TCA before the reaction starts (zero-time control).[19]
-
To confirm CYP2E1 specificity, parallel incubations can be performed in the presence of a specific inhibitor like diethyldithiocarbamate (DDC) or anti-CYP2E1 antibodies.[14][15][16]
-
This assay determines if NDMA metabolites are mutagenic.
-
Protocol: Genetically modified Salmonella typhimurium strains (e.g., NM2009) that express specific human CYP enzymes, including CYP2E1, are used.[6][14] These bacteria have a mutation that prevents them from synthesizing histidine. They are exposed to NDMA in the presence of the CYP-expressing system. If the NDMA metabolites are mutagenic, they will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of resulting colonies is proportional to the mutagenic potential. Studies confirm that metabolism by CYP2E1 yields a potent mutagenic response to NDMA.[5]
In vivo models are crucial for understanding tissue-specific toxicity.
-
Protocol: Mice or rats are administered NDMA (e.g., via intraperitoneal injection).[11] After a set time, tissues with high CYP2E1 expression (liver, kidney, lung) are harvested.[20] DNA is isolated, and the presence of DNA damage (e.g., single-strand breaks, alkali-labile sites) is quantified using methods like the CometChip assay.[20] DNA adducts like 7-methylguanine (B141273) can be measured by releasing them from DNA via thermal depurination and quantifying them using HPLC with electrochemical detection.[21]
Accurate quantification is essential for all studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A standard and sensitive method for detecting NDMA in various matrices, including air, water, and biological samples.[2][22][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Increasingly used for its high sensitivity and specificity in detecting a range of nitrosamines, including NDMA, in pharmaceutical products.[2][24]
Toxicological Implications of CYP2E1-Mediated Activation
The activation of NDMA by CYP2E1 is the critical initiating event for its toxicity and carcinogenicity.
-
Genotoxicity and Mutagenicity: The formation of methylated DNA adducts by the methyldiazonium ion is the primary mechanism of NDMA's genotoxicity.[1][11] These adducts can cause DNA strand breaks and mispairing during replication, leading to mutations.[25]
-
Hepatotoxicity: The liver, being the primary site of CYP2E1 expression, is the main target organ for NDMA toxicity.[13] High concentrations of NDMA metabolites can overwhelm cellular repair mechanisms, leading to cell death.[13] Studies show that NDMA metabolites trigger apoptotic cell death in CYP2E1-expressing cells, characterized by chromatin condensation and DNA fragmentation.[4]
-
Oxidative Stress: The catalytic cycle of CYP2E1 is known to be "leaky," resulting in the production of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[17][26][27] This ROS production is exacerbated during the metabolism of substrates like NDMA and contributes to overall cellular damage, including lipid peroxidation and oxidative DNA damage (e.g., formation of 8-hydroxydeoxyguanosine).[21][26]
Conclusion
The metabolic activation of NDMA is unequivocally dependent on cytochrome P450 enzymes, with CYP2E1 playing the central role. Its high affinity for NDMA and its inducibility by common substances like ethanol underscore its importance in determining individual susceptibility to NDMA's carcinogenic effects. A thorough understanding of the kinetics, mechanisms, and experimental methods detailed in this guide is critical for professionals in toxicology, drug safety, and regulatory science for accurately assessing the risks associated with NDMA exposure and for developing strategies to mitigate its harmful effects.
References
- 1. researchgate.net [researchgate.net]
- 2. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound-mediated cytotoxicity in a cell line expressing P450 2E1: evidence for apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evidence for cytochrome P450 2E1-mediated toxicity of this compound in cultured perivenous hepatocytes from ethanol treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Participation of rat liver cytochrome P450 2E1 in the activation of this compound and N-nitrosodiethylamine to products genotoxic in an acetyltransferase-overexpressing Salmonella typhimurium strain (NM2009) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alkylation of cellular macromolecules and target specificity of carcinogenic nitrosodialkylamines: metabolic activation by cytochromes P450 2B1 and 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of CYP2E1 in mitochondrial dysfunction and hepatic tissue injury in alcoholic and non-alcoholic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of this compound and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. This compound-mediated formation of oxidized and methylated dna bases in a cytochrome P450 2E1 expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. epa.gov [epa.gov]
- 23. agilent.com [agilent.com]
- 24. fda.gov [fda.gov]
- 25. The DNA Repair Protein MGMT Protects against the Genotoxicity of this compound, but Not N-Nitrosodiethanolamine and N-Nitrosomethylaniline, in Human HepG2 Liver Cells with CYP2E1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
N-Nitrosodimethylamine (NDMA) as a Byproduct of Water Chloramination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitrosodimethylamine (NDMA) is a semi-volatile organic chemical classified as a probable human carcinogen that has been detected in drinking water supplies, often as a disinfection byproduct of chloramination.[1] This technical guide provides a comprehensive overview of the formation of NDMA during water chloramination, intended for researchers, scientists, and drug development professionals. It delves into the complex reaction mechanisms, precursor compounds, and influencing factors. Detailed experimental protocols for NDMA analysis and the study of its formation are presented, alongside quantitative data on formation kinetics and yields. Furthermore, this guide illustrates the key chemical and biological pathways through detailed diagrams, offering a critical resource for understanding and mitigating the presence of this hazardous compound in treated water.
Introduction
Chloramination, the practice of using chloramines as a disinfectant in drinking water treatment, is employed to reduce the formation of regulated disinfection byproducts such as trihalomethanes (THMs) and haloacetic acids (HAAs), which are common with traditional chlorination. However, chloramination can lead to the formation of other hazardous compounds, most notably this compound (NDMA).[2] NDMA is a potent hepatotoxin and a known carcinogen in laboratory animals.[3][4] Its presence in drinking water, even at nanogram-per-liter concentrations, is a significant public health concern.[5] Understanding the mechanisms of NDMA formation is crucial for developing effective mitigation strategies in water treatment processes.
Mechanisms of NDMA Formation during Chloramination
The formation of NDMA during chloramination is a complex process involving several proposed pathways. The predominant mechanisms involve the reaction of chloramine (B81541) species with precursor compounds, primarily secondary and tertiary amines.
The Role of Chloramine Species: Monochloramine vs. Dichloramine
Both monochloramine (NH₂Cl) and dichloramine (NHCl₂) are present during chloramination, with their relative concentrations dependent on factors like pH and the chlorine-to-ammonia ratio. While monochloramine is typically the dominant species, evidence suggests that dichloramine is a more reactive agent in the formation of NDMA from many precursors.[6][7] However, some studies have indicated that certain precursors, particularly some tertiary amines like ranitidine, may react more readily with monochloramine.[8][9]
Key Formation Pathways
Two primary pathways have been extensively studied: the unsymmetrical dimethylhydrazine (UDMH) pathway and pathways involving tertiary amines.
This pathway is considered the main route for NDMA formation from dimethylamine (B145610) (DMA), a common precursor. The proposed steps are as follows:
-
Formation of UDMH: DMA undergoes a nucleophilic substitution reaction with a chloramine species (monochloramine or dichloramine) to form unsymmetrical dimethylhydrazine (UDMH) or a chlorinated UDMH intermediate.[1][9][10]
-
Oxidation of UDMH: The UDMH intermediate is then oxidized to form NDMA.[11][12] Dissolved oxygen plays a significant role in this oxidation step.[7]
The overall reaction is often slow, suggesting that NDMA can continue to form within the water distribution system.[13]
Certain tertiary amines, particularly pharmaceuticals like ranitidine, can be potent NDMA precursors, exhibiting much higher conversion yields than DMA.[1][8][10] The mechanism for these high yields is thought to involve the formation of a stable carbocation intermediate, which facilitates the release of NDMA.[7]
A proposed four-step pathway for NDMA formation from tertiary amines includes:
-
Nucleophilic substitution by chloramine.
-
Oxidation.
-
Dehydration.
-
Nitrosation, which is suggested to be the rate-limiting step.[1][9]
Factors Influencing NDMA Formation
Several factors can significantly impact the rate and extent of NDMA formation during chloramination:
-
pH: pH is a critical factor influencing both the speciation of chloramines and the protonation state of amine precursors.[7] The highest NDMA formation from some precursors, such as those derived from poly(diallyldimethylammonium chloride) (polyDADMAC), occurs around a neutral pH of 7.[11][14]
-
Precursor Type and Concentration: The molecular structure of the amine precursor greatly affects the NDMA yield. Tertiary amines with specific structural features, such as a dimethylamine moiety attached to a benzyl (B1604629) or heterocyclic ring, are particularly potent precursors.[1][9]
-
Chloramine Dose: Increased monochloramine concentrations generally lead to higher NDMA formation.[5][12]
-
Presence of Bromide: Bromide ions can react with chloramines to form bromochloramine, which can enhance NDMA formation.[11][14]
-
Dissolved Oxygen: Molecular oxygen is involved in the oxidation of intermediates in the NDMA formation pathway.[7][8]
-
Natural Organic Matter (NOM): NOM can have a dual role. It can act as a precursor itself, but it can also compete with other precursors for chloramines, potentially inhibiting NDMA formation.[7]
Quantitative Data on NDMA Formation
The following tables summarize key quantitative data related to NDMA formation from various precursors during chloramination.
Table 1: Molar Yields of NDMA from Various Precursors during Chloramination
| Precursor Compound | Molar NDMA Yield (%) | Reference(s) |
| Dimethylamine (DMA) | 1.4 - 4 | [8] |
| Trimethylamine (TMA) | ~2.3 | [7] |
| Ranitidine | >60 | [7][10] |
| 5-(Dimethylaminomethyl)furfuryl alcohol (DFUR) | ~74.9 - 84.6 | [7][8] |
| N,N-Dimethylbenzylamine (DMBA) | ~64 - 82.5 | [7][8] |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP30) | ~59.9 | [7] |
Table 2: Selected Second-Order Rate Constants for Reactions Involved in NDMA Formation and Precursor Transformation
| Reactants | pH | Rate Constant (k) | Reference(s) |
| Dichloramine + Dimethylamine (DMA) | - | 52 M⁻¹s⁻¹ (for UDMH formation) | [15] |
| UDMH Oxidation | - | 1.4 M⁻¹s⁻¹ | [15] |
| Ozone + various tertiary amines | 7 | 2.4 x 10⁻¹ to 2.3 x 10⁹ M⁻¹s⁻¹ | [14] |
| Chlorine Dioxide + various tertiary amines | 7 | 6.7 x 10⁻³ to 3.0 x 10⁷ M⁻¹s⁻¹ | [14] |
| Hydroxyl Radical (*OH) + various tertiary amines | 7 | 6.2 x 10⁷ to 1.4 x 10¹⁰ M⁻¹s⁻¹ | [14] |
| Apparent rate constant (kₐₚₚ) for NDMA formation in various source waters | - | 0.01–0.09 M⁻¹s⁻¹ | [6][16] |
Experimental Protocols
Analysis of NDMA in Water: USEPA Method 521
A widely accepted method for the quantification of nitrosamines in drinking water is USEPA Method 521. This method utilizes solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).
Methodology Overview:
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. Dechlorinate the sample with ammonium (B1175870) chloride or ascorbic acid. Preserve with a bactericide such as sodium azide. Store at or below 6°C.
-
Solid-Phase Extraction (SPE):
-
A 500-mL water sample is passed through a solid-phase extraction cartridge containing activated coconut charcoal.[17]
-
The nitrosamines are adsorbed onto the charcoal.
-
-
Elution:
-
The adsorbed nitrosamines are eluted from the cartridge using a suitable solvent, typically methylene (B1212753) chloride.[2]
-
-
Concentration:
-
The eluate is concentrated to a final volume of 1 mL to achieve a 500-fold concentration of the analytes.[17]
-
-
Analysis by GC-MS/MS:
Modern variations of this method may use different GC-MS/MS setups, such as triple quadrupole systems, to achieve even lower detection limits.[13][18]
Laboratory Protocol for Studying NDMA Formation Kinetics
The following protocol outlines a general procedure for conducting laboratory-scale experiments to investigate the kinetics of NDMA formation.
Materials and Reagents:
-
High-purity water (e.g., Milli-Q)
-
Phosphate (B84403) buffer solution (to maintain constant pH)
-
Stock solutions of precursor compounds (e.g., DMA, ranitidine)
-
Freshly prepared monochloramine or dichloramine stock solution
-
Quenching agent (e.g., ascorbic acid)
-
Amber glass vials with Teflon-lined caps
-
Constant temperature incubator or water bath
-
Analytical equipment for NDMA quantification (GC-MS/MS)
Experimental Procedure:
-
Reactor Setup: In a series of amber glass vials, add the desired volume of high-purity water and phosphate buffer to achieve the target pH.
-
Precursor Spiking: Add the precursor stock solution to each vial to reach the desired initial concentration.
-
Initiation of Reaction: Initiate the reaction by adding the chloramine stock solution to each vial. Ensure rapid mixing.
-
Incubation: Place the vials in a constant temperature incubator or water bath in the dark for the duration of the experiment.
-
Time-Point Sampling: At predetermined time intervals, remove a vial and immediately quench the reaction by adding a quenching agent like ascorbic acid to consume the residual chloramine.
-
Sample Preparation for Analysis: Prepare the quenched samples for NDMA analysis according to the protocol described in section 4.1 (or a similar validated method).
-
Data Analysis: Plot the concentration of NDMA formed over time to determine the reaction kinetics.
Visualizing Key Pathways
NDMA Formation Pathways
The following diagrams illustrate the key chemical pathways for NDMA formation from dimethylamine and a generalized tertiary amine.
Caption: Key pathways of NDMA formation from DMA and tertiary amines.
Experimental Workflow for NDMA Analysis
This diagram outlines the typical workflow for the analysis of NDMA in a water sample.
Caption: Standard workflow for the analysis of NDMA in water samples.
Carcinogenic Signaling Pathway of NDMA
The carcinogenicity of NDMA is primarily attributed to its metabolic activation in the liver, leading to DNA damage.
Caption: Metabolic activation and carcinogenic pathway of NDMA.
Conclusion and Mitigation Strategies
The formation of NDMA during water chloramination is a multifaceted issue influenced by a variety of chemical and operational parameters. A thorough understanding of the underlying mechanisms, precursor characteristics, and analytical methodologies is essential for effective control. Mitigation strategies can be broadly categorized into two approaches:
-
Precursor Removal: Implementing treatment processes such as granular activated carbon (GAC) filtration or ozonation prior to chloramination can help remove or transform NDMA precursors.[13]
-
Optimization of Chloramination: Careful control of the chloramination process, such as optimizing the chlorine-to-ammonia ratio to minimize dichloramine formation and controlling pH, can reduce NDMA formation.[6]
Continued research into the identification of novel NDMA precursors and the refinement of treatment technologies is critical for ensuring the safety of drinking water supplies. This guide serves as a foundational resource for professionals engaged in this important area of study.
References
- 1. Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Formation of this compound (NDMA) from dimethylamine during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Nitrosamine formation kinetics in wastewater effluents and surface waters - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A kinetic model of this compound (NDMA) formation during water chlorination/chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of this compound (NDMA) from reaction of monochloramine: a new disinfection by-product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Oxidation of this compound (NDMA) precursors with ozone and chlorine dioxide: kinetics and effect on NDMA formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarworks.uark.edu [scholarworks.uark.edu]
- 16. N -Nitrosamine formation kinetics in wastewater effluents and surface waters | Semantic Scholar [semanticscholar.org]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. waterboards.ca.gov [waterboards.ca.gov]
N-Nitrosodimethylamine (NDMA): A Technical Guide to Industrial Sources and Formation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical classified as a probable human carcinogen. Its presence in the environment, food, and pharmaceutical products has garnered significant attention from regulatory bodies and the scientific community. This technical guide provides an in-depth overview of the primary industrial sources of NDMA and the complex chemical pathways through which it is formed. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the identification, mitigation, and control of this critical impurity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex formation pathways to facilitate a deeper understanding of NDMA contamination.
Industrial Sources of this compound (NDMA)
NDMA is not produced commercially in the United States, except for research purposes. Its presence in the environment and finished products is primarily the result of unintentional formation during various industrial processes.[1] Potential industrial sources are widespread and can be broadly categorized as follows:
-
Manufacturing Industries: Several manufacturing sectors have been identified as potential sources of NDMA, often due to the use of precursor chemicals such as dimethylamine (B145610) (DMA) and other alkylamines. These industries include:
-
Water and Wastewater Treatment: The disinfection of drinking water and wastewater is a significant source of NDMA formation.[5][6]
-
Chloramination: The use of chloramines for disinfection is a primary pathway for NDMA formation in water treatment plants.[5][7] Monochloramine reacts with organic nitrogen precursors, such as DMA, to form NDMA.[7]
-
Ozonation: While less common, the ozonation of wastewater or highly contaminated surface water can also lead to the formation of significant levels of NDMA.[6]
-
Polymers: The use of certain amine-based polymers as coagulants in water treatment can also contribute to NDMA formation.[8]
-
-
Pharmaceutical Industry: The presence of NDMA in various drug products has led to widespread recalls and heightened regulatory scrutiny.[9][10] NDMA can form at various stages, including drug synthesis, manufacturing, and storage.[11]
-
API Synthesis and Degradation: The chemical structure of certain active pharmaceutical ingredients (APIs), such as ranitidine, contains moieties that can degrade to form DMA, a direct precursor to NDMA.[9] The manufacturing process for some APIs may also involve the use of solvents, such as N,N-dimethylformamide (DMF), which can contain DMA as an impurity.[12]
-
Excipient Contamination: Nitrite (B80452) impurities are often present in common pharmaceutical excipients and can react with secondary or tertiary amines in the API or other excipients to form nitrosamines.[11]
-
Cross-Contamination: Inadequate cleaning of manufacturing equipment can lead to cross-contamination with nitrosamines or their precursors.[13]
-
-
Rocket Fuel: The use of unsymmetrical dimethylhydrazine (UDMH) as a liquid rocket fuel has resulted in significant NDMA contamination in groundwater at and near aerospace facilities.[14]
Quantitative Data on NDMA Formation
The following tables summarize quantitative data on NDMA levels from various industrial and pharmaceutical sources.
Table 1: NDMA Concentrations in Industrial Settings
| Industrial Sector | Sample Type | NDMA Concentration | Reference |
| Rubber Industry | Air (Curing/Post-treating) | -3% to -19% per year reduction over two decades | [3] |
| Rubber Industry | Air (Maintenance/Engineering) | +13% per year increase over two decades | [3] |
| Rubber Industry | Air (General) | 0.10 to 0.98 µg/m³ | [15] |
| Industrial Area (Austria) | Ambient Air | 0.01 to 0.04 µg/m³ | [16] |
| Chemical Production Facility | Air (Perimeter) | Up to 0.230 µg/m³ | [4] |
| Chemical Production Facility | Air (Nearby) | Up to 0.079 µg/m³ | [4] |
| Wastewater Treatment Plant | Effluent (Secondary) | 3.6 ng/L (with 0.05 mM monochloramine) | [7] |
| Wastewater Treatment Plant | Effluent (Secondary) | 111 ng/L (with 0.5 mM monochloramine) | [7] |
| Drinking Water (Chloramination) | Finished Water | Max: 0.630 µg/L | [4] |
| Drinking Water (Chlorination) | Finished Water | Max: 0.0846 µg/L | [4] |
Table 2: NDMA Levels in Pharmaceutical Products
| Drug Product | Dosage Form | NDMA Level | Reference |
| Valsartan | API and Finished Product | Should be < 0.3 ppm | [13] |
| Metformin | Slow Release | Concentrations exceeding 96 ng/day led to recalls | [9] |
| Ranitidine | Various | Concentrations exceeding 96 ng/day led to recalls | [9] |
| Various Sartans | API and Finished Product | Quantifiable by LC-MS/MS |
Formation Pathways of NDMA
The formation of NDMA is a complex process involving the reaction of a secondary or tertiary amine with a nitrosating agent. The specific pathways can vary depending on the environmental matrix and the precursors present.
General Formation Pathway: Nitrosation of Dimethylamine (DMA)
The most fundamental pathway for NDMA formation is the reaction of dimethylamine (DMA) with a nitrosating agent, such as nitrite (NO₂⁻), under acidic conditions. The nitrous acid formed in situ is the key reactant.
Caption: General nitrosation of dimethylamine to form NDMA.
Formation Pathways in Water Treatment
During water disinfection with chloramines, NDMA is primarily formed through the reaction of monochloramine with DMA. This pathway involves the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate, which is subsequently oxidized to NDMA.[7]
Caption: NDMA formation via the UDMH pathway during chloramination.
Formation Pathways in Pharmaceutical Products
In pharmaceutical products, NDMA can form from the degradation of the active pharmaceutical ingredient (API) or from impurities present in the API, excipients, or solvents.
Certain APIs, such as ranitidine, can degrade to form DMA. This DMA can then react with nitrite impurities, often found in excipients, to form NDMA, particularly under conditions of heat and humidity.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occupational exposure to NDMA and NMor in the European rubber industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Formation of this compound (NDMA) from dimethylamine during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (NDMA) and its precursors in water and wastewater: A review on formation and removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of this compound (NDMA) from reaction of monochloramine: a new disinfection by-product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. How this compound (NDMA) or Nitrosamine impurity is impacting the Pharma industry [witii.us]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. jpsbr.org [jpsbr.org]
- 14. swri.org [swri.org]
- 15. rivm.nl [rivm.nl]
- 16. Nitrosamine measurements in ambient air of an industrial area in Austria - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of N-nitrosodimethylamine in Mammals: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-nitrosodimethylamine (NDMA) is a potent hepatotoxic and carcinogenic compound that has garnered significant attention due to its presence as a contaminant in various environmental sources and pharmaceutical products. This technical guide provides a comprehensive overview of the toxicological profile of NDMA in mammals, with a focus on its toxicokinetics, mechanisms of toxicity, and the spectrum of adverse effects observed in preclinical studies. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and safety assessment. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed to facilitate study replication and interpretation. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the molecular and procedural intricacies of NDMA toxicology.
Toxicokinetics
Absorption
Following oral administration, this compound (NDMA) is rapidly and almost entirely absorbed from the gastrointestinal tract in various mammalian species.[1] The primary site of absorption is the small intestine.[1] The bioavailability of orally administered NDMA can differ significantly among species, with estimates ranging from approximately 10% in rats and hamsters to over 90% in beagles, suggesting species-specific differences in first-pass metabolism.[2] While data on inhalation and dermal absorption are limited, the occurrence of fatalities in humans after inhalation and the induction of tumors in mice after topical application suggest that these are also viable routes of exposure.[1]
Distribution
Once absorbed, unmetabolized NDMA is distributed throughout the body and can freely move between blood and various tissues without significant accumulation in any specific organ.[3] It has been shown to cross the placenta, leading to the formation of DNA adducts in fetal tissues.[4]
Metabolism
The toxicity of NDMA is intrinsically linked to its metabolic activation, which primarily occurs in the liver. The key enzymatic pathway involves the cytochrome P450 system, particularly the CYP2E1 isozyme.[5] This process, known as α-hydroxylation, converts NDMA into an unstable intermediate, α-hydroxy-N-nitrosodimethylamine. This intermediate then spontaneously decomposes to formaldehyde (B43269) and the highly reactive methyldiazonium ion. The methyldiazonium ion is a potent alkylating agent that can methylate cellular macromolecules, including DNA, which is the critical step in the initiation of its carcinogenic effects.[5]
Excretion
The metabolites of NDMA are primarily excreted in the urine. Methylamine has been identified as a major urinary metabolite in rats following oral exposure to NDMA.[1]
Mechanism of Toxicity
The primary mechanism underlying the toxicity and carcinogenicity of NDMA is its metabolic activation to the methyldiazonium ion, which subsequently causes DNA damage.
DNA Adduct Formation
The methyldiazonium ion readily reacts with DNA, forming various methylated adducts. The most significant of these in terms of mutagenicity and carcinogenicity is O⁶-methylguanine (O⁶-meG).[3][6] This adduct can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations if not repaired. Other methylated DNA adducts, such as N⁷-methylguanine and N³-methyladenine, are also formed but are generally considered less critical for the initiation of cancer.[5]
DNA Damage Response and Apoptosis
The formation of DNA adducts by NDMA triggers a cellular DNA damage response. The presence of O⁶-meG adducts can be recognized by DNA repair proteins, and if the damage is extensive, it can lead to the activation of cell cycle checkpoints and apoptosis. Key signaling pathways involved include the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which are central regulators of the DNA damage response.[1] These kinases can phosphorylate and activate a range of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, in cases of severe damage, initiate apoptosis by upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. This leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.[7][8]
Toxic Effects
NDMA exhibits a wide range of toxic effects in mammals, with the liver being the primary target organ.
Acute, Subchronic, and Chronic Toxicity
Acute exposure to high doses of NDMA can cause severe liver damage, characterized by centrilobular necrosis and hemorrhage, which can be fatal.[9] Subchronic and chronic exposure to lower doses also leads to progressive liver injury, including fibrosis and cirrhosis.[5] Other reported effects include alterations in hematological parameters and effects on the immune system.[10]
Carcinogenicity
NDMA is a potent carcinogen in all animal species tested, including rats, mice, hamsters, and dogs.[9] It induces tumors in multiple organs, with the liver being the most common site.[11] Lung and kidney tumors are also frequently observed.[11] The carcinogenicity of NDMA has been demonstrated following various routes of exposure, including oral, inhalation, and parenteral administration.[9]
Genotoxicity
NDMA is a well-established genotoxic agent. It induces DNA fragmentation, DNA adduct formation, and DNA repair synthesis in both in vitro and in vivo systems.[12] It has been shown to cause chromosomal aberrations, sister chromatid exchanges, and micronuclei formation in various cell types.[12]
Liver and Kidney Toxicity
The liver is the primary target for NDMA toxicity. Both acute and chronic exposure can lead to severe hepatotoxicity, including necrosis, fibrosis, and the development of liver cancer.[5][11] The kidneys are another target organ, with studies showing the induction of kidney tumors in rodents.[11]
Reproductive and Developmental Toxicity
Limited data suggest that NDMA can have reproductive and developmental effects. In animal studies, exposure to NDMA during pregnancy has been associated with fetal or neonatal mortality.[5]
Quantitative Toxicological Data
The following tables summarize key quantitative toxicity data for NDMA in various mammalian species.
Table 1: Acute Lethality of this compound (NDMA)
| Species | Route of Exposure | Parameter | Value | Reference |
| Rat | Oral | LD50 | 27 - 41 mg/kg | [9] |
| Rat | Inhalation (4 hr) | LC50 | 78 ppm | [5][10] |
| Mouse | Inhalation (4 hr) | LC50 | 57 ppm | [5][10] |
| Dog | Inhalation (4 hr) | Lethal Concentration | 16 ppm (2/3 died) | [5][10] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Non-Cancer Endpoints
| Species | Duration | Route | NOAEL | LOAEL | Endpoint | Reference |
| Rat | Acute (10 days) | Oral (drinking water) | 0.0007 mg/kg/day | 0.0016 mg/kg/day | Altered iron indices | [10] |
| Rat | Acute (10 days) | Oral (drinking water) | - | 0.002 mg/kg/day | Increased serum AST, ALT, ALP, GGT | [10] |
| Rat | Chronic (3.5 years) | Oral (drinking water) | - | 0.022 mg/kg/day | Decreased survival due to liver tumors | [5][13] |
Table 3: Dose-Response Data for NDMA-Induced Liver Tumors in Rats
| Daily Dose (mg/kg) | Tumor Incidence (%) | Reference |
| 0.001 | ~0.25 | [14] |
| 0.01 | ~2.5 | [14] |
| 0.1 | ~25 | [14] |
| >1 | >50 | [14] |
| Data from the long-term drinking water study by Peto et al. (1991) |
Experimental Protocols
Rodent Carcinogenicity Bioassay (Oral Administration)
This protocol is a generalized representation based on studies like the one conducted by Peto et al. (1991).[14]
-
Animal Model: Male and female rats (e.g., Fischer 344 or Wistar) are commonly used. Animals are typically obtained at a young age (e.g., 6-8 weeks) and allowed to acclimate for at least one week before the start of the study.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. They are provided with standard laboratory chow and drinking water ad libitum.
-
NDMA Administration: NDMA is typically administered in the drinking water. A stock solution of NDMA is prepared and then diluted to the desired concentrations. The drinking water solutions are prepared fresh on a regular basis (e.g., weekly) and stored in a manner that prevents degradation (e.g., in amber bottles, refrigerated). Water consumption is monitored to calculate the daily dose of NDMA per animal. Alternatively, NDMA can be administered by gavage, where a specific volume of an NDMA solution is delivered directly into the stomach using a gavage needle.[15]
-
Dose Groups: Multiple dose groups are used, along with a control group that receives the vehicle (e.g., untreated drinking water). The dose levels are selected based on preliminary toxicity studies to establish a range that includes a maximum tolerated dose (MTD) and several lower doses.
-
Observations: Animals are observed daily for clinical signs of toxicity, such as changes in appearance, behavior, and body weight. Body weight and food/water consumption are typically measured weekly.
-
Necropsy and Histopathology: At the end of the study (typically after 2 years for a chronic bioassay), or when animals are found moribund, a complete necropsy is performed. All major organs are examined macroscopically. The liver, lungs, kidneys, and any tissues with gross abnormalities are collected and fixed in 10% neutral buffered formalin. Tissues are then embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a qualified pathologist.[16]
Analysis of DNA Adducts
-
Tissue Collection and DNA Isolation: Following exposure to NDMA, animals are euthanized, and target tissues (e.g., liver) are collected and immediately frozen in liquid nitrogen or stored at -80°C until DNA isolation. DNA is isolated using standard phenol-chloroform extraction or commercially available DNA isolation kits.
-
DNA Hydrolysis: The isolated DNA is enzymatically or chemically hydrolyzed to release the individual nucleosides or bases.
-
Quantification of O⁶-methylguanine: The levels of O⁶-meG are typically quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection, or by using immunoassays like ELISA with specific antibodies against O⁶-meG.[17]
Assessment of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.[18][19]
-
Tissue Preparation: Liver tissue samples are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. The sections are then deparaffinized and rehydrated.
-
Permeabilization: The tissue sections are treated with a permeabilizing agent (e.g., proteinase K or Triton X-100) to allow the labeling enzyme to access the nuclear DNA.[18]
-
Labeling: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Detection: If biotin-labeled dUTPs are used, the signal is detected using a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) followed by a chromogenic substrate. If fluorescently labeled dUTPs are used, the signal is visualized directly using a fluorescence microscope.
-
Controls: A positive control is typically included by treating a tissue section with DNase I to induce DNA fragmentation. A negative control is prepared by omitting the TdT enzyme from the reaction mixture.[18]
Western Blot Analysis for Protein Expression
-
Protein Extraction: Liver tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, cleaved caspase-3). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging. The band intensities are quantified using densitometry software.
Visualizations
Caption: Metabolic activation of this compound (NDMA).
Caption: NDMA-induced DNA damage response signaling cascade.
Caption: Intrinsic apoptosis pathway activated by NDMA.
References
- 1. ATR Kinase Activation Mediated by MutSα and MutLα in Response to Cytotoxic O6-Methylguanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound-derived O(6)-methylguanine in DNA of monkey gastrointestinal and urogenital organs and enhancement by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O6-methylguanine DNA adduct formation and modulation by ethanol in placenta and fetal tissues after exposure of pregnant patas monkeys to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for this compound (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dosimetry of O6-methylguanine in rat DNA after low-dose, chronic exposure to this compound (NDMA). Implications for the mechanism of NDMA hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ser.nl [ser.nl]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or this compound: a detailed dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downstate.edu [downstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. O6-methylguanine-DNA adducts in rat lymphocytes after in vivo exposure to this compound (NDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. info.gbiosciences.com [info.gbiosciences.com]
The Vexing Role of N-Nitrosodimethylamine in Hepatic Fibrosis and Cirrhosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which N-Nitrosodimethylamine (NDMA), a potent hepatotoxin, induces hepatic fibrosis and its progression to cirrhosis. This document details the molecular signaling cascades, presents quantitative data from preclinical models, and outlines key experimental protocols to aid researchers in studying this critical area of hepatology and toxicology.
Executive Summary
This compound (NDMA) is a well-established environmental and dietary carcinogen that serves as a powerful tool in experimental models to induce liver injury, fibrosis, and cirrhosis. The pathological progression is characterized by a cascade of events initiated by the metabolic activation of NDMA in the liver. This leads to significant oxidative stress, hepatocellular damage, and a subsequent inflammatory response. The activation of hepatic stellate cells (HSCs) is a pivotal event, transforming them into myofibroblast-like cells that excessively produce extracellular matrix (ECM) proteins, primarily collagen, resulting in the progressive scarring of the liver parenchyma. Understanding these intricate molecular pathways is crucial for the development of targeted therapeutic interventions.
The Molecular Odyssey of NDMA-Induced Hepatic Fibrosis
The journey from NDMA exposure to the development of cirrhosis involves a complex interplay of metabolic, cellular, and signaling events.
Metabolic Activation and Hepatocellular Injury
The toxicity of NDMA is not inherent to the parent compound but is a consequence of its metabolic activation, primarily in the liver.[1] The microsomal enzyme cytochrome P450 2E1 (CYP2E1) plays a central role in this process.[2][3]
The metabolic cascade generates highly reactive intermediates, including formaldehyde (B43269) and a methyl-diazonium ion.[4] These reactive species can alkylate cellular macromolecules such as DNA and proteins, leading to DNA adduct formation and cellular dysfunction.[1] This initial insult triggers hepatocellular apoptosis and necrosis, particularly in the centrilobular region of the liver.[5]
Oxidative Stress: The Fulcrum of Injury
A primary driver of NDMA-induced hepatotoxicity is the overwhelming production of reactive oxygen species (ROS), leading to a state of severe oxidative stress.[1][6] This imbalance between the production of ROS and the liver's antioxidant defense mechanisms results in widespread cellular damage. Key events include:
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This compromises membrane integrity and function.[6]
-
Depletion of Antioxidants: NDMA administration has been shown to decrease the levels of crucial antioxidants such as glutathione (B108866) (GSH), catalase, and glutathione peroxidase.[1]
-
Mitochondrial Dysfunction: Oxidative stress directly impairs mitochondrial function, further exacerbating ROS production and leading to a vicious cycle of cellular damage.
The Inflammatory Cascade
Hepatocellular injury and death release damage-associated molecular patterns (DAMPs), which trigger a robust inflammatory response.[7][8] This involves the infiltration of immune cells, including macrophages (Kupffer cells), neutrophils, and lymphocytes, into the liver parenchyma.[1] These immune cells release a plethora of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This inflammatory milieu plays a critical role in perpetuating liver injury and promoting the fibrogenic process.
Hepatic Stellate Cell Activation: The Architects of Fibrosis
The activation of hepatic stellate cells (HSCs) is the central event in the development of hepatic fibrosis.[9][10] In their quiescent state, HSCs are responsible for storing vitamin A. However, in response to the inflammatory cytokines and growth factors released during liver injury, they undergo a process of activation, transdifferentiating into proliferative, contractile, and fibrogenic myofibroblast-like cells.[11] A hallmark of this activation is the de novo expression of alpha-smooth muscle actin (α-SMA).[12]
Activated HSCs are the primary source of the excessive extracellular matrix (ECM) deposition that characterizes fibrosis.[9] They ramp up the synthesis of fibrillar collagens, particularly type I and type III, leading to the progressive replacement of functional liver tissue with scar tissue.[1][13]
Key Signaling Pathways in NDMA-Induced Fibrosis
Several interconnected signaling pathways orchestrate the fibrogenic response to NDMA. The Transforming Growth Factor-beta (TGF-β) signaling pathway is considered the master regulator of this process.
The TGF-β/SMAD Signaling Axis
TGF-β1 is a potent pro-fibrotic cytokine whose expression is significantly upregulated in the injured liver.[14][15] Its signaling cascade is pivotal in driving HSC activation and collagen production. The canonical TGF-β pathway involves the following steps:
-
Ligand Binding: TGF-β1 binds to the TGF-β type II receptor (TβRII).
-
Receptor Complex Formation: This binding recruits and activates the TGF-β type I receptor (TβRI).
-
SMAD Phosphorylation: The activated TβRI phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.
-
SMAD Complex Formation: Phosphorylated SMAD2/3 form a complex with the common mediator SMAD (co-SMAD), SMAD4.
-
Nuclear Translocation and Gene Transcription: This SMAD complex translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, including those encoding for collagens and other ECM components, thereby upregulating their transcription.[16][17]
Quantitative Data from Preclinical Models
The following tables summarize quantitative data from various studies utilizing the NDMA-induced rat model of hepatic fibrosis. These data provide a benchmark for researchers studying the efficacy of potential anti-fibrotic agents.
Table 1: Changes in Serum Biomarkers in NDMA-Induced Hepatic Fibrosis in Rats
| Biomarker | Control (Approx. Range) | NDMA-Treated (Approx. Range) | Fold Change (Approx.) | Reference |
| Alanine Aminotransferase (ALT) (U/L) | 25 - 50 | 100 - 300 | 4 - 6 | [3][18] |
| Aspartate Aminotransferase (AST) (U/L) | 60 - 100 | 200 - 500 | 3 - 5 | [3][18] |
| Hyaluronic Acid (HA) (ng/mL) | 20 - 50 | 200 - 600 | 10 - 12 | [19] |
| Collagen Type IV (ng/mL) | 5 - 15 | 50 - 150 | 10 | [20] |
Table 2: Changes in Hepatic Fibrosis Markers in NDMA-Induced Hepatic Fibrosis in Rats
| Marker | Method | Control (Approx. Value) | NDMA-Treated (Approx. Value) | Fold Change (Approx.) | Reference |
| Hydroxyproline (B1673980) (µg/g liver tissue) | Colorimetric Assay | 50 - 150 | 500 - 1500 | 10 | [21] |
| Collagen Type I mRNA | qRT-PCR | 1.0 (relative units) | 3.5 (relative units) | 3.5 | [22] |
| Collagen Type III mRNA | qRT-PCR | 0.9 (relative units) | 4.9 (relative units) | 5.4 | [22] |
| α-SMA Expression | Immunohistochemistry | Negative/very low | Strong positive staining | - | [4] |
Note: The values presented are approximate ranges compiled from multiple sources and can vary depending on the specific experimental protocol, rat strain, and duration of NDMA administration.
Experimental Protocols
Reproducible and well-characterized animal models are essential for studying the pathogenesis of hepatic fibrosis and for testing novel therapeutics. The NDMA-induced model in rodents is widely used for this purpose.[1][16]
Induction of Hepatic Fibrosis and Cirrhosis with NDMA in Rats
This protocol describes a common method for inducing hepatic fibrosis and early cirrhosis in Wistar rats.
Materials:
-
This compound (NDMA)
-
Sterile 0.9% saline
-
Male Wistar rats (150-200 g)
-
Appropriate caging and animal care facilities
-
Personal protective equipment (PPE) for handling NDMA
Procedure:
-
Preparation of NDMA Solution: Prepare a 1:100 dilution of NDMA in sterile 0.15 M NaCl. Handle NDMA with extreme caution in a fume hood as it is a potent carcinogen.
-
Induction of Fibrosis: Administer the diluted NDMA solution to rats via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight. Injections are given on three consecutive days per week for a period of three to four weeks.[3][21]
-
Induction of Cirrhosis: For a model of early cirrhosis, NDMA can be administered daily at 10 mg/kg body weight for 7 consecutive days. The animals are then maintained for an additional 21 to 28 days to allow for the development of cirrhosis.
-
Monitoring: Monitor the animals regularly for signs of distress, weight loss, and changes in behavior. Serum samples can be collected at various time points to assess liver injury via ALT and AST levels.
-
Termination and Tissue Collection: At the end of the experimental period, euthanize the animals according to approved protocols. Collect blood for serum analysis and liver tissue for histological and biochemical analyses.
Quantification of Hepatic Fibrosis
5.2.1. Hydroxyproline Assay
This assay quantifies the total collagen content in the liver, as hydroxyproline is a major component of collagen.
-
Tissue Hydrolysis: Homogenize a known weight of liver tissue (e.g., 10-100 mg) in distilled water. Add an equal volume of concentrated hydrochloric acid (12 M) and hydrolyze at 110-120°C for 18-24 hours.
-
Neutralization and Oxidation: Neutralize the hydrolysate with NaOH. Add Chloramine-T solution and incubate at room temperature to oxidize the hydroxyproline.
-
Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C to develop a colored product.
-
Spectrophotometry: Measure the absorbance at 550-560 nm and calculate the hydroxyproline concentration using a standard curve.[1][3]
5.2.2. Sirius Red Staining
This histological staining method is specific for collagen fibers.
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.
-
Staining: Stain the sections with Picro-Sirius Red solution for 1 hour.
-
Washing and Dehydration: Wash with acidified water, followed by dehydration in ethanol (B145695) and clearing in xylene.
-
Microscopy and Quantification: Visualize the stained sections under a light microscope. The collagen fibers will appear red. The percentage of the fibrotic area can be quantified using image analysis software.[23]
Immunohistochemistry for α-SMA
This technique is used to identify activated HSCs.
-
Antigen Retrieval: Deparaffinize, rehydrate, and perform antigen retrieval on liver sections.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for α-SMA.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections. Activated HSCs will show brown cytoplasmic staining.[4][24]
Conclusion
The NDMA-induced model of hepatic fibrosis and cirrhosis provides a robust and reproducible platform for investigating the molecular pathogenesis of these debilitating liver diseases. The intricate interplay of metabolic activation, oxidative stress, inflammation, and the activation of hepatic stellate cells, orchestrated primarily by the TGF-β signaling pathway, offers multiple targets for therapeutic intervention. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to facilitate further research and the development of novel anti-fibrotic therapies.
References
- 1. 4.4. Hydroxyproline Assay [bio-protocol.org]
- 2. Divergent Transforming Growth Factor-β Signaling in Hepatic Stellate Cells after Liver Injury: Functional Effects on ECE-1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Activation of TGF-β within cultured hepatocytes and in liver injury leads to intracrine signaling with expression of connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iTRAQ-based quantitative proteomic analysis reveals important metabolic pathways for arsenic-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An appraisal of the histopathological assessment of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis-Updated 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 15. biocare.net [biocare.net]
- 16. wjgnet.com [wjgnet.com]
- 17. The Dimethylnitrosamine Induced Liver Fibrosis Model in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Diagnostic role of SPP1 and collagen IV in a rat model of type 2 diabetes mellitus with MASLD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dimethylnitrosamine-induced liver injury in rats: the early deposition of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rat Hyaluronic Acid ELISA kit (E02H0029) - Shanghai BlueGene Biotech CO., LTD. [elisakit.cc]
- 23. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 24. mdpi.com [mdpi.com]
Stability of N-Nitrosodimethylamine (NDMA): A Technical Guide to pH-Dependent Degradation
For Immediate Release
This in-depth technical guide provides a comprehensive analysis of the stability of N-nitrosodimethylamine (NDMA) in aqueous solutions, with a specific focus on the differential effects of acidic and alkaline conditions. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nitrosamine (B1359907) impurities.
Executive Summary
This compound (NDMA), a probable human carcinogen, exhibits pH-dependent stability in aqueous solutions. Generally, NDMA is relatively stable in neutral and alkaline environments when shielded from light. However, its degradation is significantly accelerated under strongly acidic conditions, a process that can be further intensified by exposure to ultraviolet (UV) light. The degradation pathways and resulting products also vary significantly with pH. Understanding these stability characteristics is critical for the development of analytical methods, drug formulation, and risk assessment of NDMA.
NDMA Stability Profile: Acidic vs. Alkaline Conditions
The stability of NDMA is intrinsically linked to the pH of the aqueous solution. In the absence of light, NDMA demonstrates greater stability in neutral to alkaline conditions. Conversely, acidic environments promote the degradation of NDMA, primarily through acid-catalyzed hydrolysis which involves the cleavage of the N-NO bond (denitrosation).
The influence of pH on NDMA degradation becomes even more pronounced under UV irradiation. Photodegradation of NDMA is significantly faster in acidic solutions compared to neutral and alkaline solutions.[1][2] This is attributed to a higher quantum yield and the protonation of the excited-state NDMA molecule in acidic media.[1]
Quantitative Analysis of NDMA Degradation
The degradation of NDMA often follows pseudo-first-order kinetics. The rate of degradation is influenced by factors including pH, temperature, and the presence of other chemical species.
| Condition | pH Range | Observation | Reference |
| Acidic | < 7 | Increased degradation rate, especially under UV light.[1] | [1] |
| 2 | Under UV irradiation, faster degradation compared to higher pH.[3] | [3] | |
| 3.5 | Almost complete photodegradation within 20 minutes of UV exposure.[1] | [1] | |
| Neutral | ~7 | Relatively stable in the dark. Photodegradation occurs but is slower than in acidic conditions.[1] | [1] |
| Alkaline | > 7 | Generally stable in the dark. Slower photodegradation rate compared to acidic and neutral conditions.[1] | [1] |
| 9.4 | Significantly decreased rate of photodegradation.[1] | [1] |
| Parameter | Value | Conditions | Reference |
| Pseudo-first-order degradation rate constant (NDELA) | 2.49 × 10⁻² L/W-min | pH 2 (UV) | [3] |
| Pseudo-first-order degradation rate constant (NDELA) | 6.48 × 10⁻³ L/W-min | pH 10 (UV) | [3] |
| Pseudo-first-order degradation rate constant (NDEA) | 1.56 × 10⁻² L/W-min | pH 2 (UV) | [3] |
| Pseudo-first-order degradation rate constant (NDEA) | 5.25 × 10⁻⁴ L/W-min | pH 10 (UV) | [3] |
| Removal Efficiency (UV/sulfite ARP) | 21.57% | pH 3 (initial 5 min) | [4] |
| Removal Efficiency (UV/sulfite ARP) | 66.79% | pH 11 (initial 5 min) | [4] |
Note: Data for N-nitrosodiethanolamine (NDELA) and N-nitrosodiethylamine (NDEA) are included to illustrate the general trend for N-nitrosamines.
Degradation Pathways and Products
The degradation of NDMA proceeds through different pathways depending on the pH and the presence of factors like UV light.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the primary degradation pathway is denitrosation, leading to the formation of dimethylamine (B145610) (DMA) and a nitrosating agent.[5]
Photodegradation
Exposure to UV light initiates photodegradation, with product distribution being pH-dependent.
-
Acidic Conditions (e.g., pH 2-4): The primary degradation products are nitrate (B79036) (NO₃⁻), with lesser amounts of nitrite (B80452) (NO₂⁻), dimethylamine (DMA), and methylamine (B109427) (MA).[3] The formation of nitrate is more significant under strongly acidic conditions.[2]
-
Neutral and Alkaline Conditions (e.g., pH 4-10): The primary degradation products are nitrite (NO₂⁻), dimethylamine (DMA), and methylamine (MA).[1] Nitrite formation is more prevalent in this pH range.[3]
Experimental Protocols for Stability Testing
A generalized workflow for assessing the stability of NDMA under acidic and alkaline stress conditions is outlined below.
References
A Historical Perspective of N-nitrosodimethylamine in Cancer Research: An In-depth Technical Guide
Introduction
N-nitrosodimethylamine (NDMA), a semi-volatile organic chemical with the formula (CH₃)₂NNO, has held a significant position in the annals of cancer research for over half a century. Initially synthesized for industrial applications, including as an intermediate in rocket fuel production, its potent carcinogenic properties were later discovered, transforming it into a critical tool for understanding the mechanisms of chemical carcinogenesis.[1][2][3] Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), NDMA's journey from an industrial compound to a well-characterized experimental carcinogen has provided foundational insights into metabolic activation, DNA alkylation, and mutagenesis.[4][5] This technical guide provides a historical perspective on NDMA's role in cancer research, detailing key experiments, mechanisms of action, and the evolution of our understanding of its carcinogenic potential.
The Landmark Discovery of Carcinogenicity
The history of NDMA in cancer research is marked by the seminal 1956 publication by Peter Magee and John Barnes.[4][6] They reported that NDMA, a structurally simple and water-soluble compound, readily induced liver tumors in rats.[4][6] This finding was remarkable and shifted the paradigm of carcinogenesis research, which at the time was predominantly focused on higher molecular weight, non-water-soluble compounds like polycyclic aromatic hydrocarbons.[4][6] Subsequent research connected the formation of NDMA from nitrite-treated herring meal to liver toxicity in farm animals, raising concerns about the potential for N-nitrosamines in the human food supply to be a carcinogenic hazard.[4][6]
Metabolic Activation: The Path to a Potent Carcinogen
A pivotal discovery in understanding NDMA's carcinogenicity was that the parent compound itself is not the ultimate carcinogen. It requires metabolic activation to exert its genotoxic effects. This bioactivation process is primarily initiated in the liver by the cytochrome P450 enzyme system, with CYP2E1 being the principal isoenzyme involved.[4][5][7]
The process involves an α-hydroxylation reaction, which converts NDMA into an unstable intermediate, α-hydroxy-N-nitrosodimethylamine. This intermediate spontaneously decomposes, yielding formaldehyde (B43269) and a highly reactive electrophile: the methyldiazonium ion .[4][5][8] This ion is the ultimate carcinogenic metabolite responsible for the alkylation of cellular macromolecules, most importantly, DNA.[4][5]
The Molecular Scars: DNA Adducts and Mutagenesis
The carcinogenicity of NDMA is fundamentally linked to the covalent modification of DNA by the methyldiazonium ion. This alkylating agent forms several DNA adducts, with O⁶-methylguanine (O⁶-MeG) being one of the most extensively studied and critically important mutagenic lesions.[4][5][9]
If not repaired, the O⁶-MeG adduct readily mispairs with thymine (B56734) instead of cytosine during DNA replication. This leads to a characteristic G:C to A:T transition mutation in the subsequent round of replication.[5] The persistence of O⁶-MeG in tissues where tumors develop supports its central role in NDMA-induced carcinogenesis.[4] Other adducts formed include N7-methylguanine and 3-methyladenine, which can also contribute to cytotoxicity and mutagenicity.[4][10]
The cell possesses defense mechanisms against such damage. The enzyme O⁶-alkylguanine-DNA alkyltransferase (MGMT) directly removes the methyl group from O⁶-MeG.[5][11] Other lesions are handled by the base excision repair (BER) pathway, initiated by enzymes like alkyladenine DNA glycosylase (AAG).[1][12][13] The balance between the rate of DNA adduct formation and the efficiency of these repair pathways is a critical determinant of whether exposure to NDMA will lead to cancer.[12]
Key Historical Animal Studies
Decades of animal studies have unequivocally established NDMA as a potent multi-species carcinogen. It has been shown to induce tumors in at least 16 different animal species, including rats, mice, hamsters, and monkeys.[1][4][13] The liver is the primary target organ, though tumors in the kidneys, lungs, and respiratory tract have also been consistently reported.[1][13][14]
A landmark dose-response study by Peto et al. in the 1980s and 90s involved exposing a large cohort of rats to 15 different concentrations of NDMA in their drinking water over their lifetime.[1][15] This extensive study demonstrated a linear dose-response relationship at low doses, suggesting that there was no discernible safe threshold for NDMA's carcinogenic effects in rats.[4][15]
Table 1: Summary of Selected Historical NDMA Carcinogenicity Studies
| Species | Route of Administration | Dose Regimen | Duration | Target Organs & Tumor Types | Reference |
| Rat | Diet | 3.9 mg/kg/day | 40 weeks | Liver (carcinomas) | Magee & Barnes, 1956[1] |
| Rat | Drinking Water | 0.033 - 16.896 ppm | Lifetime (3.5 years) | Liver (hepatocellular carcinomas, hemangiosarcomas), Lung | Peto et al., 1984/1991[1][15] |
| Mouse | Drinking Water | ~1 mg/kg/day | 16-72 weeks | Liver, Lung (adenomas) | Anderson et al., 1988/1992[1] |
| Hamster | Oral | Various | Intermediate | Liver, Lung, Kidney (tumors) | [1][13] |
| Mink | Diet | 0.18 mg/kg/day | Intermediate | Liver (necrosis, tumors) | Martino et al., 1988[1] |
Experimental Protocols: A Representative Carcinogenicity Bioassay
The methodologies employed in early NDMA studies laid the groundwork for modern chemical carcinogenesis testing. A typical protocol from that era is outlined below.
Objective: To determine the carcinogenic potential of NDMA in a rodent model following chronic oral administration.
1. Animal Model:
-
Species: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Housing: Housed in polycarbonate cages with controlled temperature (22±2°C), humidity (50±10%), and a 12-hour light/dark cycle.
-
Diet: Provided with standard laboratory chow and water ad libitum.
2. Test Substance and Administration:
-
Chemical: this compound (NDMA), >99% purity.
-
Vehicle: Distilled drinking water.
-
Preparation: Fresh solutions of NDMA in drinking water prepared weekly at desired concentrations (e.g., 0, 1, 5, 10 ppm).
-
Administration: Animals receive NDMA-laced drinking water as their sole source of fluid for a predetermined period (e.g., 52 weeks).
3. Experimental Design:
-
Groups: Animals are randomly assigned to a control group (0 ppm NDMA) and multiple dose groups. Each group consists of 50 males and 50 females.
-
Observation: Animals are observed daily for clinical signs of toxicity (e.g., weight loss, lethargy, palpable masses). Body weight and water consumption are recorded weekly.
4. Termination and Necropsy:
-
Duration: The study continues for the natural lifespan of the animals (approx. 2 years) or until a predetermined endpoint.
-
Necropsy: All animals (including those that die prematurely) undergo a complete gross necropsy. The location, size, and appearance of all external and internal lesions are recorded.
-
Histopathology: The liver, kidneys, lungs, and any tissues with gross lesions are collected and preserved in 10% neutral buffered formalin. Tissues are processed, embedded in paraffin, sectioned, stained with hematoxylin (B73222) and eosin (B541160) (H&E), and examined microscopically by a board-certified veterinary pathologist for neoplastic and non-neoplastic changes.
5. Data Analysis:
-
Tumor incidence in each dose group is compared to the control group using appropriate statistical methods (e.g., Fisher's exact test).
-
Survival data is analyzed using methods like the Kaplan-Meier analysis.
Cellular Signaling in Response to NDMA Damage
Exposure to NDMA triggers a complex cellular response aimed at mitigating DNA damage. The DNA Damage Response (DDR) is a crucial signaling pathway activated by the presence of DNA adducts and subsequent replication stress or DNA strand breaks.
Upon detection of DNA lesions, sensor proteins activate key kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate a cascade of downstream targets, including the histone variant H2AX, forming γH2AX, which serves as a beacon to recruit DNA repair factors to the site of damage.[10] Another critical target is the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, trigger apoptosis (programmed cell death) to eliminate potentially cancerous cells. The failure of these signaling and repair pathways allows for the fixation of mutations, leading to genomic instability and the initiation of cancer.
Conclusion and Contemporary Relevance
The historical investigation of this compound has been instrumental in shaping our modern understanding of chemical carcinogenesis. From the initial discovery of its potent liver carcinogenicity to the detailed elucidation of its metabolic activation, DNA adduct formation, and mutagenic signature, NDMA has served as a quintessential model compound. The foundational research conducted over decades has not only clarified the mechanisms by which simple chemicals can induce cancer but has also provided critical tools and protocols for toxicology and drug safety assessment.
In recent years, this historical knowledge has gained renewed and urgent relevance. The unexpected discovery of NDMA as a contaminant in common medications, including the angiotensin II receptor blocker valsartan (B143634) and the H2-receptor antagonist ranitidine, has triggered widespread drug recalls and a re-evaluation of pharmaceutical manufacturing processes.[8][14][16] Furthermore, its presence as a disinfection byproduct in drinking water continues to be a public health concern.[3][8] The extensive historical database on NDMA's carcinogenicity now serves as the critical foundation for regulatory agencies worldwide in setting acceptable intake limits and performing risk assessments to protect public health. This underscores the enduring legacy of the fundamental cancer research performed on this simple, yet powerful, carcinogen.
References
- 1. HEALTH EFFECTS - Toxicological Profile for this compound (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular origins of mutational spectra produced by the environmental carcinogen this compound and SN1 chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Center Highlights | NDMA and Other N-Nitrosamines Impact on Diseases – MIT Superfund Research Program [superfund.mit.edu]
- 12. Study: One enzyme dictates cells’ response to a probable carcinogen | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. The Finding of N‐Nitrosodimethylamine in Common Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ser.nl [ser.nl]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note & Protocol: Quantification of NDMA in Pharmaceuticals by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodimethylamine (NDMA) is a probable human carcinogen that has been detected in various pharmaceutical products, leading to global regulatory action and product recalls.[1][2][3] Its presence, even at trace levels, is a significant concern for patient safety.[2][3] Consequently, robust and sensitive analytical methods are required to accurately quantify NDMA in active pharmaceutical ingredients (APIs) and finished drug products.[2][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this analysis due to its high selectivity and sensitivity, capable of detecting NDMA at the low levels mandated by regulatory agencies.[2][4][5]
This document provides a detailed application note and protocol for the quantification of NDMA in pharmaceuticals using LC-MS/MS, based on established methods and regulatory guidelines.
Regulatory Context
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for nitrosamine (B1359907) impurities in drug products.[1][6] For NDMA, the FDA has set an interim acceptable intake limit of 96 nanograms per day.[1][7] If multiple nitrosamines are present, the total daily intake should not exceed 26.5 ng/day.[7] These limits underscore the necessity for highly sensitive analytical methods to ensure compliance and patient safety.[7] Manufacturers are required to conduct risk assessments for the presence of nitrosamines in their products and perform confirmatory testing if a risk is identified.[8][9]
Quantitative Data Summary
The performance of an LC-MS/MS method is characterized by several key parameters. The following table summarizes typical quantitative data for NDMA analysis in pharmaceuticals, compiled from various validated methods.
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 0.154 - 0.5 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | 0.438 - 1.590 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] |
| Recovery | 90 - 107% | The percentage of the true amount of a substance that is recovered during the analytical procedure. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | A measure of how well a calibration curve fits the experimental data.[11] |
| Precision (%RSD) | < 15% | The relative standard deviation, indicating the closeness of agreement between a series of measurements. |
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis. It is crucial to note that method parameters may require optimization based on the specific drug matrix and instrumentation used.
Protocol 1: Sample Preparation - Direct Dissolution
This method is suitable for drug substances and products that are readily soluble in the chosen diluent.
Materials:
-
NDMA reference standard
-
NDMA-d6 (internal standard, ISTD)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Autosampler vials
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of NDMA and NDMA-d6 in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with a suitable diluent (e.g., 50:50 methanol:water with 0.1% formic acid) to cover the desired concentration range.
-
Spike each calibration standard with the internal standard (NDMA-d6) at a constant concentration.
-
-
Sample Preparation:
-
Weigh an appropriate amount of the powdered tablet or API (e.g., 100 mg) into a centrifuge tube.[12]
-
Add a defined volume of diluent (e.g., 1 mL of 50:50 methanol:water).
-
Add the internal standard solution.
-
Vortex the sample for 5-10 minutes to ensure complete dissolution.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any undissolved excipients.[13]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[14]
-
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)
This method is used for more complex matrices to remove interfering components and concentrate the analyte.
Materials:
-
All materials from Protocol 1
-
SPE cartridges (e.g., polymeric reversed-phase)
-
Dichloromethane (DCM) (LC-MS grade)
-
SPE vacuum manifold
Procedure:
-
Standard and Sample Preparation (Initial Extraction):
-
Prepare standards and samples as described in Protocol 1, steps 1 and 2 (up to the dissolution step).
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing methanol followed by water through it.
-
-
Sample Loading:
-
Load the sample extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
-
Elution:
-
Elute the NDMA and ISTD from the cartridge with a suitable organic solvent (e.g., methanol or dichloromethane).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase starting condition.
-
Transfer the reconstituted sample to an autosampler vial.
-
LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[12]
LC Parameters (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Parameters (Example for NDMA):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 75.055 |
| Product Ion 1 (m/z) - Quantifier | 43.042 |
| Product Ion 2 (m/z) - Qualifier | 58.065 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the standards against their concentrations.
-
The concentration of NDMA in the samples is determined from the calibration curve.
Visualizations
Caption: Experimental workflow for NDMA quantification in pharmaceuticals.
Caption: Key relationships in the LC-MS/MS method for NDMA analysis.
References
- 1. artixio.com [artixio.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. C&EN White Paper | Solutions for the LC-MS/MS determination of nitrosamine impurities in pharmaceutical API’s and addressing issues associated with DMF and NDMA co-elution [connect.discoveracs.org]
- 5. filab.fr [filab.fr]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Nitrosamine Impurities in Medicinal Products and APIs - the New FDA Guidance - ECA Academy [gmp-compliance.org]
- 9. insider.thefdagroup.com [insider.thefdagroup.com]
- 10. A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 12. edqm.eu [edqm.eu]
- 13. pmda.go.jp [pmda.go.jp]
- 14. fda.gov [fda.gov]
Application Note: Analysis of N-Nitrosodimethylamine (NDMA) in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosodimethylamine (NDMA) is a semi-volatile organic chemical classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[1] Its presence in water sources, even at trace levels (e.g., 0.01 µg/L), can pose a significant human cancer risk.[2] NDMA can form as a byproduct during industrial processes and water disinfection methods like chloramination.[2][3] Due to these health concerns, robust and sensitive analytical methods are crucial for monitoring NDMA concentrations in drinking water, groundwater, and wastewater. This application note provides a detailed protocol for the analysis of NDMA in water samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and reliable technique for this purpose. The methodologies described are based on established protocols, including those equivalent to U.S. EPA Method 521.
Experimental Workflow
The overall workflow for the analysis of NDMA in water samples involves sample collection and preservation, solid-phase extraction (SPE) to concentrate the analyte, and subsequent analysis by GC-MS or GC-MS/MS.
Caption: Experimental workflow for NDMA analysis in water samples.
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on methodologies similar to U.S. EPA Method 521, which commonly utilizes activated coconut charcoal cartridges for the extraction of nitrosamines from water.[4][5][6]
Materials:
-
Water sample (500 mL)
-
This compound-d6 (d6-NDMA) internal standard
-
Solid-Phase Extraction (SPE) cartridges with activated coconut charcoal (e.g., 2 g, 80/120 mesh)[4]
-
Dichloromethane (DCM), high purity
-
Methanol, high purity
-
Reagent water
-
Nitrogen blow-down apparatus
-
Autosampler vials
Procedure:
-
Sample Preservation: Samples should be collected in 1000 mL PET plastic bottles containing a dechlorinating agent such as ascorbic acid. If not extracted immediately, samples should be stored at 5 ± 3°C for a maximum of 21 days.[7]
-
Internal Standard Spiking: Spike the 500 mL water sample with a known concentration of d6-NDMA surrogate to monitor extraction efficiency.[5]
-
SPE Cartridge Conditioning: Condition the coconut charcoal SPE cartridge by sequentially passing 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water.[5]
-
Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[5]
-
Cartridge Rinsing and Drying: After loading, rinse the cartridge with 5 mL of reagent water and dry it for 10 minutes using a stream of nitrogen gas.[5]
-
Elution: Elute the trapped analytes from the SPE cartridge with 10 mL of DCM at a flow rate of 5 mL/min.[5]
-
Concentration: Concentrate the eluate to a final volume of 0.5 mL using a gentle stream of nitrogen at room temperature. Bring the final volume to 1.0 mL with dichloromethane. This results in a 500-fold concentration of the analytes.[5]
-
Transfer: Transfer the final extract to an autosampler vial for GC-MS analysis.
GC-MS/MS Analysis
The following are example GC-MS/MS parameters. It is important to note that specific conditions may vary between instruments and should be optimized accordingly.
Instrumentation:
-
Gas Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (GC-MS/MS)
GC Parameters:
| Parameter | Example 1 | Example 2 |
| Column | DB 624 (30 m x 0.32 mm i.d. x 1.8 µm)[5] | DB-WAX (30 m x 0.25 mm, 0.5 µm)[8] |
| Injector | Splitless, 200°C[5] | Split (5:1), 220°C[8] |
| Carrier Gas | Helium, 1.2 mL/min[5] | Helium, 3 mL/min[8] |
| Oven Program | 35°C (1 min), ramp 5°C/min to 120°C, ramp 3°C/min to 145°C, ramp 35°C/min to 250°C (hold 4.64 min)[5] | 70°C (4 min), ramp 20°C/min to 240°C (hold 3.5 min)[8] |
| Injection Vol. | 2 µL[5] | Not specified (Headspace) |
MS/MS Parameters:
-
Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI) can be used. EI is often simpler, while PCI can offer enhanced sensitivity and molecular ion information.[7][9][10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
MRM Transitions for NDMA and d6-NDMA (EI Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NDMA | 74 | 42 | Varies by instrument |
| 74 | 44 | 8-12 (typical range)[11] | |
| d6-NDMA | 80 | 46 | Varies by instrument |
| 80 | 50 | Varies by instrument |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for NDMA analysis in water from various GC-MS based methods.
Table 1: Method Detection and Quantitation Limits
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Reference |
| GC-NPD with SPE | 6.4 ng/L | 10 ng/L | Groundwater | [4] |
| GC-MS/MS (PCI) | 0.20 ng/L | 0.56 ng/L | Drinking Water | |
| GC-Orbitrap MS | 0.1 ng/L (estimated) | 0.09 µg/L (IDL) | Drinking Water | [1] |
| GC-MS/MS (EI) | <10 ng/L | Not specified | Drinking Water | |
| Automated SPE GC-MS/MS (PCI) | MDL: 2.5 ng/L (fortified water) | Not specified | Various | [5] |
Table 2: Recovery and Precision Data
| Method | Spike Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix | Reference |
| GC-NPD with SPE | 40-2000 ng/L | 61 ± 7 | Not specified | Groundwater | [4] |
| Automated SPE GC-MS/MS (PCI) | Not specified | 91 - 126 | < 20 (most < 10) | Various | [5] |
| GC-MS/MS (EI) | 100 ng/L | 71.5 - 88.0 | 2.29 - 3.64 | Drinking Water | |
| EPA Method 521 Equivalent | 4 and 8 ng/L | 85 - 98 | 4 - 8 | Drinking Water | [12] |
Conclusion
The GC-MS/MS method coupled with solid-phase extraction provides a sensitive, selective, and robust approach for the routine monitoring of NDMA in various water matrices. The use of an isotopically labeled internal standard, such as d6-NDMA, is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency. The presented protocol and performance data serve as a comprehensive guide for laboratories aiming to implement or optimize their NDMA analysis workflows. Adherence to strict quality control measures, including initial demonstration of capability and ongoing performance checks, is essential for generating reliable and defensible data.
References
- 1. gcms.cz [gcms.cz]
- 2. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 3. agilent.com [agilent.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. waterboards.ca.gov [waterboards.ca.gov]
Application Notes and Protocols: NDMA-Induced Hepatocarcinogenesis in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosodimethylamine (NDMA) is a potent hepatocarcinogen widely used in preclinical research to induce liver cancer in rodent models. This chemically-induced model effectively recapitulates key stages of human hepatocarcinogenesis, progressing from initial liver injury and inflammation to fibrosis, cirrhosis, and ultimately, hepatocellular carcinoma (HCC). Understanding the mechanisms and protocols associated with this model is crucial for studying liver cancer pathogenesis, identifying novel biomarkers, and evaluating the efficacy of potential therapeutic agents.
These application notes provide a comprehensive overview of the NDMA-induced hepatocarcinogenesis model, including detailed experimental protocols, expected quantitative outcomes, and insights into the core molecular signaling pathways involved.
Core Mechanism of NDMA-Induced Hepatocarcinogenesis
The carcinogenic action of NDMA is a multi-step process initiated by its metabolic activation in the liver.
-
Metabolic Activation: In hepatocytes, NDMA is metabolized by the cytochrome P450 enzyme, specifically CYP2E1. This process generates an unstable intermediate, which then spontaneously decomposes to produce highly reactive electrophilic species, including a methyl diazonium ion.
-
DNA Adduct Formation: The reactive methylating agents attack nucleophilic sites in DNA, forming various DNA adducts. The most mutagenic of these is O⁶-methylguanine (O⁶-MeG), which, if not repaired, can lead to G:C to A:T transition mutations during DNA replication.[1] This genetic damage is a critical initiating event in carcinogenesis.
-
Oxidative Stress and Cellular Injury: NDMA metabolism also generates reactive oxygen species (ROS), leading to significant oxidative stress.[2][3] This results in lipid peroxidation, damage to cellular membranes, and depletion of the cell's antioxidant defense systems (e.g., SOD, CAT, GSH).[4][5] The resulting widespread hepatocyte necrosis and apoptosis trigger a chronic inflammatory response.[3]
-
Chronic Inflammation and Regeneration: The persistent liver injury and inflammation create a microenvironment rich in cytokines and growth factors that promotes compensatory proliferation of surviving hepatocytes. This chronic cycle of cell death and regeneration, in the presence of fixed DNA mutations, drives the progression from dysplasia to the formation of neoplastic nodules and, eventually, HCC.
Quantitative Data Summary
The following tables summarize typical quantitative data observed in NDMA/DEN-induced rodent models of hepatocarcinogenesis. Values can vary based on the specific rodent strain, dosage, and duration of the experiment.
Table 1: Serum Biochemical Markers of Liver Injury
| Parameter | Control Group (Typical Range) | NDMA/DEN-Treated Group (Typical Range) | Unit | Reference(s) |
| Alanine Aminotransferase (ALT) | 30 - 60 | 140 - 500 | U/L | [6][7] |
| Aspartate Aminotransferase (AST) | 80 - 150 | 250 - 600 | U/L | [6][7] |
| Alkaline Phosphatase (ALP) | 100 - 300 | 400 - 800 | U/L | [5][6] |
| Total Bilirubin (TBIL) | 0.1 - 0.5 | 0.8 - 2.5 | mg/dL | [6] |
| Albumin | 3.5 - 4.5 | 2.0 - 3.0 | g/dL | [7] |
Table 2: Liver Tissue Oxidative Stress Markers
| Parameter | Control Group (Typical Range) | NDMA/DEN-Treated Group (Typical Range) | Unit | Reference(s) |
| Malondialdehyde (MDA) | 1.5 - 3.0 | 4.0 - 8.0 | nmol/mg protein | [3][5][8] |
| Superoxide Dismutase (SOD) | 150 - 250 | 50 - 120 | U/mg protein | [5][8] |
| Catalase (CAT) | 60 - 100 | 20 - 50 | U/mg protein | [5][8] |
| Glutathione (GSH) | 8 - 15 | 3 - 7 | µmol/g tissue | [5] |
Table 3: Tumorigenesis Outcomes
| Parameter | Rodent Model | Duration | Typical Outcome | Reference(s) |
| Tumor Incidence | Rat (Sprague-Dawley) | 24 Weeks | 80 - 100% | [9] |
| Tumor Incidence | Mouse (C57BL/6) | 18-24 Weeks | 70 - 100% | [2][10] |
| Tumor Multiplicity (Nodules/Liver) | Rat (Sprague-Dawley) | 24 Weeks | 5 - 15 | [9] |
| Tumor Multiplicity (Nodules/Liver) | Mouse (C57BL/6) | 24 Weeks | 3 - 10 | [10] |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for an NDMA-induced hepatocarcinogenesis study involves several key stages, from animal acclimatization to final data analysis.
References
- 1. Center Highlights | NDMA and Other N-Nitrosamines Impact on Diseases – MIT Superfund Research Program [superfund.mit.edu]
- 2. Chronic administration of diethylnitrosamine to induce hepatocarcinogenesis and to evaluate its synergistic effect with other hepatotoxins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical evidence of lipid peroxidation role in diethylnitrosamine-induced hepatocellular carcinoma in male Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumae Ameliorates Diethylnitrosamine-Induced Hepatocellular Carcinoma via Alteration of Oxidative Stress, Inflammation and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Se-Methylselenocysteine Alleviates Liver Injury in Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma Rat Model by Reducing Liver Enzymes, Inhibiting Angiogenesis, and Suppressing Nitric Oxide (NO)/Nitric Oxide Synthase (NOS) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Oxidative stress and cell damage in a model of precancerous lesions and advanced hepatocellular carcinoma in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trace NDMA Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and trace analysis of N-Nitrosodimethylamine (NDMA), a probable human carcinogen, in various matrices, including pharmaceuticals, water, and food products.[1][2][3] The selection of an appropriate sample preparation technique is critical for accurate and reliable quantification of NDMA at trace levels, as it directly impacts analytical sensitivity and specificity by isolating the analyte from complex matrices.[4]
Key Sample Preparation Techniques
The most common and effective techniques for the extraction and concentration of NDMA from diverse sample types include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Headspace (HS) analysis.[4][5][6] The choice of method is often dictated by the sample matrix, the volatility of NDMA, and the analytical instrumentation available.[6]
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely used technique for the analysis of NDMA in water and pharmaceutical samples.[5][7] It offers high recovery rates and the ability to process larger sample volumes, leading to lower detection limits.[7] Activated carbon or graphitized carbon-based SPE cartridges are commonly employed for trapping NDMA.[7]
Quantitative Performance Data for SPE Methods
| Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Drinking Water | Activated Coconut Charcoal | GC-NPD | 61% | 6.4 ng/L | 10 ng/L | [7] |
| Drinking Water | Graphitized Carbon | GC-MS/MS | 71.5 - 88.0% | - | - | |
| Various Water Matrices | Activated Coconut Charcoal | GC-MS/MS | 91 - 126% (average) | 2.5 ng/L (MDL) | - | |
| Pharmaceuticals (Nizatidine) | Magnetic Coconut Carbon Composite | GC-MS/SIM | 97.9 - 102.5% | - | 16 ng/kg | [8] |
| Water | Ambersorb 572 | - | - | 1.0 ng/L | - |
Experimental Protocol: SPE for NDMA in Drinking Water
This protocol is adapted from established methods for the analysis of nitrosamines in drinking water.[9]
Materials:
-
Supelclean™ ENVI-Carb™ SPE tube (0.5 g/6 mL) or equivalent
-
Methanol (B129727) (MeOH)
-
Reagent Water
-
Nitrogen gas or vacuum manifold
-
15 mL centrifuge tubes
Procedure:
-
SPE Cartridge Conditioning:
-
Condition the SPE tube with 6 mL of dichloromethane.
-
Flush with 6 mL of methanol.
-
Apply nitrogen gas or vacuum to dry the cartridge.
-
Activate the column with 6 mL of methanol followed by 9 mL of reagent water.
-
-
Sample Loading:
-
Pass 500 mL to 1000 mL of the water sample through the conditioned SPE column at a flow rate of approximately 10 mL/min.[7]
-
-
Cartridge Drying:
-
Remove residual water from the SPE tube by applying a vacuum or flushing with nitrogen gas for 10 minutes.
-
-
Elution:
-
Elute the trapped NDMA from the cartridge with 10 mL of dichloromethane into a 15 mL centrifuge tube.
-
-
Concentration:
-
The eluate can be concentrated to a final volume of 1.0 mL for analysis.[7]
-
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) Workflow for NDMA Analysis.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a conventional technique used for separating nitrosamines from aqueous solutions into an immiscible organic solvent.[6] This method is particularly suitable for less volatile nitrosamines and can be adapted for various sample matrices, including pharmaceuticals and water.[6][10]
Quantitative Performance Data for LLE Methods
| Matrix | Extraction Solvent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Antibody Drugs (SALLE) | - | LC-MS/MS | 75.4 - 114.7% | - | 0.5 µg/L | [11] |
| Water | Dichloromethane | GC-MS | 70 - 170% (depending on solvent volume) | - | - | [10] |
| Pharmaceuticals | Dichloromethane | GC-MS/MS | 70 - 130% | - | - | [12] |
Experimental Protocol: LLE for NDMA in Pharmaceuticals (Valsartan)
This protocol is based on methods for the analysis of nitrosamines in sartan drug products.[13]
Materials:
-
Valsartan (B143634) tablets
-
0.1 N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Dissolution:
-
Add 10 mL of 0.1 N NaOH to the tube, vortex briefly, and shake for at least 5 minutes.[13]
-
-
Extraction:
-
Repeat Extraction:
-
Repeat the extraction of the aqueous layer with a fresh 5 mL of DCM.[13]
-
-
Combine and Concentrate:
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) Workflow for NDMA Analysis.
Headspace (HS) Gas Chromatography-Mass Spectrometry (GC-MS)
Headspace analysis is a solventless technique particularly useful for volatile nitrosamines like NDMA.[14][15] It involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC-MS system. This method minimizes matrix effects and can be automated for high-throughput analysis.[16][17]
Quantitative Performance Data for HS-GC-MS Methods
| Matrix | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Pharmaceuticals (Valsartan) | HS-GC-MS | 106 (±8)% | 0.01 ppm | 0.05 ppm | [17] |
| Food (Various) | Dynamic Headspace (DHS)-GC-MS | Reproducibility (RSD) < 20% | < 0.2 ng/tube | - | [14] |
| Pharmaceuticals (Metformin) | MHE-SIFT-MS | - | - | 2 ng/g | [16] |
Experimental Protocol: Dynamic Headspace (DHS) for NDMA in Food
This protocol is based on a solventless extraction technique for food samples.[14]
Materials:
-
Food sample (e.g., bacon, cheese)
-
10 mL screw-capped vials
-
Internal standards (e.g., NDMA-d6)
-
Dynamic Headspace system with a Tenax® TA-packed trap tube
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Incubation and Extraction:
-
Thermal Desorption and Analysis:
-
Desorb the trapped analytes from the Tenax® TA tube by heating at 280 °C for 3 minutes with a helium flow of 50 mL/min.[14]
-
Introduce the desorbed analytes into the GC-MS system for separation and detection.
-
Headspace GC-MS Workflow Diagram
Caption: Headspace (HS) GC-MS Workflow for NDMA Analysis.
Concluding Remarks
The selection of a suitable sample preparation technique is a critical step for the accurate and reliable determination of trace levels of NDMA. The methods outlined in these application notes—Solid-Phase Extraction, Liquid-Liquid Extraction, and Headspace analysis—provide robust options for researchers and scientists. The choice of method should be carefully considered based on the specific sample matrix, required sensitivity, and available instrumentation.[6] Validation of the chosen method according to regulatory guidelines such as ICH Q2(R2) is essential to ensure data quality and compliance.[13]
References
- 1. gcms.cz [gcms.cz]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajpaonline.com [ajpaonline.com]
- 6. benchchem.com [benchchem.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. grupobiomaster.com [grupobiomaster.com]
- 15. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Accurate NDMA Measurement by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrosodimethylamine (NDMA) is a probable human carcinogen that has been detected as an impurity in various pharmaceutical products and environmental samples. Its potential health risks necessitate highly accurate and sensitive analytical methods for its quantification at trace levels. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for this purpose. By introducing a stable, isotopically labeled version of NDMA (e.g., d6-NDMA) into the sample at the beginning of the analytical process, IDMS can compensate for variations in sample preparation, extraction efficiency, and instrument response, thereby providing highly accurate and precise measurements.
This document provides detailed application notes and protocols for the determination of NDMA in both pharmaceutical and aqueous matrices using IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry relies on the addition of a known amount of an isotopically labeled internal standard (ISTD) to a sample. This "isotope-labeled" standard is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, Carbon-13). The native analyte and the ISTD are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the signal from the native analyte to that of the ISTD using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately calculated, as this ratio remains constant regardless of sample loss during processing.
Quantitative Data Summary
The following table summarizes the performance characteristics of various IDMS methods for NDMA quantification.
| Matrix | Method | Internal Standard | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery (%) | Reference |
| Ranitidine (B14927) Tablets | UHPLC-APCI-MS/MS | NDMA-d6 | Visually verified | Statistically determined | Concentration-dependent | [1] |
| Ranitidine API | LC-MS/MS | - | 1.5 ng/mL (0.03 ppm) | 0.5 ng/mL (0.01 ppm) | 80-120 | [2] |
| Ranitidine Tablets | LC-MS/MS | - | 1 ng/mL | 0.3 ng/mL | 98.07 - 100.22 | [3] |
| Ranitidine Dosage Forms | ESI-LC-MS/MS | - | 3 ng/mL | 1.0 ng/mL | - | [4] |
| Water | GC-MS/MS (PCI) | NDMA-d6 | 0.56 ppt (B1677978) (ng/L) | 0.20 ppt (ng/L) | - | |
| Environmental Water | GC/MS-SIM | NDMA-d6 | - | 0.003 pg/µL | - | [5] |
| Drinking Water | GC-EI-MS/MS | Isotope analogues | 0.4 - 4 ng/L | - | 81 - 111 | [6][7] |
| Pork Meat | GC-CI-MS/MS | Isotope analogues | 0.3 - 0.4 µg/kg | - | 95 - 110 | [8] |
Experimental Protocols
Protocol 1: NDMA in Ranitidine Drug Substance and Tablets by UHPLC-APCI-MS/MS
This protocol is adapted from a method for the detection and quantitative determination of NDMA in ranitidine drug substances and film-coated tablets.[1]
1. Materials and Reagents
-
Reference Standard: this compound (NDMA) solution (e.g., 5000 µg/mL in Methanol).
-
Internal Standard (ISTD): N-nitrosodimethyl-d6-amine (NDMA-d6) solution (e.g., ~1000 µg/mL in Methanol).
-
Solvents: Methanol (HPLC grade), Ultrapure Water, Formic Acid (LC/MS grade).
-
Eluent A: 0.1% (v/v) Formic Acid in water.
-
Eluent B: Methanol.
-
ISTD Spiking Solution: Prepare a working solution of NDMA-d6 at 500 ng/mL in Methanol.[1]
2. Sample Preparation [1]
-
Homogenization: For tablets, crush to a fine, uniform powder.
-
Weighing: Accurately weigh approximately 100 mg of homogenized sample or drug substance into a plastic centrifuge tube.
-
Spiking: Add 200 µL of the ISTD solution (500 ng/mL) to the tube.
-
Initial Extraction: Add 300 µL of Methanol. Vortex the mixture, then sonicate for 5 minutes in an ultrasonic bath.
-
Dilution: Add 9.5 mL of ultrapure water. Vortex again, followed by another 5 minutes of sonication.
-
Clarification: Centrifuge the sample (e.g., ultracentrifugation) and filter the supernatant through a 0.20 µm membrane filter into an autosampler vial.
-
Blank Preparation: A blank sample should be prepared by following the same procedure without the addition of the sample material to check for any background contamination from solvents or equipment.[1]
3. Instrumental Analysis (UHPLC-APCI-MS/MS)
-
UHPLC System: Agilent Infinity 1290 UHPLC or equivalent.[1]
-
Mass Spectrometer: Agilent 6460 APCI-QQQ-MS or equivalent.[1]
-
Column: Waters HSS-T3, 100 x 3.0 mm, 1.8 µm, or equivalent.[1]
-
Mobile Phase: Gradient elution with Eluent A (0.1% Formic Acid in water) and Eluent B (Methanol).
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example) [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Fragmentor (V) | Collision Energy (V) | Note |
| NDMA | 75 | 58 | 200 | 37 | 9 | - |
| NDMA | 75 | 43 | 200 | 37 | 17 | Quantifier |
| NDMA | 75 | 44 | 200 | 37 | 13 | Qualifier |
| NDMA-d6 | 81 | 64 | 50 | 30 | 12 | - |
| NDMA-d6 | 81 | 46 | 50 | 30 | 18 | Quantifier |
*The most abundant and stable transition is typically used for quantification.
4. Data Analysis
-
Quantification is performed using the internal standard method. The ratio of the peak area of the NDMA quantifier transition to the peak area of the NDMA-d6 quantifier transition is used to calculate the concentration against a calibration curve.
-
The presence of NDMA is confirmed by comparing the ratio of the quantifier to qualifier ions in the sample to that of a reference standard.[1]
Protocol 2: NDMA in Water by GC-MS/MS
This protocol is based on methods developed for the analysis of NDMA in aqueous matrices like drinking water.[6]
1. Materials and Reagents
-
Standards: NDMA and NDMA-d6 standards.
-
Solvents: Dichloromethane (DCM), Methanol.
-
Extraction Cartridges: Solid Phase Extraction (SPE) cartridges (e.g., Coconut charcoal).
2. Sample Preparation
-
Spiking: Take a 500 mL water sample and spike with NDMA-d6 as a surrogate standard to monitor extraction efficiency.
-
SPE: Pass the sample through an activated SPE cartridge.
-
Elution: Elute the trapped analytes from the SPE cartridge with dichloromethane.
-
Concentration: Concentrate the eluent to approximately 0.5 mL using a gentle stream of nitrogen at room temperature.
-
Final Volume: Adjust the final volume to 1.0 mL with dichloromethane.
-
Internal Standard Addition: Add any additional internal standards if required by the specific method (e.g., N-nitroso-di-n-propylamine-d14).
3. Instrumental Analysis (GC-MS/MS)
-
GC System: Agilent 7890A GC or equivalent.[6]
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole MS or equivalent.[6]
-
Column: Agilent DB-1701P (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Injection: 1 µL, splitless mode at 280 °C.[6]
-
Carrier Gas: Helium at 1.2 mL/min.[6]
-
Oven Program: 50°C (1 min), ramp at 10°C/min to 80°C, ramp at 15°C/min to 180°C, ramp at 35°C/min to 260°C (hold 5 min).[6]
-
Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI) with ammonia.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example - EI Mode) [6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| NDMA | 74.0 | 44.1 | 3 |
| NDMA-d6 | 80.0 | 48.1 | 3 |
4. Data Analysis
-
Calculate the concentration of NDMA using the response ratio of native NDMA to NDMA-d6 and a calibration curve prepared under the same conditions.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of NDMA in a pharmaceutical product using IDMS.
References
- 1. edqm.eu [edqm.eu]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Determination of this compound in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound in environmental aqueous samples by isotope-dilution GC/MS-SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Nitrosodimethylamine (NDMA)-Induced Tumorigenesis
Disclaimer: N-Nitrosodimethylamine (NDMA) is a highly toxic, volatile, and potent carcinogenic substance classified as a Group 2A carcinogen by the IARC, meaning it is probably carcinogenic to humans.[1] All work with this chemical must be performed by trained personnel in a designated area within a certified chemical fume hood, adhering to the strictest safety protocols and institutional guidelines.[2] All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal welfare.
Introduction
This compound (NDMA) is a semi-volatile organic chemical and a member of the N-nitrosamine class of compounds.[3] It is a well-established and potent carcinogen used extensively in experimental oncology to induce tumors in laboratory animals.[4] Due to its high hepatotoxicity, NDMA is most frequently used to create robust and reproducible animal models of hepatocellular carcinoma (HCC).[4] These models are invaluable for studying the mechanisms of carcinogenesis, evaluating potential therapeutic agents, and identifying biomarkers for early cancer detection. Oral administration of NDMA to rodents primarily induces tumors of the liver and lung, with kidney tumors also being observed.
Mechanism of Carcinogenic Action
The carcinogenicity of NDMA is not direct; it requires metabolic activation to exert its genotoxic effects.[3][5] This bioactivation process is primarily catalyzed by the cytochrome P450 enzyme system, particularly the CYP2E1 isozyme, which is highly expressed in the liver.[5][6][7]
The key steps are:
-
α-Hydroxylation: CYP2E1 metabolizes NDMA via hydroxylation of one of the methyl groups.[8]
-
Formation of Reactive Intermediates: This creates an unstable intermediate, N-nitroso(hydroxymethyl)methylamine, which spontaneously decomposes.[8]
-
Generation of Electrophiles: The decomposition releases formaldehyde (B43269) and yields a highly reactive methyldiazonium ion.[3][7][8]
-
DNA Alkylation: The methyldiazonium ion is a powerful alkylating agent that transfers a methyl group to nucleophilic sites on DNA bases.[4] This forms various DNA adducts, most notably N7-methylguanine (N7-Me-Gua) and the highly mutagenic O6-methylguanine (O6-Me-Gua).[4][7]
-
Mutagenesis: During DNA replication, the O6-Me-Gua adduct frequently mispairs with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations.[8] The accumulation of these mutations in critical proto-oncogenes or tumor suppressor genes can initiate the process of carcinogenesis.[8]
A simplified pathway of NDMA's metabolic activation and genotoxic action is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic mechanisms in the metabolic activation of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular origins of mutational spectra produced by the environmental carcinogen this compound and SN1 chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solid-Phase Extraction Methods for N-Nitrosodimethylamine in Environmental Samples: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of N-nitrosodimethylamine (NDMA) from various environmental matrices, including water, soil, and air. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this potent carcinogen.
Analysis of NDMA in Water Samples
The analysis of NDMA in water is crucial due to its potential formation during water treatment processes, particularly chloramination. The most common and robust method for extracting NDMA from water samples is based on the U.S. Environmental Protection Agency (EPA) Method 521, which utilizes solid-phase extraction with activated carbon.
Application Note
This protocol is applicable to the determination of NDMA in various types of water, including drinking water, groundwater, surface water, and wastewater. Activated carbon is the preferred sorbent due to its high affinity for small, polar organic molecules like NDMA.[1][2] The method involves passing a water sample through an activated carbon cartridge, followed by elution of the trapped NDMA with an organic solvent. Subsequent analysis is typically performed by gas chromatography-tandem mass spectrometry (GC-MS/MS).
Experimental Protocol: SPE of NDMA from Water (Based on EPA Method 521)
1.2.1. Materials and Reagents
-
Solid-Phase Extraction Cartridges: Activated coconut charcoal (e.g., 6 mL, 2 g)[3]
-
This compound (NDMA) standard
-
This compound-d6 (NDMA-d6) internal standard
-
Dichloromethane (B109758) (DCM), pesticide residue grade
-
Methanol, HPLC grade
-
Reagent Water, organic-free
-
Nitrogen gas, high purity
-
Glass vials and syringes
1.2.2. Sample Preparation
-
Collect a 500 mL water sample in a clean glass bottle.
-
Spike the sample with an appropriate amount of NDMA-d6 internal standard.
1.2.3. SPE Procedure
-
Cartridge Conditioning:
-
Rinse the activated carbon SPE cartridge sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of reagent water.[4] Do not allow the cartridge to go dry after the final water rinse.
-
-
Sample Loading:
-
Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[4]
-
-
Cartridge Washing:
-
After the entire sample has passed through, rinse the cartridge with 5 mL of reagent water.[4]
-
-
Cartridge Drying:
-
Dry the cartridge by drawing nitrogen gas through it for 10 minutes.[4]
-
-
Elution:
-
Elute the retained NDMA from the cartridge by passing 10 mL of dichloromethane through it at a flow rate of 5 mL/min.[4] Collect the eluate in a clean collection tube.
-
1.2.4. Sample Analysis
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analyze the concentrated extract by GC-MS/MS.
Quantitative Data for NDMA in Water
| Parameter | Value | Matrix | Sorbent | Analytical Method | Reference |
| Recovery | 91.67% - 105.88% | Wastewater | Polymeric | Online-SPE/SEC/LCMS | [5] |
| 71.5% - 88.0% | Drinking Water | Graphitized Carbon | GC-MS/MS | [6] | |
| 61% (NDMA), 74% (DMN) | Groundwater | Activated Coconut Charcoal | GC-NPD | [7] | |
| 91% - 126% | Various Water Matrices | Activated Coconut Charcoal | GC-MS/MS | [4] | |
| LOD | 0.12–6.60 ng/L | Wastewater | Polymeric | Online-SPE/SEC/LCMS | [5] |
| ≤10 ng/L | Drinking Water | Graphitized Carbon | GC-MS/MS | [6] | |
| 6.4 ng/L | Groundwater | Activated Coconut Charcoal | GC-NPD | [7] | |
| LOQ | 0.40–21.99 ng/L | Wastewater | Polymeric | Online-SPE/SEC/LCMS | [5] |
| 9.15-9.81 ng/L | Drinking Water | Graphitized Carbon | GC-MS/MS | [6] |
Experimental Workflow
Caption: Figure 1: SPE Workflow for NDMA in Water Samples.
Analysis of NDMA in Soil and Sediment Samples
While EPA SW-846 Method 8070 mentions the analysis of NDMA in soil and sediment, it primarily describes a liquid-liquid extraction technique.[6] However, the principles of solid-phase extraction can be adapted for these matrices. The following protocol is a general guideline for developing an SPE method for NDMA in soil and sediment.
Application Note
This protocol outlines a procedure for the extraction of NDMA from soil and sediment samples. The method involves an initial solvent extraction of the solid sample, followed by a clean-up and concentration step using solid-phase extraction. The choice of the initial extraction solvent and the SPE sorbent may need to be optimized based on the specific soil or sediment characteristics.
Experimental Protocol: SPE of NDMA from Soil and Sediment
2.2.1. Materials and Reagents
-
SPE Cartridges (e.g., Activated Carbon or other suitable sorbent)
-
NDMA standard and NDMA-d6 internal standard
-
Methanol, HPLC grade
-
Dichloromethane (DCM), pesticide residue grade
-
Acetone (B3395972), HPLC grade
-
Organic-free reagent water
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Sonicator
2.2.2. Sample Preparation and Initial Extraction
-
Weigh 10-20 g of the homogenized soil or sediment sample into a centrifuge tube.
-
Spike the sample with NDMA-d6 internal standard.
-
Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and dichloromethane).
-
Sonicate the sample for 15-20 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1-2 mL.
2.2.3. SPE Clean-up
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically involving rinsing with the elution solvent followed by the solvent used to dissolve the concentrated extract.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the NDMA with a strong organic solvent (e.g., dichloromethane or acetone).
2.2.4. Sample Analysis
-
Concentrate the eluate to a final volume of 1 mL.
-
Analyze the extract by GC-MS/MS.
Quantitative Data for NDMA in Soil
Quantitative data for SPE of NDMA in soil is less commonly reported than for water. However, modifications to existing methods can achieve low detection limits. For instance, modifications to GC-MS and GC-NPD methods, including sample evapoconcentration, can be used to detect NDMA in soil to levels below 1 microgram per kilogram (µg/kg).[6]
Analysis of NDMA in Air Samples
The determination of NDMA in ambient air is important for assessing exposure in industrial settings and understanding its atmospheric fate. A common method involves sampling air through a solid sorbent tube followed by solvent desorption and analysis.
Application Note
This protocol is based on an EPA method for the determination of NDMA in ambient air using Thermosorb/N adsorbent cartridges.[8] This sorbent is preferred over others like Tenax GC due to a lower potential for artifact formation in the presence of nitrogen oxides.[8] The method is suitable for personal or area air monitoring.
Experimental Protocol: SPE of NDMA from Air
3.2.1. Materials and Reagents
-
Thermosorb/N adsorbent cartridges
-
Personal sampling pump
-
NDMA standard
-
Dichloromethane (DCM), reagent grade
-
Acetone, reagent grade
-
Glass syringes
-
2-mL volumetric flasks
3.2.2. Air Sampling
-
Connect a Thermosorb/N cartridge to a calibrated personal sampling pump.
-
Draw ambient air through the cartridge at a flow rate of approximately 2 L/min for a specified period (e.g., up to 150 minutes for a total volume of 300 L).[8]
-
After sampling, cap the cartridge and store it protected from light.
3.2.3. Sample Preparation and Elution
-
Pre-elution: In the laboratory, pre-elute the cartridge with 5 mL of dichloromethane in the same direction as sample flow to remove interferences.[8]
-
Purging: Remove residual dichloromethane by purging the cartridge with 5 mL of air.[8]
-
Desorption: Desorb the collected NDMA by passing 2 mL of acetone through the cartridge in the direction opposite to the sample flow.[8] Collect the eluate in a 2-mL volumetric flask.
3.2.4. Sample Analysis
-
Analyze the acetone eluate directly by GC-MS.
Quantitative Data for NDMA in Air
| Parameter | Value | Analytical Method | Reference |
| Detection Limit | < 1 µg/m³ | GC/MS | [8] |
Experimental Workflow
Caption: Figure 2: SPE Workflow for NDMA in Air Samples.
References
Application Note: Determination of Nitrosamine Impurities in Valsartan by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Since 2018, the detection of potentially carcinogenic N-nitrosamine impurities in certain sartan-containing medications, including valsartan (B143634), has prompted global regulatory action and product recalls.[1][2][3] These impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), can form during the drug substance's synthesis or degradation.[3][4] Due to their genotoxic nature and the low acceptable daily intake limits set by regulatory agencies like the FDA and EMA, highly sensitive and selective analytical methods are required for their detection and quantification at trace levels.[5][6]
This application note details a robust High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous identification and quantification of multiple nitrosamine (B1359907) impurities in valsartan active pharmaceutical ingredients (API) and finished drug products. The method utilizes liquid chromatography for separation, followed by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides the necessary sensitivity and selectivity for analysis at trace levels.[6][7]
Principle The method involves an extraction of nitrosamine impurities from the valsartan sample matrix using a suitable solvent.[8] The extract is then injected into an HPLC system where the nitrosamines are separated from valsartan and other matrix components on a reverse-phase C18 column.[4] Following chromatographic separation, the analytes are ionized, typically using an Atmospheric Pressure Chemical Ionization (APCI) source, and detected by a triple quadrupole mass spectrometer.[4][9] Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for each nitrosamine, often using isotopically labeled internal standards to ensure accuracy and precision.[9]
Experimental Protocols
Materials and Reagents
-
Standards: Certified reference standards of nitrosamines (NDMA, NDEA, NMBA, NEIPA, NDIPA, NDBA) and their corresponding isotope-labeled internal standards (e.g., NDMA-d6, NDEA-d10).[10][11]
-
Solvents: LC-MS grade methanol, acetonitrile, and water.[10]
-
Sample Vials: Brown glass GC-Vials to prevent photodegradation.[9]
-
Syringe Filters: 0.22 µm or 0.45 µm PVDF or PET membrane filters.[8][12]
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve 1 mg of each nitrosamine reference standard in 10 mL of methanol.[4]
-
Internal Standard (IS) Stock Solution (50 µg/mL): Prepare by dissolving the appropriate amount of each isotope-labeled standard in methanol.[8]
-
Intermediate Standard & IS Working Solutions:
-
Create a mixed nitrosamine intermediate standard solution (e.g., 1 µg/mL) by diluting the stock solutions with methanol.
-
Prepare an IS working solution (e.g., 400 ng/mL) by diluting the IS stock solution with methanol.[8]
-
-
Calibration Curve Standards (e.g., 1.5 - 50.0 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with a suitable solvent (e.g., methanol/water mixture).[8][12] Spike each calibration level with a fixed concentration of the IS working solution (e.g., 20 ng/mL).[8]
Sample Preparation Protocol
-
Weighing: Accurately weigh 250 mg of valsartan API or ground tablet powder into a 15 mL centrifuge tube.[5][8]
-
Spiking: Add 250 µL of the Internal Standard working solution (e.g., 400 ng/mL) to the tube.[8]
-
Extraction: Add 250 µL of methanol, vortex, and sonicate the mixture for 5 minutes in an ultrasonic bath.[8][9]
-
Dilution: Add 4.5 mL of water to the extraction solution and sonicate for another 5 minutes.[5][8]
-
Centrifugation: Centrifuge the sample at approximately 3000-4000 rpm for 5-10 minutes.[8][12]
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into a clean vial for HPLC-MS/MS analysis.[8][12]
Instrumentation: HPLC-MS/MS Conditions
Table 1: HPLC Parameters | Parameter | Condition | | :--- | :--- | | Column | Waters HSS-T3 or Agilent Poroshell 120 EC-C18 (e.g., 100 x 3.0 mm, 1.8-2.7 µm)[4][9] | | Mobile Phase A | 0.1% Formic Acid in Water[9] | | Mobile Phase B | Methanol or Acetonitrile[9] | | Flow Rate | 0.4 - 0.6 mL/min[5] | | Column Temperature | 40 °C | | Injection Volume | 5 - 10 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.5 | 5 | | | 6.0 | 95 | | | 8.0 | 95 | | | 8.1 | 5 | | | 10.0 | 5 |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
|---|---|
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI)[4][9] |
| Polarity | Positive |
| Ion Source Gas Temp | 400 °C[8] |
| Nebulizer Current | 5 µA[8] |
| Curtain Gas | 25 psi[8] |
| Collision Gas | Medium[8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[9] |
Quantitative Data Summary
Table 3: MRM Transitions for Common Nitrosamine Impurities Precursor and product ion masses may vary slightly based on instrumentation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| NDMA | 75.1 | 43.1 | 50 |
| NDEA | 103.1 | 43.1 | 50 |
| NMBA | 133.1 | 55.1 | 50 |
| NEIPA | 117.1 | 75.1 | 50 |
| NDIPA | 131.1 | 89.1 | 50 |
| NDBA | 159.2 | 57.1 | 50 |
| NDMA-d6 (IS) | 81.1 | 46.1 | 50 |
Table 4: Method Performance Characteristics Values are representative and may vary based on specific laboratory conditions and instrumentation.
| Parameter | NDMA | NDEA |
|---|---|---|
| Linearity Range | 0.01 - 7.4 µg/mL[13] | 2.5 - 50 ng/mL[8] |
| Correlation Coefficient (R²) | > 0.999[13] | > 0.99 |
| LOD | 0.08 ppm (80 ng/g)[9] | 0.2 ng/mL[4] |
| LOQ | 0.2 ppm (200 ng/g)[9] | 0.4 ng/mL[14] |
Table 5: Recovery Data in Valsartan Matrix Recovery is assessed by spiking known concentrations of nitrosamines into a blank valsartan sample.
| Compound | Spiked Level | Mean Recovery (%) |
|---|---|---|
| NDMA | Low (3.3 ng/mL) | 96.7%[15] |
| High (33.3 ng/mL) | 99.3%[15] | |
| NDEA | Low (2.2 ng/mL) | 105.0%[15] |
| High (22.2 ng/mL) | 108.1%[15] | |
| NMBA | Low (3.3 ng/mL) | 106.8%[15] |
| | High (33.3 ng/mL) | 99.3%[15] |
Visualizations
Caption: Workflow for HPLC-MS/MS analysis of nitrosamines in valsartan.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 4. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov.tw [fda.gov.tw]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edqm.eu [edqm.eu]
- 10. laborindo.com [laborindo.com]
- 11. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing NDMA Detection in Complex Biological Matrices
Welcome to the technical support center for N-nitrosodimethylamine (NDMA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the detection and quantification of NDMA in complex biological matrices such as plasma, urine, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting NDMA in biological matrices?
The analysis of NDMA in biological samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) presents several challenges. Due to its low molecular weight, NDMA is prone to interference from other molecules in the sample.[1] Biological matrices are complex and can cause ion suppression or enhancement, affecting the accuracy of quantification.[2][3] Furthermore, sample preparation is critical to remove interfering substances without losing the volatile NDMA.[4]
Q2: Why is LC-MS/MS the preferred method for NDMA analysis in biological samples?
LC-MS/MS is favored for its high sensitivity and selectivity, which are crucial for detecting the trace levels of NDMA often found in biological samples.[5] This technique can effectively separate NDMA from complex matrix components and provide unambiguous identification and quantification.[4] While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, LC-MS/MS is often preferred to avoid potential thermal degradation of the sample matrix or the analyte itself, which can lead to inaccurate results.[6][7]
Q3: What is the significance of using an isotopically labeled internal standard for NDMA analysis?
Using an isotopically labeled internal standard, such as NDMA-d6, is highly recommended.[6] This standard has a similar chemical behavior to NDMA during sample preparation and analysis but can be distinguished by its mass in the mass spectrometer.[8] It helps to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[6]
Q4: Can NDMA form artefactually during sample preparation or analysis?
Yes, there is a potential for artefactual formation of NDMA during sample handling and analysis, especially if the sample contains precursors like secondary amines and nitrosating agents.[6][9] It is crucial to control the sample preparation conditions, such as temperature and pH, to minimize this risk. Using lower temperatures during sample processing and analysis can help prevent the artificial formation of NDMA.[7]
Q5: What are typical limits of detection (LOD) and quantification (LOQ) for NDMA in biological matrices?
The LOD and LOQ for NDMA can vary depending on the biological matrix, sample preparation method, and the sensitivity of the LC-MS/MS instrument. Generally, modern methods can achieve LODs in the range of 0.02 to 15.6 pg/mL and LOQs from 0.06 to 33 ng/g.[2][10] A validated bioanalytical method for human plasma and urine reported a linear range from 15.6 pg/mL to 2000 pg/mL.[11]
Troubleshooting Guides
Issue 1: Low or No NDMA Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvent is appropriate for NDMA and the biological matrix.[9] Protein precipitation is a common method for biological samples.[9] |
| NDMA Degradation | NDMA can be sensitive to light and high temperatures. Protect samples from light and keep them cool during preparation and storage.[12] |
| Poor Ionization | Optimize the mass spectrometer source conditions. Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI) for NDMA.[4] Adjust parameters like gas flows, temperature, and voltages.[13] |
| Instrument Sensitivity | Ensure the mass spectrometer is properly tuned and calibrated. Perform a system suitability test with a known standard to verify instrument performance. |
Issue 2: High Background Noise or Interferences
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Improve sample cleanup to remove interfering endogenous components.[13] Consider using a more selective sample preparation technique like SPE. Diluting the sample can also mitigate matrix effects, but may compromise sensitivity. |
| Contamination | Check all reagents, solvents, and labware for NDMA contamination.[14] Plasticizers or other contaminants from tubes and pipette tips can be a source of interference.[3] Run a blank sample through the entire workflow to identify sources of contamination. |
| Co-eluting Substances | Optimize the chromatographic separation to resolve NDMA from interfering peaks.[1] Experiment with different column chemistries (e.g., C18, biphenyl), mobile phase compositions, and gradient profiles.[13][15] |
| Mass Spectrometer Settings | Optimize the curtain gas pressure to reduce background noise.[15] Fine-tune the collision energy (CE) and declustering potential (DP) for the specific MRM transition of NDMA to enhance signal-to-noise.[15] |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume.[13] |
| Incompatible Injection Solvent | The sample diluent should be compatible with the initial mobile phase. If using a high percentage of organic solvent for sample dissolution, it can cause peak distortion in reversed-phase chromatography.[15] |
| Column Degradation | The column may be contaminated or have lost its stationary phase. Flush the column with a strong solvent or replace it if necessary. |
| Secondary Interactions | Interactions between NDMA and active sites on the column or in the system can cause peak tailing. Adding a small amount of a modifier like formic acid to the mobile phase can help improve peak shape.[16] |
Issue 4: Inconsistent or Low Recovery
| Potential Cause | Troubleshooting Steps |
| Variability in Sample Preparation | Ensure consistent execution of the extraction protocol. Use of an automated sample preparation system can improve reproducibility.[12] |
| Evaporation Loss | NDMA is volatile. Avoid high temperatures and strong gas flows during solvent evaporation steps. Reconstitute the sample promptly after drying.[4] |
| Adsorption to Surfaces | NDMA may adsorb to glass or plastic surfaces. Silanized glassware or polypropylene (B1209903) tubes can help minimize this issue. |
| Inaccurate Internal Standard Addition | Verify the concentration and accurate addition of the isotopically labeled internal standard to all samples and standards.[6] |
Quantitative Data Summary
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | LC-MS/MS | Human Plasma & Urine | 15.6 pg/mL | [11] |
| UPLC-QTRAP-MS | Biological Samples | 0.02–0.1 μg L−1 | [2] | |
| LC-HRMS | Ranitidine Drug Product | 10 ng/g | [10] | |
| GC/MS-HS | Valsartan Drug Substance | 0.05 ppm | [17] | |
| Limit of Quantification (LOQ) | LC-MS/MS | Human Plasma & Urine | 15.6 pg/mL | [11] |
| UPLC-QTRAP-MS | Biological Samples | 0.06–0.3 μg L−1 | [2] | |
| LC-HRMS | Ranitidine Drug Product | 33 ng/g | [10] | |
| GC/MS-HS | Valsartan Drug Substance | 0.3 ppm | [17] | |
| Recovery | UPLC-QTRAP-MS | Biological Samples | 79.4% to 108.0% | [2] |
| LC-MS | Drinking & Wastewater | 68% to 83% | [16] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Urine using Protein Precipitation
-
To a 1.0 mL aliquot of plasma or urine in a polypropylene tube, add an appropriate amount of isotopically labeled internal standard (e.g., NDMA-d6).
-
Add 3.0 mL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4°C for 10 minutes at 10,000 x g.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Conditions for NDMA Analysis
-
Liquid Chromatography:
-
Column: A C18 or Biphenyl column (e.g., 100 x 2.1 mm, 1.9 µm) is commonly used.[13][16]
-
Mobile Phase A: 0.1% Formic Acid in Water.[16]
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[13][16]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute NDMA, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.[16]
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred.[1][6]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, drying gas), and voltages for maximum signal intensity.[18]
-
Visualizations
Caption: Workflow for NDMA analysis in biological samples.
Caption: Troubleshooting logic for low NDMA signal.
References
- 1. sciex.com [sciex.com]
- 2. Rapid and selective determination of 9 nitrosamines in biological samples using ultra-high performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.jp [sciex.jp]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmda.go.jp [pmda.go.jp]
- 7. NDMA Testing Methods | Lab Manager [labmanager.com]
- 8. Rapid determination of low pg/mg amounts of this compound in rodent body fluid and tissue samples by low resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biology-journal.org [biology-journal.org]
- 10. Nitrosamine Impurity Testing and Analysis, Including this compound (NDMA) [intertek.com]
- 11. A Bioanalytical Method for Quantification of this compound (NDMA) in Human Plasma and Urine with Different Meals and following Administration of Ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. edqm.eu [edqm.eu]
- 15. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 16. lcms.cz [lcms.cz]
- 17. fda.gov [fda.gov]
- 18. agilent.com [agilent.com]
Troubleshooting NDMA analysis by GC-MS for low recovery
Welcome to the technical support center for N-Nitrosodimethylamine (NDMA) analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low recovery, encountered during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to specific problems you may encounter during NDMA analysis.
1. Why is my NDMA recovery consistently low?
Low recovery of NDMA is a frequent challenge and can be attributed to several factors throughout the analytical workflow. A systematic approach to troubleshooting is essential.
Troubleshooting Steps:
-
Sample Preparation: This is a critical step where significant analyte loss can occur.
-
Solid-Phase Extraction (SPE): Inefficient extraction is a primary cause of low recovery. Ensure proper conditioning of the SPE cartridge. The choice of sorbent is also crucial; activated charcoal is commonly used.[1][2] Optimize the elution solvent and volume to ensure complete elution of NDMA from the sorbent.[3] Insufficient drying of the cartridge after sample loading can also impact recovery.
-
Solvent Choice: The polarity of the extraction solvent should be appropriate for NDMA and the sample matrix to ensure efficient extraction.[3]
-
pH of Sample: The pH of the sample can influence the stability and extraction efficiency of NDMA. While some studies suggest alkaline conditions can favor NDMA stability, it's crucial to optimize and validate the pH for your specific sample matrix.[4]
-
-
GC-MS System:
-
Inlet Temperature: NDMA is a thermally labile compound.[5] An excessively high inlet temperature can cause thermal degradation, leading to lower recovery.[6][7][8] It is recommended to use the lowest possible inlet temperature that allows for efficient volatilization. A typical starting point is 220-230°C.[6][9]
-
Active Sites: Active sites in the GC inlet liner or the column can cause adsorption or degradation of NDMA.[10] Using a deactivated inlet liner and a high-quality, inert GC column is crucial. Regularly replacing the liner and trimming the front end of the column can help mitigate this issue.[11]
-
Column Choice: The choice of GC column is critical for good peak shape and separation. A variety of columns have been successfully used for NDMA analysis, including DB-WAX and TG-WAXMS.[6][12]
-
-
Analyte Volatility: NDMA is a semi-volatile compound.[13] Losses can occur during sample concentration steps. Use a gentle stream of nitrogen for evaporation and avoid complete dryness.[2]
2. I'm observing poor peak shape (tailing or fronting) for NDMA. What could be the cause?
Poor peak shape can compromise peak integration and, consequently, the accuracy and precision of your results.
Troubleshooting Steps:
-
Peak Tailing:
-
Active Sites: This is the most common cause of peak tailing.[11] As mentioned above, active sites in the inlet liner or column can interact with NDMA. Ensure your system is inert by using deactivated liners and columns.
-
Inlet Temperature: If the inlet temperature is too low, NDMA may not volatilize completely and efficiently, leading to tailing. A careful optimization of the inlet temperature is necessary.
-
Contamination: Contamination in the GC system, particularly in the inlet or the front of the column, can lead to peak tailing. Regular maintenance, including cleaning the inlet and trimming the column, is recommended.
-
-
Peak Fronting:
-
Column Overload: Injecting too much sample onto the column can cause the peak to front. Try diluting your sample or reducing the injection volume.[11]
-
3. My results are not reproducible. What are the likely sources of variability?
Poor reproducibility can stem from inconsistencies in sample preparation and the analytical method.
Troubleshooting Steps:
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially SPE, can be a significant source of variability. Ensure that each step is performed consistently for all samples and standards.[11]
-
Use of Internal Standards: The use of an isotopically labeled internal standard, such as NDMA-d6, is highly recommended to correct for losses during sample preparation and variations in instrument response.[5][6]
-
Instrument Stability: Ensure the GC-MS system is stable. Monitor system suitability parameters, such as peak area and retention time of the internal standard, throughout the analytical run.
4. Could I be artificially forming NDMA during my analysis?
Yes, the artificial formation of NDMA is a known issue, especially in the hot GC inlet, if precursors are present in the sample matrix.[14]
Troubleshooting Steps:
-
Lower Inlet Temperature: Use the lowest possible inlet temperature that still provides good chromatography to minimize the thermal energy available for the reaction.[14]
-
Sample pH: Avoid acidic conditions during sample preparation, as this can promote the nitrosation of amines.[10]
-
Use of Inhibitors: In some cases, the addition of a nitrosamine (B1359907) formation inhibitor, such as ascorbic acid, to the sample can help prevent the artificial formation of NDMA.[14]
Data Presentation
The following tables summarize typical quantitative data for NDMA analysis by GC-MS from various sources.
Table 1: GC-MS Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | GC-MS/SIM | GC-MS/HS | GC-MS/MS |
| Column | TG-WAXMS (60m x 0.32mm x 0.50µm)[6] | DB-WAX (30m x 0.25mm, 0.5µm)[12] | DB-1701 (30m x 0.25mm, 1.0µm)[9] |
| Inlet Temperature (°C) | 230[6] | 220[12] | 220[9] |
| Injection Mode | Splitless[6] | Split (5:1)[12] | Splitless[9] |
| Internal Standard | NDMA-d6[6] | Not specified | Not specified |
| LOD | 0.0048 µg/kg[6] | S/N ≥ 3 at lowest standard | Not specified |
| LOQ | 0.016 µg/kg[6] | Recovery 80-120% & %RSD ≤ 10 | Below 3 ppb for most analytes[15] |
| Recovery (%) | 97.9 - 102.5[6] | 80 - 120 (for LOQ determination)[12] | Not specified |
| Linearity (R²) | > 0.9996[6] | ≥ 0.995[12] | > 0.996[15] |
Table 2: Typical Mass Spectrometry Parameters for NDMA
| Parameter | Setting | Reference |
| Ionization Mode | Electron Ionization (EI) | [5] |
| Ionization Energy | 70 eV | [5] |
| Monitored Ions (m/z) for NDMA | 74 (Quantifier), 42 (Qualifier) | [6] |
| Monitored Ions (m/z) for NDMA-d6 | 80 (Quantifier), 46 (Qualifier) | [6] |
| MS/MS Transition for NDMA | 74 -> 44 | [5] |
Experimental Protocols
General Protocol for NDMA Analysis in a Pharmaceutical Product by GC-MS with SPE Cleanup
This is a generalized protocol and should be optimized and validated for your specific application.
-
Sample Preparation:
-
Weigh an appropriate amount of the homogenized pharmaceutical product.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or water).
-
Spike the sample with an internal standard (NDMA-d6).
-
Adjust the pH if necessary.
-
-
Solid-Phase Extraction (SPE):
-
Condition an activated charcoal SPE cartridge with the appropriate solvents (e.g., dichloromethane (B109758) followed by methanol and then water).
-
Load the sample onto the SPE cartridge at a controlled flow rate.
-
Wash the cartridge to remove interfering matrix components.
-
Dry the cartridge thoroughly under a gentle stream of nitrogen.
-
Elute the NDMA and internal standard with a suitable solvent (e.g., dichloromethane).[2]
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Avoid evaporating to complete dryness.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Use a suitable GC column (e.g., TG-WAXMS or DB-WAX) and an optimized oven temperature program.
-
Set the MS to operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity.
-
Visualizations
Caption: Troubleshooting workflow for low NDMA recovery.
Caption: General experimental workflow for NDMA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. welchlab.com [welchlab.com]
- 4. mdpi.com [mdpi.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. mac-mod.com [mac-mod.com]
- 8. filab.fr [filab.fr]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fda.gov [fda.gov]
- 13. gcms.cz [gcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of NDMA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of N-Nitrosodimethylamine (NDMA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of NDMA?
A1: Matrix effect refers to the alteration of the ionization efficiency of a target analyte, such as NDMA, by the presence of co-eluting, often undetected, compounds from the sample matrix.[1][2] This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement), ultimately causing inaccurate quantification.[1][3] In pharmaceutical analysis, common sources of matrix effects include active pharmaceutical ingredients (APIs), excipients, salts, and buffers.[4]
Q2: What are the common signs that my NDMA analysis is being affected by matrix effects?
A2: Common indicators that your analysis may be compromised by matrix effects include:
-
Poor reproducibility of NDMA response between different sample preparations.[3]
-
Inaccurate quantification, with recovery values significantly lower or higher than 100%.[3]
-
Poor recovery of spiked standards in the sample matrix.[5]
-
Non-linear calibration curves when using standards prepared in a neat (pure) solvent.[3]
-
A significant difference in the analyte's signal response when comparing a standard in pure solvent to a standard spiked into a blank matrix extract.[1][6]
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The most common method to quantitatively evaluate matrix effects is the post-extraction spiking method.[2][6] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a pure solvent. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Post-Extraction Matrix / Peak Area in Neat Solvent) x 100 [1]
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1] Values close to 100% indicate a negligible matrix effect.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the most effective strategy to compensate for matrix effects.[1][3][5] A SIL-IS, such as NDMA-d6, is chemically and physically almost identical to the analyte (NDMA).[1] Therefore, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification that corrects for these variations.[4]
Q5: Can the choice of ionization source impact matrix effects for NDMA analysis?
A5: Yes, the ionization source can have a significant impact. For small, semi-polar molecules like NDMA, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI).[7] APCI is generally less susceptible to matrix effects from polar matrix components and can reduce baseline interferences, which can be an issue with ESI for low molecular weight compounds.[7][8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of NDMA, with a focus on issues arising from matrix effects.
Issue 1: Low signal intensity and poor sensitivity for NDMA.
-
Possible Cause: Significant ion suppression caused by co-eluting matrix components.[4]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The primary goal is to remove interfering substances.[4] Implement or refine sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate NDMA from matrix components.[1]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can be effective in reducing the concentration of interfering matrix components, thereby lessening their impact on ionization.[1]
-
Reduce Injection Volume: Decreasing the amount of sample matrix introduced into the MS source can minimize ion suppression.[1][5]
-
Optimize Chromatography: Adjust the mobile phase gradient or use an LC column with a different stationary phase (e.g., biphenyl (B1667301) or pentafluorophenyl) to improve the separation between NDMA and interfering peaks.[1][5]
-
Issue 2: Inconsistent and irreproducible quantitative results for the same sample.
-
Possible Cause: Variable matrix effects between different sample preparations or injections.[3] This can stem from inconsistencies in the sample preparation process or lot-to-lot variability in the sample matrix.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. An SIL-IS like NDMA-d6 will co-elute and experience the same variability, providing reliable correction and improving reproducibility.[3]
-
Automate Sample Preparation: Employing automated systems can significantly improve the consistency and reproducibility of the extraction process, leading to more uniform matrix effects between samples.[3]
-
Prepare Matrix-Matched Calibrants: If a SIL-IS is not available, preparing calibration standards in a blank sample matrix that has undergone the full extraction procedure can help compensate for systematic matrix effects.[5]
-
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting matrix effects in NDMA analysis.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol details the post-extraction spike method to quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Solution Sets:
-
Solution A (Neat Standard): Prepare a standard solution of NDMA at a known concentration (e.g., 10 ng/mL) in the final reconstitution solvent.
-
Solution B (Post-Spiked Matrix): Process a blank matrix sample (known to be free of NDMA) through the entire sample preparation procedure. Spike the final, extracted residue with NDMA to achieve the same final concentration as Solution A.
-
Solution C (Blank Matrix): Process a blank matrix sample through the entire sample preparation procedure without adding NDMA. This is to ensure the matrix is truly blank.[1]
-
-
LC-MS/MS Analysis: Inject all three solutions into the LC-MS/MS system and record the peak area for the target NDMA transitions.
-
Calculation:
-
Confirm that the peak area in Solution C is negligible.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) x 100 [1]
-
Caption: Workflow for the quantitative assessment of matrix effects.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a highly effective technique for removing matrix interferences prior to LC-MS/MS analysis.[1] This is a general protocol for a reversed-phase SPE cartridge.
Methodology:
-
Cartridge Conditioning: Condition the SPE cartridge by passing an appropriate organic solvent (e.g., 2-3 volumes of methanol) through it.[1]
-
Equilibration: Equilibrate the cartridge by passing a solvent similar to the sample loading solution (e.g., 2-3 volumes of water or buffer) through it.[1]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate to ensure proper binding of NDMA.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove polar impurities and salts while retaining NDMA.[1]
-
Elution: Elute the retained NDMA from the cartridge using a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).[1] The collected eluate is then typically evaporated and reconstituted in the mobile phase for analysis.
Quantitative Data Summary
The degree of matrix effect can vary significantly depending on the specific drug product formulation, sample preparation method, and LC-MS/MS conditions. The following table provides illustrative data on the matrix effects observed for several nitrosamines in a drug product matrix.
| Nitrosamine Compound | Illustrative Matrix Effect (%) | Predominant Effect |
| This compound (NDMA) | 75% | Suppression |
| N-Nitrosodiethylamine (NDEA) | 82% | Suppression |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | 91% | Minor Suppression |
| N-Nitrosodiisopropylamine (NDIPA) | 68% | Suppression |
| N-Nitrosoethylisopropylamine (NEIPA) | 79% | Suppression |
| Note: This data is illustrative and is adapted from a technical note by BenchChem.[3] Actual values will be method and matrix-specific. |
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. unirepository.svkri.uniri.hr [unirepository.svkri.uniri.hr]
Technical Support Center: N-Nitrosodimethylamine (NDMA) Stability Testing in Drug Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in N-nitrosodimethylamine (NDMA) stability testing of pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of NDMA contamination in drug formulations?
A1: NDMA contamination in drug products can arise from several sources. The root cause often involves the reaction of secondary or tertiary amines with nitrosating agents.[1][2][3] Key sources include:
-
API Synthesis: The manufacturing process of the active pharmaceutical ingredient (API) may use reagents or solvents that contain or degrade into amines and nitrosating agents. For example, dimethylformamide (DMF) can degrade into dimethylamine, a precursor to NDMA.[4]
-
Excipients: Certain excipients used in the formulation may contain trace amounts of nitrites, which can act as nitrosating agents.[1][5]
-
Degradation: The drug substance itself may degrade over time to form secondary or tertiary amines, which can then react with nitrosating agents present in the formulation.[6][7]
-
Manufacturing Process: Conditions during the formulation process, such as high temperatures, can promote the formation of NDMA.[8]
-
Packaging Materials: While less common now due to better controls, packaging components could potentially be a source of nitrosating agents.[1][9]
Q2: Which analytical techniques are recommended for NDMA stability testing?
A2: Regulatory agencies like the FDA and EMA recommend highly sensitive and selective analytical methods for the detection and quantification of NDMA.[10][11] The most commonly employed techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method due to its high sensitivity and specificity.[11][12]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Another robust method, particularly for volatile nitrosamines.[13][14]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique provides very accurate mass measurements, which can help in differentiating NDMA from matrix interferences.[10]
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for analyzing volatile nitrosamines and can minimize matrix effects by introducing only the volatile components of the sample into the instrument.[13]
Q3: What are the current regulatory limits for NDMA in drug products?
A3: Regulatory agencies have established acceptable intake (AI) limits for NDMA to ensure patient safety. The FDA recommends an AI limit of 26.5 ng/day for NDMA and several other small-molecule nitrosamines.[15] For nitrosamine (B1359907) drug substance-related impurities (NDSRIs), the FDA provides three approaches for determining the AI limit, which may be substance-specific.[8] It's crucial to consult the latest guidance from relevant regulatory bodies, such as the FDA and EMA, for the most up-to-date limits and recommendations.[8][11][16]
Q4: How should stability studies for NDMA be designed?
A4: NDMA stability studies should be designed to assess the potential for NDMA to form or increase over the shelf-life of the drug product. Key considerations include:
-
ICH Guidelines: Follow the principles outlined in the ICH Q1A(R2) guidance for stability testing.[16]
-
Storage Conditions: Include long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[7][17] Accelerated conditions can be a useful predictor of NDMA formation.[7]
-
Time Points: Test at appropriate time points throughout the proposed shelf-life.
-
Packaging: Use the proposed commercial packaging to assess any potential interactions.
-
Risk-Based Approach: The FDA recommends a three-step mitigation strategy: risk assessment, confirmatory testing if a risk is identified, and implementation of control strategies.[15]
Troubleshooting Guide
This guide addresses common issues encountered during NDMA stability testing.
Issue 1: High variability or poor reproducibility in NDMA results.
-
Possible Cause: Inhomogeneous sample, inconsistent sample preparation, or instrument variability.
-
Troubleshooting Steps:
-
Sample Homogenization: Ensure tablets are thoroughly crushed and powders are well-mixed before weighing.[18]
-
Standardize Sample Preparation: Use a consistent procedure for dissolution, extraction, and filtration. Sonication can aid in complete dissolution.[18] Be cautious with steps involving evaporation, as NDMA is semi-volatile.[18]
-
Internal Standards: Use an isotopically labeled internal standard (e.g., NDMA-d6) to correct for variability in sample preparation and instrument response.
-
System Suitability: Perform regular system suitability tests to ensure the analytical system is performing correctly.
-
Issue 2: NDMA levels increase significantly under accelerated stability conditions but are acceptable under long-term conditions.
-
Possible Cause: The drug product is susceptible to NDMA formation at elevated temperatures.[7][17]
-
Troubleshooting Steps:
-
Intermediate Condition Testing: As per ICH Q1A guidance, if a significant change occurs under accelerated conditions, conduct testing at an intermediate condition (e.g., 30°C/65% RH).[17]
-
Investigate Formulation: Identify the source of the amine and nitrosating agent in the formulation. Consider reformulating with alternative excipients that have lower nitrite (B80452) content.
-
Process Optimization: Evaluate and optimize manufacturing process parameters to minimize conditions that favor NDMA formation.[8]
-
Nitrite Scavengers: Consider the addition of nitrite scavengers, such as ascorbic acid or alpha-tocopherol, to the formulation to inhibit nitrosation.[19]
-
Issue 3: Suspected false positive NDMA results or matrix interference.
-
Possible Cause: Co-elution of NDMA with a matrix component, such as N,N-dimethylformamide (DMF), which can have isobaric interferences (¹⁵N DMF and ¹³C DMF).[20] High concentrations of the API or excipients can also cause ion suppression, leading to inaccurate quantification.[18][20]
-
Troubleshooting Steps:
-
Chromatographic Separation: Optimize the chromatographic method to achieve baseline separation of NDMA from the API and other potential interferences.[18]
-
High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS to confirm the identity of NDMA based on its accurate mass. This can help differentiate NDMA from interfering compounds.
-
Orthogonal Method: Confirm results with a different, validated analytical method (e.g., GC-MS/MS if the primary method is LC-MS/MS).[17]
-
Sample Preparation: Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
-
Quantitative Data Summary
Table 1: Commonly Reported Acceptable Intake (AI) Limits for Nitrosamines
| Nitrosamine Impurity | Abbreviation | FDA Recommended AI Limit (ng/day) |
|---|---|---|
| This compound | NDMA | 26.5 |
| N-Nitrosodiethylamine | NDEA | 26.5 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 26.5 |
| N-Nitrosodiisopropylamine | NDIPA | 26.5 |
| N-Nitrosoethylisopropylamine | NIPEA | 26.5 |
| N-Nitrosodibutylamine | NDBA | 26.5 |
Data sourced from FDA guidance documents.[15]
Table 2: Example Limits of Detection (LOD) and Quantitation (LOQ) for NDMA Analysis
| Analytical Method | Matrix | LOD | LOQ |
|---|---|---|---|
| GC-MS/MS | Drug Substance | < 3 ppb | - |
| LC-MS/MS | Metformin API | - | 0.1 ng/mL |
| Headspace GC/MS | NMP | - | LOD: 0.05 µg/g, LOQ: 0.15 µg/g |
These values are examples and can vary based on the specific instrument, method, and sample matrix.[13][14][20]
Experimental Protocols
Protocol 1: General LC-MS/MS Method for NDMA Quantification in a Solid Dosage Form
-
Sample Preparation:
-
Accurately weigh the equivalent of a single dose of the crushed tablet or capsule contents into a centrifuge tube.
-
Add a suitable solvent (e.g., methanol (B129727) or a water/methanol mixture) and an internal standard (NDMA-d6).[18] The solvent volume should be sufficient to completely dissolve the drug substance.
-
Vortex the mixture for 5 minutes, followed by sonication for 15 minutes to ensure complete dissolution.[18]
-
Centrifuge the sample at high speed (e.g., 15,000 rpm) for 15 minutes to pelletize excipients.[18]
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18) capable of retaining the polar NDMA analyte.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific transitions for both NDMA and the internal standard (NDMA-d6) for confident identification and quantification.
-
-
Quantification:
-
Generate a calibration curve using standards of known NDMA concentrations prepared in a blank matrix if possible.
-
Calculate the concentration of NDMA in the sample based on the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
References
- 1. stabilityhub.com [stabilityhub.com]
- 2. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. classaction.org [classaction.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NDMA Formation Due to Active Ingredient Degradation and Nitrite Traces in Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solutions for Nitrosamine Analysis -common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Nitrosamine Impurity Testing and Analysis, Including this compound (NDMA) [intertek.com]
- 13. agilent.com [agilent.com]
- 14. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 15. insider.thefdagroup.com [insider.thefdagroup.com]
- 16. fda.gov [fda.gov]
- 17. Nitrosamine testing on stability samples? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 18. antisel.gr [antisel.gr]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Analysis of this compound (NDMA) in Pharmaceutical Products in the Presence of High Concentration N,N-dimethylformamide (DMF) -Pub - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Enhancing Low-Level NDMA Detection in Drinking Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N-Nitrosodimethylamine (NDMA) in drinking water. The information is designed to address common challenges and improve the sensitivity and reliability of analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for low-level NDMA detection in drinking water?
A1: The most prevalent and sensitive methods for quantifying low levels of NDMA in drinking water are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] High-resolution mass spectrometry (HRMS) coupled with GC, such as GC-Orbitrap MS, is also used to enhance selectivity and sensitivity, which can help in reducing matrix interferences and preventing false positives.[2][3]
Q2: Why is Solid-Phase Extraction (SPE) a critical step in NDMA analysis?
A2: Solid-Phase Extraction (SPE) is crucial for concentrating the very low levels of NDMA found in drinking water to a level that can be detected by analytical instruments.[4][2][3] This pre-concentration step significantly improves the method's sensitivity and detection limits. Additionally, SPE helps in cleaning up the sample by removing potential interferences from the water matrix, leading to more accurate and reliable results.
Q3: What are common causes of low NDMA recovery during sample preparation?
A3: Low recovery of NDMA can be attributed to several factors:
-
Improper SPE Cartridge Conditioning or Elution: Inadequate conditioning of the SPE cartridge can lead to poor retention of NDMA. Similarly, using an inappropriate solvent or an insufficient volume for elution will result in incomplete recovery of the analyte from the cartridge.[4][5]
-
Sample Matrix Effects: The presence of other organic compounds or particulates in the water sample can interfere with the binding of NDMA to the SPE sorbent.[2]
-
Analyte Volatility: NDMA is a semi-volatile compound. Significant loss can occur during the evaporation step if the extract is concentrated to complete dryness or if excessive heat or nitrogen flow is applied.
-
Photodegradation: NDMA is susceptible to degradation upon exposure to sunlight. Samples should be collected in amber glass containers and protected from light during storage and processing.
Q4: How can I minimize background noise and interferences in my analysis?
A4: Minimizing background noise is essential for achieving low detection limits.
-
High-Purity Solvents and Reagents: Use high-purity solvents and reagents to avoid introducing contaminants.
-
Clean Glassware: Ensure all glassware is meticulously cleaned to prevent cross-contamination.
-
Instrument Maintenance: Regular maintenance of the GC or LC-MS system, including cleaning the ion source, is critical.[1]
-
Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Employing SIM or MRM modes in your mass spectrometer enhances selectivity by monitoring for specific ions or ion transitions characteristic of NDMA, thereby reducing the impact of co-eluting matrix components.[4]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish NDMA from interfering compounds with very similar nominal masses, such as fragments of silicone-based materials.[3]
Q5: What is the role of isotopic-labeled internal standards in NDMA analysis?
A5: Isotope-labeled internal standards, such as NDMA-d6, are crucial for accurate quantification.[2][6] These standards are chemically identical to the target analyte but have a different mass. They are added to the sample before extraction and analysis. By monitoring the recovery of the labeled standard, analysts can correct for any loss of NDMA during sample preparation and for variations in instrument response, leading to more precise and accurate results.[5]
Troubleshooting Guides
Issue 1: Poor Sensitivity / High Detection Limits
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sample Concentration | Increase the volume of the water sample being extracted (e.g., from 500 mL to 1000 mL).[4] | Higher final concentration of NDMA in the extract, leading to a stronger signal. |
| Sub-optimal Instrument Conditions | Optimize MS parameters, including ionization mode (e.g., EI, CI, APCI), collision energy, and dwell times.[1] | Enhanced signal intensity for NDMA and its fragments. |
| Inefficient Ionization | For GC-MS, consider using Positive Chemical Ionization (PCI) with ammonia (B1221849) as the reagent gas, which can improve sensitivity for NDMA.[5] | Increased abundance of the protonated molecular ion, leading to a better signal-to-noise ratio. |
| Low Injection Volume | If compatible with your instrument, consider using large volume injection (LVI) for GC-MS.[7] | More analyte is introduced into the system, boosting the signal. |
Issue 2: Low or Inconsistent Analyte Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| SPE Cartridge Breakthrough | Ensure the sample loading flow rate does not exceed the manufacturer's recommendation (typically 10-15 mL/min).[4][5] | Improved retention of NDMA on the SPE sorbent. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent and volume. Dichloromethane (B109758) is a common and effective elution solvent.[4] Ensure sufficient volume is used to completely elute the analyte. | Increased recovery of NDMA from the SPE cartridge. |
| Analyte Loss During Evaporation | Carefully control the evaporation process. Avoid concentrating the sample to dryness. A gentle stream of nitrogen at a controlled temperature (e.g., 45°C) is recommended. | Minimized loss of volatile NDMA, leading to higher and more consistent recoveries. |
| Sample Degradation | Protect samples from light by using amber vials. Add a dechlorinating agent like sodium thiosulfate (B1220275) upon collection to prevent further reactions.[8] | Preservation of NDMA integrity from collection to analysis. |
Issue 3: Matrix Interference and False Positives
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Compounds | Optimize the chromatographic method (e.g., temperature ramp for GC, mobile phase gradient for LC) to improve separation of NDMA from interfering peaks. | Baseline separation of the NDMA peak from matrix components. |
| Isobaric Interference | Use tandem mass spectrometry (MS/MS) and monitor at least two MRM transitions for confirmation.[9] For high-resolution MS, use a narrow mass extraction window.[2][3] | Increased confidence in NDMA identification and reduction of false positives. |
| Contamination from Labware or Reagents | Implement a strict cleaning protocol for all glassware. Run solvent and procedural blanks with each batch of samples to check for contamination. | Clean baseline in blank samples, ensuring that any detected NDMA originates from the water sample. |
Data Presentation
Table 1: Comparison of Analytical Method Performance for NDMA Detection
| Analytical Method | Typical Detection Limit (ng/L) | Typical Recovery (%) | Key Advantages | References |
| GC-MS/MS | 0.2 - 1.0 | 70 - 130 | High sensitivity and selectivity, robust and widely used. | [1][10] |
| LC-MS/MS | 0.4 - 10.6 | 67 - 89 | Suitable for thermally unstable compounds, can be faster than GC. | [9][6][11][12] |
| GC-Orbitrap MS | ~ 0.1 | 70 - 130 | Very high resolution and mass accuracy, excellent for complex matrices. | [2][3] |
Table 2: Common Solid-Phase Extraction (SPE) Sorbents for NDMA
| SPE Sorbent | Common Trade Name | Key Characteristics | References |
| Activated Coconut Charcoal | Resprep™ 521 | Widely used in EPA Method 521, good retention for nitrosamines. | [5] |
| Graphitized Carbon | Supelclean™ ENVI-Carb™ | Effective for extracting nitrosamines from water. | [4] |
| Polymeric Resin | Ambersorb 572 | A granular adsorbent that has shown good performance for NDMA extraction. | [13][14] |
Experimental Protocols
Detailed Protocol: SPE and GC-MS/MS Analysis of NDMA in Drinking Water (Based on EPA Method 521 principles)
-
Sample Collection and Preservation:
-
Collect a 500 mL to 1 L water sample in an amber glass bottle.
-
Dechlorinate the sample at the time of collection by adding a dechlorinating agent (e.g., sodium thiosulfate).
-
Add an isotopic-labeled surrogate standard (e.g., d6-NDMA) to the sample.[2]
-
Store the sample at 4°C and protect it from light until extraction.[8]
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a coconut charcoal or graphitized carbon SPE cartridge by passing 5-6 mL of dichloromethane, followed by 5-6 mL of methanol, and finally 9-10 mL of reagent water through the cartridge.[4][5] Do not let the cartridge go dry.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[4]
-
Cartridge Rinsing and Drying: After loading, rinse the cartridge with reagent water. Dry the cartridge thoroughly by passing nitrogen gas through it for at least 10 minutes.[5]
-
Elution: Elute the trapped analytes with 10 mL of dichloromethane into a collection tube.[4]
-
-
Extract Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (e.g., 45°C).
-
Add an internal standard (e.g., d14-NDPA) to the final extract just before analysis.[2]
-
-
GC-MS/MS Analysis:
-
Injection: Inject 1-2 µL of the final extract into the GC-MS/MS system.
-
Chromatography: Use a suitable capillary column (e.g., DB-1701) to separate the analytes. A typical temperature program starts at a low temperature (e.g., 35-40°C), holds for a few minutes, and then ramps up to a final temperature of around 230-250°C.[1][2]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the native NDMA and the labeled internal standard for accurate quantification and confirmation.
-
Visualizations
Caption: A typical experimental workflow for NDMA analysis in drinking water.
Caption: Troubleshooting logic for low NDMA recovery during experiments.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. gcms.cz [gcms.cz]
- 4. Determination of 7 Nitrosamines in Drinking Water [sigmaaldrich.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Low-level N-nitrosamine occurrence in disinfected drinking water and relationships with standard water quality indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 11. sciex.com [sciex.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. This compound in drinking water using a rapid, solid-phase extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in drinking water using a rapid, solid-phase extraction method (Journal Article) | ETDEWEB [osti.gov]
Impact of sample pH on N-nitrosodimethylamine extraction efficiency
This technical support guide provides troubleshooting advice and frequently asked questions regarding the critical role of sample pH in the efficiency of N-nitrosodimethylamine (NDMA) extraction from various matrices.
Frequently Asked Questions (FAQs)
Q1: Why is sample pH a critical parameter in NDMA extraction?
Sample pH is a crucial parameter because it can influence the chemical form of NDMA and its interaction with the sample matrix and extraction solvent. For liquid-liquid extractions (LLE), pH affects the partitioning of NDMA between the aqueous sample and the organic solvent. At neutral pH, NDMA can be highly solvated by hydrogen bonds in the water, which reduces its affinity for the organic extraction solvent. Adjusting the pH to acidic or basic conditions can decrease this solvation, thereby improving its transfer into the organic phase and increasing extraction efficiency. For solid-phase extraction (SPE), pH can influence the surface chemistry of the sorbent and the interaction of NDMA with it.
Q2: What is the optimal pH for extracting NDMA?
The optimal pH depends on the extraction method being used.
-
For Liquid-Liquid Extraction (LLE): Significantly higher recovery rates are often achieved when the extraction is performed under both acidic (e.g., pH 2) and basic (e.g., pH 9) conditions compared to a neutral pH.
-
For Solid-Phase Extraction (SPE): The effect of pH can vary depending on the sorbent material. For some methods using Ambersorb, adjusting the pH alone between 3 and 11 has been shown to have little effect on NDMA recovery. However, for SPE using coconut charcoal, the recovery of NDMA can be pH-dependent.[1] In some cases, a combination of basic pH and salt addition has been shown to significantly increase NDMA recovery.
Q3: What happens if I don't adjust the pH of my sample?
Failing to optimize the sample pH can lead to poor and inconsistent recovery of NDMA. For LLE, performing the extraction at a neutral pH may result in lower recovery because the NDMA remains preferentially in the aqueous sample. This can lead to underestimation of the actual NDMA concentration in the sample, potentially causing results to fall below the method's limit of quantification.
Q4: How does pH affect the stability of NDMA during sample preparation?
Fortunately, NDMA is reported to be stable over a wide pH range.[2] This stability allows for flexibility in adjusting the sample pH to optimize extraction efficiency without significant risk of analyte degradation during the sample preparation process.
Q5: Can pH adjustment help overcome matrix interferences?
While pH adjustment is primarily used to optimize the partitioning or retention of the analyte, it can also help mitigate some matrix effects. By changing the pH, the solubility or sorbent affinity of interfering compounds may be altered, potentially reducing their co-extraction with NDMA.
Troubleshooting Guide
Issue 1: Low NDMA recovery in Liquid-Liquid Extraction (LLE).
| Potential Cause | Troubleshooting Step |
| Sub-optimal pH | Ensure the sample was adjusted to both acidic (pH 2) and basic (pH 9) conditions during the extraction process. Recovery at neutral pH (around 6-7) is often significantly lower. |
| Insufficient Solvent Volume | The volume of the extraction solvent (e.g., dichloromethane) is critical. Increasing the solvent volume can improve recovery rates. |
| Emulsion Formation | Samples with high fat or surfactant content can form emulsions.[3] To break emulsions, try gentle swirling instead of vigorous shaking, adding brine (salting out), centrifugation, or using phase separation filter papers.[3][4] |
| Incomplete Phase Separation | Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Trapped analyte in the emulsion or aqueous phase will lower recovery.[3] |
Issue 2: Poor or inconsistent recovery in Solid-Phase Extraction (SPE).
| Potential Cause | Troubleshooting Step |
| Incorrect pH for Sorbent | The optimal pH can be sorbent-specific. Review the manufacturer's recommendations or literature for your specific SPE cartridge (e.g., coconut charcoal, Ambersorb). While some methods show minimal pH effect, others require specific pH conditions.[1] |
| Sorbent Not Properly Dried | Residual water in the sorbent after sample loading can lead to inefficient and inconsistent elution of NDMA with the organic solvent. Ensure the sorbent is thoroughly dried under vacuum before elution.[5] |
| Matrix Overload | High concentrations of co-contaminants in the sample can saturate the sorbent, preventing NDMA from binding effectively.[4] Consider a sample dilution or a more rigorous sample cleanup step prior to SPE. |
| Inappropriate Elution Solvent | Ensure the elution solvent is appropriate for both the sorbent and NDMA. Dichloromethane (B109758) (DCM) and acetone (B3395972) are commonly used.[5][6] The volume of the elution solvent must also be sufficient to ensure complete recovery from the cartridge. |
Data on pH and Extraction Efficiency
The following table summarizes the impact of pH on NDMA recovery for different extraction methods as reported in cited literature.
| Extraction Method | Sorbent/Solvent | pH Condition | NDMA Recovery (%) | Reference |
| Liquid-Liquid Extraction | Dichloromethane | pH 6 | ~33% | |
| Liquid-Liquid Extraction | Dichloromethane | pH 2 then pH 9 | ~55% | |
| Solid-Phase Extraction | Ambersorb | pH 3 to 11 | ~2% variation | |
| Solid-Phase Extraction | Ambersorb | Basic pH + 1M NaCl | 89% | |
| Solid-Phase Extraction | Coconut Charcoal | pH 2 | ~75% | [1] |
| Solid-Phase Extraction | Coconut Charcoal | pH 4 | ~80% | [1] |
| Solid-Phase Extraction | Coconut Charcoal | pH 7 | ~82% | [1] |
| Solid-Phase Extraction | Coconut Charcoal | pH 10 | ~78% | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using Coconut Charcoal
This protocol is a generalized procedure based on common methodologies for NDMA extraction from water samples.[6][7]
-
Cartridge Conditioning: Precondition an SPE cartridge packed with coconut charcoal by passing 10 mL of dichloromethane (DCM), followed by 10 mL of Milli-Q water. Do not allow the cartridge to go dry.
-
Sample Loading: Adjust the pH of the 100 mL water sample to the desired value (e.g., pH 7 for optimal recovery with this sorbent type). Load the sample onto the SPE cartridge at a consistent flow rate.
-
Sorbent Drying: After loading, dry the cartridge thoroughly by applying a full vacuum for an extended period (e.g., 30-60 minutes) to remove all residual water.[5]
-
Elution: Elute the trapped NDMA from the cartridge using an appropriate volume of acetone or DCM.
-
Concentration: Concentrate the eluate to a final volume (e.g., 1.0 mL) under a gentle stream of nitrogen. The sample is now ready for analysis by GC-MS or LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method demonstrating improved recovery by extracting at both acidic and basic pH.
-
Sample Preparation: Take a 1000 mL water sample in a separatory funnel. Spike with internal standards if required.
-
Acidic Extraction: Acidify the sample to pH 2 using a suitable acid (e.g., sulfuric acid).
-
Add 200 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Drain the lower organic layer (DCM) into a collection flask.
-
Basic Extraction: Adjust the pH of the same aqueous sample to pH 9 using a suitable base (e.g., sodium hydroxide).
-
Perform a second extraction with a fresh 200 mL portion of DCM.
-
Combine the organic extracts.
-
Drying and Concentration: Dry the combined extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume for instrumental analysis.
Visual Workflow
The diagram below illustrates a logical workflow for troubleshooting pH-related issues during NDMA extraction.
Caption: Troubleshooting workflow for pH issues in NDMA extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of this compound from drug substances using solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pjoes.com [pjoes.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
Preventing NDMA formation during sample storage and preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of N-Nitrosodimethylamine (NDMA) during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What is NDMA and why is it a concern in laboratory samples?
A1: this compound (NDMA) is a semi-volatile organic chemical, classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its presence in pharmaceutical products, even at trace levels, is a significant safety concern, leading to product recalls and stringent regulatory scrutiny.[1][3][4] NDMA can form unintentionally during the manufacturing process, storage, or even during sample preparation for analysis due to the presence of specific precursors and reaction conditions.[5]
Q2: What are the primary precursors and conditions that lead to NDMA formation?
A2: NDMA formation typically requires the presence of a nitrosating agent and a secondary or tertiary amine under specific conditions.[6][7][8]
-
Amine Precursors: Secondary, tertiary, or quaternary amines are the primary precursors for NDMA.[6] These can be present in the active pharmaceutical ingredient (API), its degradants, reagents, or solvents like dimethylformamide (DMF).[1][9]
-
Nitrosating Agents: Nitrite (B80452) salts (like sodium nitrite) are common nitrosating agents.[6][7] These can be introduced as impurities in raw materials or reagents.[1] Under acidic conditions, nitrites form nitrous acid, which is a potent nitrosating agent.[6][9]
-
Favorable Conditions:
-
Acidic pH: Mildly acidic conditions (pH 2-5) are highly favorable for the reaction between amines and nitrosating agents.[7][10]
-
Elevated Temperature: Higher temperatures can accelerate the rate of NDMA formation.[10][11][12] This is a critical consideration during sample analysis using techniques like Gas Chromatography (GC) which utilize high temperatures.[13]
-
Presence of Water and Heat: The combination of moisture and heat can initiate nitrosation reactions, particularly during processes like wet granulation in manufacturing.[3][14]
-
Q3: How can NDMA form artifactually during sample analysis?
A3: Artifactual formation of NDMA during analysis can lead to false-positive results. This is a significant issue, particularly with certain analytical techniques. For instance, using high-temperature GC-MS for ranitidine (B14927) analysis was found to cause the drug itself to degrade and form NDMA, leading to inaccurately high readings.[13] The US Food and Drug Administration (FDA) recommends using lower temperature methods like liquid chromatography-high resolution mass spectrometry (LC-HRMS) to avoid this issue.[13] Acidic conditions in the mobile phase or sample diluent during chromatographic analysis can also promote the reaction between residual nitrites and amines in the sample, leading to in-situ NDMA formation.[15]
Q4: What are the general strategies to prevent NDMA formation during sample storage and preparation?
A4: The primary strategies involve controlling the key factors required for NDMA formation:
-
Control of Raw Materials: Use high-purity raw materials, solvents, and reagents with low levels of amine and nitrite impurities.[16]
-
pH Control: Maintain neutral or slightly basic pH during sample preparation and storage to inhibit the formation of the active nitrosating agent.[15][16]
-
Temperature Control: Store samples at controlled, cool temperatures and avoid excessive heat during sample preparation.[17] For solid dosage forms, storage below 25°C is recommended, while parenteral dosage forms may require refrigeration (2-8°C).[17]
-
Use of Scavengers (Inhibitors): Add antioxidants or other quenching agents to the sample to react with and remove nitrosating agents.[7][15]
-
Appropriate Analytical Method Selection: Choose analytical methods that do not promote NDMA formation, such as LC-MS instead of high-temperature GC-MS for susceptible compounds.[13]
Troubleshooting Guide
Issue: Unexpected detection of NDMA in a sample.
This guide will help you determine the source of the NDMA and take corrective actions.
Step 1: Verify the result and rule out artifactual formation.
-
Question: Could the analytical method be causing NDMA formation?
-
Action:
-
Review the analytical method parameters, especially temperature and pH of solutions.[13][15]
-
Re-analyze the sample using an orthogonal analytical technique, preferably one that uses milder conditions (e.g., LC-HRMS if the initial analysis was GC-MS).[13][15]
-
Analyze a blank solution (diluent, mobile phase) to check for contamination.[15]
-
Spike a blank sample with the API and analyze. If NDMA is detected, it suggests formation during analysis.
-
Step 2: Investigate the sample preparation and storage.
-
Question: Were the sample storage and preparation conditions optimal to prevent NDMA formation?
-
Action:
-
Add a Scavenger: Re-prepare the sample and add a nitrite scavenger like ascorbic acid or sulfamic acid to the sample diluent. A significant reduction or elimination of the NDMA peak suggests in-situ formation during sample preparation.[15][18]
-
Adjust pH: Prepare the sample in a neutral or slightly basic buffer and re-analyze. If the NDMA level decreases, acidic conditions during the original preparation were likely a contributing factor.[15][19]
-
Review Storage Conditions: Check the temperature and humidity records for sample storage. Elevated temperatures can lead to NDMA formation over time.[17]
-
Step 3: Examine the raw materials and reagents.
-
Question: Are the components of the sample matrix contributing to NDMA formation?
-
Action:
Logical Workflow for Troubleshooting NDMA Detection
Caption: A logical workflow for troubleshooting the detection of NDMA in a sample.
Experimental Protocols
Protocol 1: Use of Nitrite Scavengers to Prevent In-Situ NDMA Formation
This protocol describes the use of ascorbic acid (Vitamin C) or sulfamic acid as nitrite scavengers during sample preparation.
Materials:
-
Sample containing potential amine and nitrite precursors
-
Sample diluent (e.g., water, methanol, or appropriate solvent)
-
Ascorbic acid solution (1000 ppm)
-
Sulfamic acid solution (1000 ppm)
-
Vortex mixer
-
Analytical instrument (e.g., LC-MS)
Procedure:
-
Prepare two sets of sample solutions.
-
Control Sample: Prepare the sample as per the standard analytical procedure.
-
Test Sample with Scavenger:
-
To a separate vial, add the sample.
-
Add a sufficient volume of the 1000 ppm scavenger solution (either ascorbic acid or sulfamic acid) to the sample diluent before adding it to the sample. The final concentration of the scavenger should be effective in quenching any nitrites present.[18]
-
Proceed with the standard sample preparation steps (e.g., dissolution, extraction).
-
-
Vortex both the control and test samples to ensure homogeneity.
-
Analyze both samples using the validated analytical method.
-
Evaluation: Compare the NDMA levels in the control and test samples. A significant reduction in NDMA in the test sample indicates that in-situ formation was occurring and has been successfully inhibited by the scavenger.[18]
Protocol 2: pH Adjustment to Prevent NDMA Formation
This protocol outlines how to adjust the pH of a sample to inhibit NDMA formation.
Materials:
-
Sample
-
Appropriate buffer solutions (e.g., phosphate (B84403) buffer) at neutral or slightly basic pH (e.g., pH 7.5)
-
Acidic solution for control (if applicable, e.g., pH 3)
-
pH meter
-
Vortex mixer
-
Analytical instrument
Procedure:
-
Control Sample (Acidic/Original Condition): Prepare the sample in the original, potentially acidic, diluent.
-
Test Sample (Neutral/Basic pH):
-
Prepare the sample using a buffer solution that maintains a neutral to slightly basic pH.
-
Ensure the final pH of the sample solution is within the desired range using a pH meter.
-
-
Vortex both sample preparations thoroughly.
-
Analyze both samples promptly.
-
Evaluation: A lower level of NDMA in the neutral/basic sample compared to the control sample indicates that pH plays a significant role in NDMA formation for that specific matrix.[19]
Data Summary
Table 1: Effect of pH on NDMA Formation
| pH | Relative NDMA Formation | Rationale |
| < 3 | Low | Most amines are protonated and less reactive. |
| 3 - 6 | High | Optimal conditions for the formation of nitrous acid, the primary nitrosating agent.[6][9] |
| 7 - 8 | Maximum | A balance is reached where sufficient non-protonated amine and dichloramine (from chloramination) exist.[20] |
| > 9 | Low | The concentration of the active nitrosating species decreases. |
Table 2: Effectiveness of Common Nitrite Scavengers
| Scavenger | Typical Concentration | Effectiveness | Reference |
| Ascorbic Acid | 1000 ppm | Highly effective in quenching nitrites, especially in aqueous and weakly acidic conditions.[21] | [18] |
| Sulfamic Acid | 1000 ppm | Effectively inhibits in-situ NDMA formation.[18] | [18] |
| α-Tocopherol | Varies | Effective antioxidant that can inhibit nitrosamine (B1359907) formation.[21] | [21] |
| Ferulic Acid | 0.1% - 1% in formulation | Showed complete mitigation of NDMA formation in metformin (B114582) tablets at 0.5% and 1% concentrations.[19] | [19] |
| Caffeic Acid | 0.1% - 1% in formulation | Demonstrated complete inhibition of NDMA formation at 0.5% and 1% in metformin formulations.[19] | [19] |
Signaling Pathways and Workflows
NDMA Formation Pathway
Caption: A diagram illustrating the key components and conditions leading to NDMA formation.
References
- 1. gmp-compliance.org [gmp-compliance.org]
- 2. researchgate.net [researchgate.net]
- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. fda.gov [fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrosamine formation mechanisms and control strategies | LGC Standards [lgcstandards.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potential Nitrosamine Impurities in Your Products? - The American Association for Homeopathic Products [theaahp.org]
- 11. Formation Characteristics of this compound during Chloramines of PolyDADMAC [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. NDMA Testing Methods | Lab Manager [labmanager.com]
- 14. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Nitrosamine mitigation: NDMA impurity formation and its inhibition in metformin hydrochloride tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Formation of NDMA from ranitidine and sumatriptan: the role of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. contractpharma.com [contractpharma.com]
Technical Support Center: Optimization of Ionization Source for NDMA Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of ionization sources for the analysis of N-Nitrosodimethylamine (NDMA) and other nitrosamines.
Frequently Asked Questions (FAQs)
Q1: Which ionization source is best for NDMA analysis?
A1: The choice of ionization source depends on the specific analytical method and instrumentation available. Atmospheric Pressure Chemical Ionization (APCI) is a standard and often preferred technique for nitrosamine (B1359907) analysis due to its suitability for polar, moderately polar, and thermally stable compounds like NDMA.[1][2] Electrospray Ionization (ESI) can also be used, and the choice between APCI and ESI may not always show a significant difference in overall ionization efficiency for many nitrosamines.[3] For certain applications, particularly with complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization can offer superior sensitivity and high ionization efficiency, especially for NDMA.[3][4]
Q2: Why is formic acid commonly added to the mobile phase for LC-MS analysis of NDMA?
A2: Formic acid is a common mobile phase additive in reversed-phase LC-MS for several key reasons in the context of nitrosamine analysis. It helps to improve ionization efficiency by providing a consistent source of protons, which is essential for forming protonated molecules ([M+H]⁺) in the ion source, leading to increased signal intensity.[5] Additionally, it enhances chromatographic peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase, which can cause peak tailing.[5] A concentration of 0.1% (v/v) formic acid in both the aqueous and organic mobile phase components is widely recommended.[5][6][7]
Q3: What are common causes of low signal intensity for NDMA?
A3: Low signal intensity for NDMA can stem from several factors. One of the most significant is matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of NDMA, causing ion suppression.[8][9][10] In-source fragmentation, where the NDMA molecule breaks apart within the ion source before detection, can also lead to a weaker signal for the target ion.[11][12] Other causes can include suboptimal ionization source parameters, poor sample preparation leading to low recovery, or issues with the mobile phase composition.[2][13]
Q4: How can I minimize in-source fragmentation of NDMA?
A4: In-source fragmentation can be a significant issue, particularly with ESI.[12] To minimize this, it is crucial to optimize the cone voltage (or fragmentor voltage) and the ion source temperature.[11][12] Lowering the cone voltage can reduce the energy imparted to the ions, thus decreasing fragmentation.[11] Similarly, optimizing the source temperature is important, as higher temperatures can increase analyte dissociation.[12]
Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS) in NDMA analysis?
A5: Utilizing a stable isotope-labeled internal standard, such as NDMA-d6, is the most effective way to correct for variability in matrix effects and improve the accuracy and reproducibility of quantitative results.[9] Since the SIL-IS has nearly identical chemical and physical properties to the unlabeled NDMA, it will be affected by matrix effects and variations in ionization efficiency in the same way. This allows for reliable normalization of the signal.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization Source Parameters | Systematically optimize key source parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage.[3] For APCI, ensure the corona discharge needle is clean and properly positioned. For ESI, check the spray needle for blockages or damage. |
| Matrix Effects (Ion Suppression) | Improve sample preparation to remove interfering matrix components.[8][9] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[9] Diluting the sample may also reduce matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for ion suppression.[9] |
| In-Source Fragmentation | Optimize the cone voltage/fragmentor voltage by gradually decreasing it to find the optimal value that minimizes fragmentation while maintaining adequate signal.[11][12] Adjust the ion source temperature, as excessively high temperatures can promote fragmentation.[12] |
| Inappropriate Mobile Phase | Ensure the mobile phase contains a suitable additive to promote ionization, such as 0.1% formic acid for positive ion mode.[5] Use high-purity, LC-MS grade solvents and additives to minimize contaminants that could cause ion suppression.[5] |
| Poor Chromatographic Peak Shape | If peak tailing is observed, ensure the mobile phase pH is appropriate. The addition of 0.1% formic acid should help minimize tailing for many nitrosamines.[5] If the problem persists, consider a different column chemistry.[5] For small, polar nitrosamines like NDMA, a biphenyl (B1667301) stationary phase may provide better retention than a standard C18 column.[2] |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use fresh, high-purity LC-MS grade solvents and additives.[5] Contaminants in the mobile phase can lead to high background noise. |
| System Contamination | Clean the ion source, including the ion transfer capillary and other components, according to the manufacturer's recommendations. Contamination can build up over time, leading to increased background. |
| Gas Quality | The quality of the nitrogen gas supplied to the mass spectrometer can significantly impact the background noise for some nitrosamines.[2] Ensure a high-purity gas source and consider using an in-line filter. |
| Isobaric Interference | For NDMA, a common interference is N,N-Dimethylformamide (DMF), which has a similar mass.[14][15][16] Ensure your chromatographic method provides adequate separation of NDMA from potential interferences like DMF.[15] Using high-resolution mass spectrometry (HRMS) can also help to resolve these isobaric interferences.[16] |
| Instrumental Noise | Optimize instrument parameters such as the curtain gas pressure. Increasing the curtain gas can reduce background noise and improve the limit of quantitation (LOQ).[2] |
Quantitative Data Summary
Table 1: Comparison of Optimized Ionization Source Parameters for Nitrosamine Analysis
| Parameter | ESI[3] | APCI[1][3] |
| Ion Source Temperature | 200 °C | 330 - 400 °C |
| Nebulizer Pressure/Gas Flow | 20 psi | 30 psi (Ion Source Gas 1 & 2) |
| Sheath Gas/Drying Gas Temperature | 275 °C | 200 °C (DL Temperature) |
| Sheath Gas/Drying Gas Flow Rate | 11 L/min | 10 L/min (Drying Gas) |
| Capillary/Ionspray Voltage | 3500 V | 5500 V |
| Nozzle Voltage/Corona Current | 1500 V | 3 µA |
| Curtain Gas | Not Specified | 30 psi |
| Collision Gas | Nitrogen | Nitrogen |
Note: These values are illustrative and should be optimized for your specific instrument and application.
Experimental Protocols
Protocol 1: Optimization of an APCI Source for NDMA Analysis
-
Initial Setup:
-
Prepare a standard solution of NDMA in a solvent compatible with your mobile phase (e.g., methanol (B129727) or water).
-
Set up the LC-MS system with a suitable column and mobile phase (e.g., a gradient of water with 0.1% formic acid and methanol with 0.1% formic acid).[5][6]
-
Begin with the instrument manufacturer's recommended starting parameters for APCI.
-
-
Systematic Parameter Optimization:
-
Flow Injection Analysis (FIA) or Constant Infusion: Infuse the NDMA standard solution directly into the ion source at a constant flow rate to obtain a stable signal.
-
Corona Discharge Current: While monitoring the NDMA signal, vary the corona discharge current (typically from 1 to 5 µA) to find the value that maximizes the signal intensity.
-
Vaporizer Temperature: Optimize the vaporizer (or nebulizer) temperature. This is a critical parameter in APCI for efficient desolvation and vaporization of the analyte. Adjust the temperature in increments (e.g., 25-50 °C) within the typical range (e.g., 300-500 °C) to maximize the signal.
-
Drying Gas Flow and Temperature: Optimize the flow rate and temperature of the drying gas to ensure efficient desolvation without causing thermal degradation of the analyte.
-
Capillary Voltage: Adjust the capillary voltage to optimize the transfer of ions into the mass spectrometer.
-
Fragmentor/Cone Voltage: Optimize the fragmentor or cone voltage to maximize the abundance of the precursor ion ([M+H]⁺) and minimize in-source fragmentation.
-
-
LC-MS Verification:
-
Once the optimal parameters are determined using FIA, inject the NDMA standard onto the LC column and acquire data under the optimized source conditions to confirm performance with chromatographic separation.
-
Visualizations
Caption: General workflow for ionization source optimization.
Caption: Troubleshooting low signal intensity for NDMA analysis.
References
- 1. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 3. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. lcms.cz [lcms.cz]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. LC-MS: Practical method for analyzing NDSRIs with single quadrupole - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. sciex.jp [sciex.jp]
- 14. antisel.gr [antisel.gr]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fda.gov [fda.gov]
Navigating the Nuances of NDMA Quantification: A Technical Support Center
For researchers, scientists, and drug development professionals, achieving consistent and accurate quantification of N-nitrosodimethylamine (NDMA) across different laboratories is a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability and error in NDMA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-laboratory variability in NDMA quantification?
A1: Inter-laboratory variability in NDMA analysis can arise from multiple factors throughout the analytical workflow. Key sources include the diversity of sample matrices, inconsistencies in sample preparation methods, the choice of analytical instrumentation and its optimization, and the presence of co-eluting interfering substances.[1][2][3] Different drug products, for instance, can have unique excipients that behave differently during extraction, leading to variable recoveries.[4] Methodological differences in sample cleanup, concentration steps, and instrument parameters are also significant contributors to variability.[3][5]
Q2: How does the sample matrix affect NDMA analysis?
A2: The sample matrix, which includes the active pharmaceutical ingredient (API) and various excipients, can significantly impact the accuracy and precision of NDMA quantification.[2][4] For example, extended-release formulations can form gels during sample preparation, making extraction difficult.[4] The matrix can also cause ion suppression or enhancement in mass spectrometry-based methods, leading to underestimation or overestimation of NDMA levels.[2] The presence of high concentrations of co-eluting substances, such as dimethylformamide (DMF), can interfere with the NDMA signal, causing false positives.[5][6]
Q3: What is the role of stable isotope-labeled internal standards in mitigating variability?
A3: The use of stable isotope-labeled internal standards (SIL-IS), such as NDMA-d6, is a critical strategy for minimizing analytical variability.[7][8][9] This technique, known as isotope dilution, involves adding a known amount of the SIL-IS to the sample at the beginning of the workflow.[7] Because the SIL-IS is chemically identical to the analyte, it experiences the same variations during sample preparation, extraction, and analysis.[8][9] By measuring the ratio of the native NDMA to the SIL-IS, analysts can correct for analyte loss and matrix effects, leading to more accurate and reproducible results.[7][9]
Q4: Can NDMA be formed during the analytical process itself?
A4: Yes, the in-situ formation of NDMA during sample preparation and analysis is a potential source of error.[2][5] This can occur if precursor amines and nitrosating agents are present in the sample or solvents and the analytical conditions, such as high temperatures in a GC injector, promote their reaction.[5] It is crucial to evaluate and control for such artifactual formation during method development and validation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during NDMA quantification experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My NDMA peak is showing significant tailing or fronting. What are the possible causes and solutions?
-
Answer:
-
Possible Causes:
-
Column Overloading: Injecting too much sample can lead to peak fronting.[10]
-
Active Sites on the Column: The column may have active sites that interact with the analyte, causing peak tailing.[10]
-
Improper Sample Diluent: Using a diluent that is too strong or incompatible with the mobile phase can cause distorted peak shapes.[1] For instance, using methanol (B129727) for samples that are not soluble in it can lead to poor peak shapes.[1]
-
Contamination: A contaminated guard column, analytical column, or injector liner can also result in poor peak shapes.
-
-
Solutions:
-
Reduce the injection volume or dilute the sample.[10]
-
Condition the column at a higher temperature or use a column with better deactivation.[10]
-
Ensure the sample diluent is compatible with the initial mobile phase conditions. Ideally, water should be used as a diluent when possible.[1]
-
Clean or replace the injector liner and guard column. If the problem persists, replace the analytical column.
-
-
Issue 2: High Baseline Noise or Spikes
-
Question: I am observing a high and noisy baseline in my chromatogram. How can I troubleshoot this?
-
Answer:
-
Possible Causes:
-
Contaminated Mobile Phase or Carrier Gas: Impurities in the solvents or gases can contribute to baseline noise.[11]
-
Detector Instability or Contamination: The mass spectrometer detector may be contaminated or not properly stabilized.[10][11]
-
Leaks: Leaks in the system, particularly at the injector or column fittings, can introduce air and cause a noisy baseline.[11][12]
-
Electrical Interference: Nearby electrical equipment can sometimes interfere with the detector signal.[10]
-
-
Solutions:
-
Use high-purity solvents and gases and consider installing appropriate filters.[11]
-
Clean the detector according to the manufacturer's instructions. Allow sufficient time for the detector to stabilize.
-
Perform a leak check of the entire system.
-
Ensure proper grounding of the instrument and move any potential sources of electrical interference.[10]
-
-
Issue 3: Inconsistent or Low Analyte Recovery
-
Question: My recovery of NDMA is low and varies between samples. What could be the reason?
-
Answer:
-
Possible Causes:
-
Inefficient Extraction: The sample preparation and extraction procedure may not be effectively removing NDMA from the sample matrix.[2]
-
Analyte Loss During Sample Preparation: NDMA is volatile and can be lost during evaporation or concentration steps.[4]
-
Matrix Effects: Ion suppression in the mass spectrometer due to co-eluting matrix components can lead to an apparent low recovery.[2]
-
Analyte Degradation: NDMA is susceptible to photolysis (degradation by light).[13]
-
-
Solutions:
-
Optimize the extraction solvent, volume, and extraction time.
-
Avoid harsh evaporation conditions. If concentration is necessary, use gentle nitrogen evaporation at a controlled temperature.
-
Incorporate a stable isotope-labeled internal standard (e.g., NDMA-d6) to compensate for recovery losses and matrix effects.[7][9]
-
Protect samples from light by using amber vials or covering them with foil.[2]
-
-
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for NDMA quantification.
Table 1: Performance of Isotope Dilution LC-MS/MS for Nitrosamine Analysis
| Nitrosamine | Matrix | Accuracy (% Recovery) | Precision (% RSD) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| NDMA | Drug Product | 95 - 110 | < 15 | 0.03 | 0.01 | [7][14] |
| NDMA | Drinking Water | 94.6 - 104.0 | < 10 | 0.6 - 3.9 | 0.2 - 1.3 | [15][16] |
Table 2: Performance of Isotope Dilution GC-MS/MS for Nitrosamine Analysis
| Nitrosamine | Matrix | Accuracy (% Recovery) | Precision (% RSD) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| NDMA | Drinking Water | 95.5 - 103.3 | < 15 | 4 | 0.4 | [9] |
| NDMA | Aqueous Samples | Not Specified | Not Specified | Not Specified | 0.003 pg/µL | [17][18] |
Experimental Protocols
Protocol 1: Sample Preparation for NDMA Analysis in Solid Dosage Forms using LC-MS/MS
-
Sample Weighing: Accurately weigh a portion of powdered tablets equivalent to a specified amount of the active pharmaceutical ingredient (API) into a centrifuge tube.[7]
-
Internal Standard Spiking: Add a known volume of a solution containing the stable isotope-labeled internal standard (e.g., NDMA-d6).[7]
-
Extraction: Add the appropriate extraction solvent (e.g., methanol or a methanol/water mixture).[7]
-
Vortexing/Sonication: Vortex or sonicate the sample to ensure the complete extraction of nitrosamines.[7]
-
Centrifugation: Centrifuge the sample to separate the solid excipients.[7]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[7]
Protocol 2: Liquid Chromatography (LC) Conditions for NDMA Analysis
-
Column: A suitable reversed-phase column, such as a C18 or Phenyl column.[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[7]
-
Gradient: A gradient elution program is typically used to separate the nitrosamines from the API and other matrix components.[7]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.
Protocol 3: Gas Chromatography (GC) Conditions for NDMA Analysis
-
Injector: Splitless injection mode is often used to maximize sensitivity.[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Oven Program: A temperature gradient is used to separate the analytes. For example, start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Transfer Line Temperature: Typically set to 250 °C.
Visualizations
Caption: A generalized workflow for the analysis of NDMA in pharmaceutical samples.
Caption: A decision tree for troubleshooting common issues in NDMA analysis.
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 3. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. sciex.jp [sciex.jp]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Analysis of this compound (NDMA) in Pharmaceutical Products in the Presence of High Concentration N,N-dimethylformamide (DMF) -Pub - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. filab.fr [filab.fr]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
- 17. Determination of this compound in environmental aqueous samples by isotope-dilution GC/MS-SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Nitrosamine Impurities in Drugs
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of N-nitrosamine impurities in pharmaceutical products have become a critical focus for regulatory agencies and manufacturers worldwide. Classified as probable human carcinogens, these impurities can form during drug synthesis, manufacturing, or storage and must be controlled at trace levels. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, necessitating the use of highly sensitive and selective analytical methods for their detection and control.
This guide provides an objective comparison of the most common analytical techniques employed for the determination of nitrosamine (B1359907) impurities: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document delves into their performance characteristics, presents supporting experimental data, and provides detailed methodologies to assist professionals in selecting and validating the most appropriate method for their specific needs.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical technique for nitrosamine analysis is contingent upon several factors, including the specific nitrosamine impurity, the drug matrix, the required sensitivity to meet regulatory limits, and the instrumentation available. Hyphenated mass spectrometry techniques, such as LC-MS/MS and GC-MS/MS, are generally preferred for their superior sensitivity and selectivity, which are essential for quantifying impurities at the low levels stipulated by regulatory bodies.[1] HPLC-UV offers a more accessible alternative, though typically with higher limits of detection.
Below are tables summarizing the performance of these analytical methods based on published validation data.
Table 1: Performance Comparison of LC-MS/MS Methods for Nitrosamine Analysis
| Nitrosamine | Drug Matrix | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Linearity (R²) | Citation |
| NDMA | Metformin (B114582) | 0.1 | 0.2 | 95-105 | < 5 | >0.99 | [2] |
| NDEA | Metformin | 0.1 | 0.2 | 96-104 | < 5 | >0.99 | [2] |
| NDMA | Losartan | 0.05 | 0.15 | 92-108 | < 10 | >0.99 | [3] |
| NDEA | Losartan | 0.05 | 0.15 | 93-107 | < 10 | >0.99 | [3] |
| NDMA | Ranitidine | 0.1 | 0.25 | 98-102 | < 15 | >0.999 | [4] |
| NMBA | Valsartan | - | 1.5 | 80-120 | < 15 | >0.998 | [5] |
| NEIPA | Valsartan | 0.5 | 1.5 | 80-120 | < 15 | >0.998 | [5] |
| NDIPA | Valsartan | 0.5 | 1.5 | 80-120 | < 15 | >0.998 | [5] |
| NDBA | Valsartan | 0.5 | 1.5 | 80-120 | < 15 | >0.998 | [5] |
| Various | Telmisartan | 0.05-0.1 | 0.15-0.3 | - | < 10 | >0.99 | [6] |
Table 2: Performance Comparison of GC-MS/MS Methods for Nitrosamine Analysis
| Nitrosamine | Drug Matrix | LOD (ng/g) | LOQ (ng/g) | Accuracy (% Recovery) | Precision (%RSD) | Linearity (R²) | Citation |
| NDMA | Sartans | 1-10 | 5-25 | 91.4-104.8 | < 15 | >0.99 | [7] |
| NDEA | Sartans | 1-10 | 5-25 | 91.4-104.8 | < 15 | >0.99 | [7] |
| NDMA | Olmesartan | - | - | 85.6-110.3 | < 15 | >0.99 | [8] |
| NDEA | Olmesartan | - | - | 85.6-110.3 | < 15 | >0.99 | [8] |
| NDMA | Valsartan | 0.02 ppm | 0.06 ppm | 91.9-122.7 | < 9.15 | >0.999 | [9] |
| NDEA | Valsartan | 0.03 ppm | 0.09 ppm | 91.9-122.7 | < 9.15 | >0.999 | [9] |
| NDIPA | Valsartan | 0.02 ppm | 0.07 ppm | 91.9-122.7 | < 9.15 | >0.999 | [9] |
| NEIPA | Valsartan | 0.03 ppm | 0.08 ppm | 91.9-122.7 | < 9.15 | >0.999 | [9] |
| Various | Sartans | < 0.002 ppm | - | 80-120 | < 8 | >0.997 | [10] |
Table 3: Performance Comparison of HPLC-UV Methods for Nitrosamine Analysis
| Nitrosamine | Drug Matrix | LOQ (ng/mL) | Accuracy (% Recovery) | Linearity (R²) | Citation | |---|---|---|---|---| | NDMA | Losartan | - | 93.2-100.1 | >0.999 |[11] | | NDEA | Losartan | - | 85.8-96.4 | >0.999 |[11] | | NDIPA | Losartan | - | 83.3-101.8 | >0.999 |[11] | | NDMA | Valsartan | 10 | - | >0.999 | | | NDEA | Valsartan | 10 | - | >0.999 | | | NDIPA | Valsartan | 10 | - | >0.999 | | | NMBA | Valsartan | 20 | - | >0.999 | | | NEIPA | Valsartan | 20 | - | >0.999 | | | NDBA | Valsartan | 20 | - | >0.999 | | | NDMA | Ranitidine | 10-20 | ~85 | >0.999 |[2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible results. The following sections provide generalized methodologies for the analysis of nitrosamine impurities using LC-MS/MS, GC-MS/MS, and HPLC-UV. These protocols should be adapted and validated for specific applications.
Protocol 1: LC-MS/MS Method for Nitrosamine Analysis in Metformin Tablets
This protocol outlines a general procedure for the quantification of various nitrosamine impurities in metformin drug products.
1. Sample Preparation:
-
Crush a sufficient number of metformin tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the powder equivalent to 100 mg of metformin into a 15 mL centrifuge tube.[2]
-
Add 5 mL of a diluent (e.g., methanol (B129727):water 50:50) and vortex for 1 minute to disperse the powder.[3]
-
Sonicate the sample for 15 minutes, followed by shaking for 10 minutes.[2]
-
Centrifuge the sample at 4,500 rpm for 15 minutes.[2]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[2]
2. Chromatographic and MS Conditions:
-
LC System: UPLC or HPLC system capable of gradient elution.
-
Column: A suitable reversed-phase column, such as a C18 or Phenyl column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the nitrosamines, followed by a column wash and re-equilibration.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (LC-MS/MS).
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for small, volatile nitrosamines like NDMA.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for each nitrosamine.
3. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[9]
Protocol 2: GC-MS/MS Method for Volatile Nitrosamines in Sartan Drug Substances
This protocol describes a general procedure for the analysis of volatile nitrosamines in sartan APIs.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 250 mg of the sartan drug substance into a 15 mL centrifuge tube.[12]
-
Add 10 mL of 1 M sodium hydroxide (B78521) solution, vortex briefly, and shake for at least 5 minutes.[12]
-
Add 2.0 mL of dichloromethane (B109758) (DCM) to the suspension, vortex, and shake for another 5 minutes.[12]
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the lower organic (DCM) layer into a GC vial for analysis.
2. Chromatographic and MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A polar column, such as a WAX-type column (e.g., 30 m x 0.25 mm, 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) to elute all nitrosamines.[13]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (GC-MS/MS).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for each target nitrosamine.
3. Method Validation:
-
Validate the method in accordance with ICH Q2(R1) guidelines, evaluating specificity, linearity, accuracy, precision, LOD, and LOQ.[9]
Protocol 3: HPLC-UV Method for Nitrosamine Analysis in Losartan
This protocol provides a general procedure for the simultaneous detection of NDMA, NDEA, and NDIPA in Losartan using HPLC-UV.
1. Sample Preparation:
-
Prepare a sample solution by dissolving approximately 1.173 g of Losartan in 5 mL of diluent (water:methanol, 60:40 v/v) to achieve a concentration of 234.6 mg/mL.[11]
2. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250mm × 4.6mm, 5.0µm).[11]
-
Mobile Phase: Isocratic mixture of water and methanol (60:40 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 80 µL.[11]
-
Detection Wavelength: 230 nm.[11]
-
Run Time: 30 minutes.[11]
3. Method Validation:
-
The method should be validated for system suitability, specificity, linearity, LOD, LOQ, precision, and accuracy as per ICH guidelines.[11]
Mandatory Visualizations
To further clarify the processes involved in the validation of analytical methods for nitrosamine impurities, the following diagrams have been generated using Graphviz.
Caption: Workflow for Nitrosamine Analytical Method Validation.
Caption: Decision Tree for Nitrosamine Risk Assessment.
References
- 1. brieflands.com [brieflands.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. pharmtech.com [pharmtech.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. scirp.org [scirp.org]
- 7. waters.com [waters.com]
- 8. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 9. jopcr.com [jopcr.com]
- 10. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 11. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 12. edqm.eu [edqm.eu]
- 13. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to N-nitrosodimethylamine (NDMA) Detection Methods
For Immediate Release
A comprehensive guide offering an inter-laboratory comparison of analytical methods for the detection of N-nitrosodimethylamine (NDMA) has been compiled to assist researchers, scientists, and drug development professionals in this critical area of pharmaceutical safety. This guide provides a detailed overview of various analytical techniques, summarizing their performance based on experimental data from multiple studies.
This compound (NDMA), a probable human carcinogen, has been a significant concern for the pharmaceutical industry since its detection in various drug products.[1][2][3] Regulatory bodies like the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to control the presence of nitrosamine (B1359907) impurities in medications, necessitating robust and sensitive analytical methods for their detection and quantification.[1][4]
This guide addresses the need for a consolidated resource by comparing the performance of commonly employed analytical techniques, including High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).
Comparative Performance of NDMA Analytical Methods
The selection of an appropriate analytical method for NDMA quantification is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of different analytical techniques based on published literature.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Key Advantages | Key Disadvantages |
| HPLC-UV | 10-20 ng/mL[5] | 0.0285 µg/mL[6] | >0.999[5] | 83-102%[5] | Simpler instrumentation, cost-effective.[5] | Lacks sensitivity and specificity for trace analysis.[5] |
| HPLC-FLD (with derivatization) | 4.7 ng/mL[7] | 0.038 µg/g[7] | 0.9995[7] | 74.2 ± 4.2 to 109.2%[7] | Enhanced sensitivity over UV detection. | Derivatization step can be complex and introduce variability. |
| LC-MS | 0.05 µg/mL[2] | - | - | - | Good sensitivity and selectivity. | - |
| LC-MS/MS | 0.045 ng/mL[2] | 0.15 ng/mL[2] | >0.9997[8] | - | High sensitivity and specificity, widely used for regulatory submissions.[8] | Higher instrumentation cost and complexity. |
| LC-HRMS | 0.005 ng/mg[2] | 0.010 µg/g[2] | - | - | Very high sensitivity and mass accuracy, recommended by the FDA for certain matrices.[9] | High instrumentation cost. |
| GC-MS | 0.0027 mg/kg[6] | 0.0091 mg/kg[6] | 0.994[6] | 94.5-103.1%[6] | Established technique with good sensitivity. | Potential for NDMA formation at high temperatures in the injector.[9] |
| Headspace-SIFT-MS | - | 2 ng/g[10] | - | Good agreement with LC-MS/MS[10] | High-throughput, direct analysis from solid samples without dissolution.[4][10] | Requires specialized instrumentation. |
Experimental Protocols: A Glimpse into Methodologies
The successful implementation of any analytical method relies on a well-defined experimental protocol. While specific parameters vary between laboratories and applications, the fundamental steps remain consistent.
A. Sample Preparation:
The initial and often most critical step involves the extraction of NDMA from the drug substance or product matrix. Common techniques include:
-
Solid-Phase Extraction (SPE): A widely used method for cleaning up and concentrating the sample.[11]
-
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquids. Dichloromethane has been shown to yield good extraction efficiencies.[12]
-
Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction: A rapid and efficient microextraction technique.[12]
-
Multiple Headspace Extraction: A technique used with SIFT-MS for direct analysis of solid samples.[4][10]
B. Chromatographic Separation (for HPLC and GC methods):
-
HPLC: Typically employs a C18 column for reversed-phase separation. The mobile phase composition is optimized to achieve good resolution between NDMA and other components in the sample.
-
GC: A capillary column is used to separate volatile compounds. The temperature program is crucial for achieving optimal separation.
C. Detection and Quantification:
-
UV/FLD: The separated analyte is detected based on its absorbance of ultraviolet light or its fluorescence after derivatization.
-
Mass Spectrometry (MS, MS/MS, HRMS): Provides high selectivity and sensitivity by measuring the mass-to-charge ratio of the ionized analyte and its fragments. This is the most common detection method for trace-level quantification of nitrosamines.[2]
-
SIFT-MS: A direct mass spectrometry technique that uses soft chemical ionization to analyze volatile compounds in real-time.[10]
Visualizing the NDMA Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of NDMA in pharmaceutical products, from sample reception to data reporting.
Signaling Pathway of NDMA Formation
The formation of NDMA often occurs when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid, which can be formed from nitrites in an acidic environment.[4] Understanding this pathway is crucial for identifying potential risks in the manufacturing process.
This comparative guide is intended to serve as a valuable resource for the scientific community engaged in the critical task of ensuring the safety and quality of pharmaceutical products. The data and methodologies presented herein are compiled from various scientific publications and should be adapted and validated for specific laboratory conditions and matrices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Quantitative Analysis of NDMA in Drug Products: A Proposed High-Throughput Approach Using Headspace–SIFT-MS [mdpi.com]
- 11. [PDF] Alternative Methods For The Analysis Of Ndma And Other Nitrosamines In Water | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of N-nitrosodimethylamine and N-nitrosodiethylamine Carcinogenicity in Hamsters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic effects of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in hamsters, supported by experimental data. The information is intended to assist researchers in understanding the differential toxicological profiles of these two common nitrosamine (B1359907) contaminants.
Executive Summary
Experimental studies in hamsters, primarily Syrian golden hamsters, have demonstrated distinct carcinogenic profiles for this compound (NDMA) and N-nitrosodiethylamine (NDEA). The route of administration significantly influences the target organs. When administered via intratracheal instillation, NDEA is a potent carcinogen for the respiratory tract, inducing a high incidence of tumors.[1][2] In contrast, NDMA shows weak carcinogenicity in the respiratory system but is a more potent liver carcinogen.[1][2] Oral administration of NDMA has also been shown to induce liver tumors in hamsters.[3][4][5] The carcinogenic mechanisms for both compounds are initiated by metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts. Downstream signaling pathways implicated in nitrosamine-induced tumorigenesis in hamsters include those involving protein kinase A (PKA), epidermal growth factor receptor (EGFR), and the Ras family of oncogenes.
Quantitative Data on Tumor Incidence
The following tables summarize the quantitative data from key comparative studies on the carcinogenicity of NDMA and NDEA in hamsters.
Table 1: Carcinogenicity of NDMA and NDEA via Intratracheal Instillation in Male Syrian Golden Hamsters
| Compound | Total Dosage | Respiratory Tract Tumor Incidence | Liver Tumor Incidence | Reference |
| NDMA | 0.75 mg | 6% | 6% | [1] |
| NDMA | 1.5 mg | 6% | 19% | [1] |
| NDEA | 1.5 mg | 100% | 0% | [1] |
| NDEA | 7.5 mg | 100% | 0% | [1] |
| Control (Vehicle) | - | 8% | 4% | [1] |
Table 2: Carcinogenicity of NDMA via Oral Administration in Hamsters (Selected Studies)
| Compound | Administration Details | Target Organ | Tumor Incidence/Findings | Reference |
| NDMA | Single ip injection (6 mg/kg) | Liver | Hepatocellular altered foci by 6 months; a few neoplastic nodules and hepatocellular carcinomas by 12 months. | [6] |
| NDMA | Oral | Liver | Increased incidence of liver tumors. | [3][5] |
| NDMA | Single oral dose (1.6 mg) | Bile Duct | No malignant bile duct tumors when given alone, but promoted cholangiocarcinoma when combined with liver fluke infection. | [7] |
Key Experimental Protocols
A representative experimental protocol for comparing the carcinogenicity of NDMA and NDEA in hamsters via intratracheal instillation is detailed below.
Study Design from Tanaka et al. (1988)[1]
-
Animal Model: Male Syrian golden hamsters.
-
Test Compounds: this compound (NDMA) and N-nitrosodiethylamine (NDEA).
-
Administration Route: Intratracheal instillation.
-
Dosing Regimen:
-
Once a week for 15 weeks.
-
Total dosages for NDEA were 1.5 mg and 7.5 mg per animal.
-
Total dosages for NDMA were 0.75 mg and 1.5 mg per animal.
-
-
Control Group: Received the vehicle (phosphate buffer) under the same administration schedule.
-
Observation Period: The entire lifespan of the animals.
-
Endpoint: Gross and histopathological examination for tumor development, particularly in the respiratory tract and liver.
Caption: Experimental workflow for comparative carcinogenicity studies.
Signaling Pathways in NDMA and NDEA Carcinogenesis
The carcinogenic effects of NDMA and NDEA are initiated through their metabolic activation, leading to DNA damage and subsequent alterations in cellular signaling pathways that control cell growth, proliferation, and survival.
Metabolic Activation and DNA Adduct Formation
Both NDMA and NDEA are procarcinogens that require metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver, to exert their carcinogenic effects.[8] This process involves the hydroxylation of the α-carbon, leading to the formation of unstable intermediates that spontaneously decompose to form highly reactive alkylating agents (methyldiazonium and ethyldiazonium ions, respectively). These electrophilic species can then react with DNA to form various DNA adducts, which, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.
References
- 1. A comparison of the carcinogenicity of N-nitrosodiethylamine and this compound after intratracheal instillation into Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for this compound (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Pathogenesis of dimethylnitrosamine-induced hepatocellular cancer in hamster liver and lack of enhancement by phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promotion of this compound-initiated bile duct carcinogenesis in the hamster by the human liver fluke, Opisthorchis viverrini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed | MDPI [mdpi.com]
A Comparative Analysis of N-Nitrosodimethylamine (NDMA) Degradation by UV, Ozonation, and Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals
N-Nitrosodimethylamine (NDMA), a probable human carcinogen, is a significant concern in water treatment and pharmaceutical manufacturing. Its removal from water sources is critical to ensure public health and safety. This guide provides a comprehensive comparative analysis of three primary methods for NDMA degradation: direct ultraviolet (UV) photolysis, ozonation, and advanced oxidation processes (AOPs). The performance of each technology is evaluated based on experimental data, and detailed methodologies are provided for key experiments.
Performance Comparison of NDMA Degradation Technologies
The efficiency of NDMA degradation varies significantly across different treatment technologies. The following tables summarize quantitative data from various studies to facilitate a direct comparison of UV photolysis, ozonation, and several AOPs.
UV Photolysis
Direct UV photolysis is a well-established and effective method for NDMA degradation. NDMA strongly absorbs UV light, particularly at wavelengths below 260 nm, leading to the cleavage of the N-N bond.[1][2]
| Parameter | Value | Conditions | Reference |
| Molar Absorptivity (ε) | 1974 M⁻¹ cm⁻¹ | at 254 nm | [1] |
| 7380 M⁻¹ cm⁻¹ | at 228 nm | [2] | |
| Quantum Yield (Φ) | >0.3 | pH 7-8, sufficient O₂ | [1] |
| 0.24 | pH 7, at 253.7 nm | [2] | |
| 0.30 | pH 8.1 | [3] | |
| UV Dose for 1-log Removal | 1000 mJ/cm² | Low-pressure UV lamp | [1] |
| Degradation Kinetics | Pseudo-first-order | at concentrations < 0.01 mM | [4] |
| Zero-order | at concentrations 0.01–1 mM | [4] | |
| Effect of pH | Faster at pH 3 than pH 7 | - | [4] |
| Effect of Dissolved O₂ | Increases quantum yield | - | [5] |
Ozonation
Conventional ozonation is generally inefficient for the direct degradation of NDMA due to a very low reaction rate constant.[6] However, it can be effective in degrading NDMA precursors.[7] The primary mechanism of NDMA removal during ozonation is through the action of hydroxyl radicals (•OH) generated from ozone decomposition.[8][9]
| Parameter | Value | Conditions | Reference |
| Rate Constant with O₃ | 0.052 M⁻¹s⁻¹ | - | [6] |
| Rate Constant with •OH | 4.5 x 10⁸ M⁻¹s⁻¹ | - | [6] |
| Removal Efficiency | < 25% | 160 µM (7.7 mg/L) O₃ in natural waters | [6] |
| Effect of pH | Favored at high pH | - | [8] |
Advanced Oxidation Processes (AOPs)
AOPs generate highly reactive radicals, primarily hydroxyl radicals (•OH), to achieve more effective degradation of recalcitrant compounds like NDMA.
1.3.1. UV/H₂O₂
The addition of hydrogen peroxide to UV treatment aims to enhance degradation through the generation of hydroxyl radicals. However, for NDMA, the improvement over direct UV photolysis is often minimal.[1]
| Parameter | Value | Conditions | Reference |
| Enhancement over UV | Negligible to 10% | 3-10 mg/L H₂O₂ | [1] |
| 1-log Removal | ≥1000 mJ/cm² UV dose, 3 mg/L H₂O₂ | - | [1] |
| Rate Constant with •OH | 4.3 x 10⁸ M⁻¹s⁻¹ | - | [1] |
1.3.2. O₃/H₂O₂
This AOP is significantly more effective than ozonation alone for NDMA degradation due to the enhanced production of hydroxyl radicals.
| Parameter | Value | Conditions | Reference |
| Removal Efficiency | 50-75% | 160-320 µM O₃, [O₃]₀/[H₂O₂]₀ = 2:1 | [6][10] |
| Removal Efficiency | 55% and 78% | 160 µM and 320 µM O₃ respectively, [O₃]₀/[H₂O₂]₀ = 2:1, pH 7.9 | [11] |
1.3.3. UV/Sulfite (B76179) (Advanced Reduction Process)
The UV/sulfite process is an advanced reduction process (ARP) that has shown high efficiency in degrading NDMA.
| Parameter | Value | Conditions | Reference |
| Removal Efficiency | 94.4% | 60 min, 0.1 mM NDMA, 0.2 mM sulfite, 3 mW/cm² UV | [12] |
| Comparison to UV | 94.4% vs 45.5% for UV alone | Same as above | [12] |
| Kinetics | Pseudo-first-order | - | [12] |
| k_obs | 0.0464 min⁻¹ | 0.2 mM sulfite, 3 mW/cm² UV | [12] |
| Effect of pH | Favored under alkaline conditions (pH 9 or 11) | - | [12] |
| Effect of Sulfite Dosage | Removal increases with sulfite concentration | 0.2 mM to 1.0 mM | [12] |
1.3.4. UV/Peroxodisulfate (UV/S₂O₈²⁻)
This AOP utilizes sulfate (B86663) radicals (SO₄•⁻) for the degradation of NDMA and has demonstrated a significant increase in removal rate compared to direct UV photolysis.
| Parameter | Value | Conditions | Reference |
| Enhancement over UV | 3-4 times increase in removal rate | 33.6 µM S₂O₈²⁻ | [13] |
| Kinetics | First-order dependence | - | [13] |
| Fluence for 1-log removal | 8.2 x 10³ J/m² | 33.6 µM S₂O₈²⁻ | [13] |
| Effect of Anions | Less scavenging effect from HCO₃⁻ and Cl⁻ compared to UV/H₂O₂ | - | [13] |
Experimental Protocols
The following sections describe typical methodologies for the key experiments cited in this guide.
NDMA Degradation Experiments
2.1.1. UV Photolysis and UV-based AOPs
A common laboratory setup for UV-based experiments is a quasi-collimated beam apparatus.[3][14]
-
Apparatus: A low- or medium-pressure mercury lamp is used as the UV source. The light is directed through a collimating tube to produce a nearly parallel beam onto the sample solution.[14]
-
Sample Preparation: A known volume of the sample solution (e.g., 120 mL) is placed in a shallow dish (e.g., 70 x 50 mm crystallization dish) and spiked with a specific concentration of NDMA (e.g., 1 µM or 74 µg/L).[3] For AOPs, the respective chemical (e.g., H₂O₂, S₂O₈²⁻) is added at the desired concentration.
-
Irradiation: The sample is placed under the collimated beam and irradiated for specific time intervals. The solution is typically stirred to ensure homogeneity.
-
UV Fluence Measurement: The incident irradiance is measured using a radiometer, and the UV fluence (mJ/cm² or J/m²) is calculated by multiplying the average irradiance by the exposure time.[15] Corrections for factors like reflection, petri dish factor, and water absorbance are applied for accurate fluence determination.[15]
-
Sampling: Aliquots of the sample are withdrawn at predetermined time points, and the reaction is quenched if necessary (e.g., by adding a quenching agent or placing in the dark).
2.1.2. Ozonation and O₃-based AOPs
Ozonation experiments are typically conducted in batch or semi-batch reactors.
-
Apparatus: A bubble column reactor is commonly used. Ozone gas is produced by an ozone generator from pure oxygen and bubbled through the sample solution.
-
Sample Preparation: A buffered solution of known pH containing the target initial concentration of NDMA is prepared. For the O₃/H₂O₂ process, a stock solution of H₂O₂ is added to achieve the desired concentration.
-
Ozone Application: A continuous flow of ozone gas with a known concentration is introduced into the reactor. The dissolved ozone concentration is monitored.
-
Sampling: Samples are taken at different time intervals and the reaction is immediately quenched by adding an ozone scavenger, such as indigo (B80030) disulfonate or sodium thiosulfate.
Analytical Methods for NDMA Quantification
Accurate quantification of NDMA at low concentrations (ng/L) is crucial. The standard methods involve sample pre-concentration followed by chromatographic separation and detection.
-
Sample Preparation: Solid-phase extraction (SPE) is commonly used to concentrate NDMA from water samples and remove interfering matrix components.[16][17]
-
Analytical Instrumentation:
-
Method Validation: Analytical methods are validated for parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery in different water matrices.[16][17]
Visualization of Degradation Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key processes and relationships in NDMA degradation studies.
References
- 1. pacewater.com [pacewater.com]
- 2. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UV direct photolysis of this compound (NDMA): Kinetic and product study | Semantic Scholar [semanticscholar.org]
- 5. UV photolytic mechanism of this compound in water: roles of dissolved oxygen and solution pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative degradation of this compound by conventional ozonation and the advanced oxidation process ozone/hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of this compound (NDMA) precursors with ozone and chlorine dioxide: kinetics and effect on NDMA formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reinvestigation on the ozonation of this compound: Influencing factors and degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of ozone and ozone/peroxide on trace organic contaminants and NDMA in drinking water and water reuse applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 19. Determination of this compound in drinking water by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of N-Nitrosamine Genotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro genotoxicity of various N-nitrosamines, supported by experimental data from key assays. The information is intended to assist researchers in understanding the relative genotoxic potential of these compounds and in selecting appropriate testing strategies. N-nitrosamines are a class of compounds of significant concern due to their carcinogenic properties, often initiated by genotoxic mechanisms.[1][2] Their mutagenic and carcinogenic activity is primarily dependent on metabolic activation by Cytochrome P450 (CYP) enzymes.[1][3][4]
Quantitative Genotoxicity Data
The following tables summarize quantitative data from in vitro genotoxicity studies on various N-nitrosamines. These assays are crucial for identifying the mutagenic and carcinogenic hazards of these compounds.[5]
Table 1: Ames Test Mutagenicity of Selected N-Nitrosamines
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[2] The sensitivity of this test for N-nitrosamines can be enhanced by using specific protocols, such as pre-incubation with a higher concentration of hamster liver S9 fraction for metabolic activation.[5][6][7] Generally, N-nitrosamines are found to be significantly more mutagenic than their N-nitramine counterparts.[8]
| N-Nitrosamine | Tester Strain(s) | Metabolic Activation | Result (Lowest Positive Concentration or Fold Increase) | Reference |
| N-Nitrosodimethylamine (NDMA) | TA1535, WP2 uvrA (pKM101) | 30% Hamster Liver S9 | Mutagenic at 50 µ g/plate | [9] |
| N-Nitrosodiethylamine (NDEA) | TA100 | Hamster Liver S9 | Positive | [9] |
| N-Nitrosodibutylamine (NDBA) | Not Specified | S9 Mix | Positive | [10] |
| N-Nitrosomorpholine (NMOR) | TA100 | Hamster Liver S9 | Positive | [9] |
| 1-Cyclopentyl-4-nitrosopiperazine (CPNP) | TA100 | Hamster Liver S9 | Mutagenic at 10 µ g/plate | [9] |
| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | Not Specified | S9 Mix | Positive in 3D HepaRG MN Assay | [10] |
| N-Nitrosomethylphenylamine (NMPA) | Not Specified | S9 Mix | Positive in 3D HepaRG MN Assay | [10] |
| 1-Nitrosopiperazine | Not Specified | S9 Mix | Not Mutagenic | [8] |
| N-Nitrosodiethanolamine (NDELA) | Not Specified | Hamster Liver S9 | Not Genotoxic in ToxTracker | [11] |
Table 2: Genotoxicity of N-Nitrosamines in Mammalian Cell Assays
In vitro mammalian cell assays, such as the micronucleus and comet assays, provide further insight into the genotoxic potential of N-nitrosamines. Studies have shown that 3D cell models, like HepaRG spheroids, can be more sensitive in detecting the genotoxicity of these compounds compared to traditional 2D cell cultures, likely due to higher CYP activity.[10] An enhanced metabolization protocol (EMP) using hamster S9 has also been shown to significantly increase the sensitivity of detecting N-nitrosamine-induced genotoxicity in mammalian cells.[9][11]
| N-Nitrosamine | Cell Line/Model | Assay | Key Finding | Reference |
| This compound (NDMA) | 2D & 3D HepaRG | CometChip & Micronucleus | Genotoxic in both models; stronger response in 3D | [10] |
| N-Nitrosodiethylamine (NDEA) | 2D & 3D HepaRG | CometChip & Micronucleus | Genotoxic in both models | [10] |
| N-Nitrosodibutylamine (NDBA) | 2D & 3D HepaRG | CometChip & Micronucleus | Genotoxic in both models | [10] |
| N-Nitrosodiisopropylamine (NDIPA) | 3D HepaRG | CometChip | Genotoxic | [10] |
| N-Nitrosoethylisopropylamine (NEIPA) | 3D HepaRG | CometChip | Genotoxic | [10] |
| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | 3D HepaRG | Micronucleus | Genotoxic | [10] |
| N-Nitrosomethylphenylamine (NMPA) | 3D HepaRG | Micronucleus | Genotoxic | [10] |
| N-Nitrosodibenzylamine (NDBzA) | Rat Kidney and Lung Cells | Cytotoxicity Assay | Highest cytotoxicity among tested compounds | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of chemical substances.[2]
Principle: Specific strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[2][13] The assay measures the ability of a test substance to cause reverse mutations, restoring the bacteria's ability to grow on an amino acid-deficient medium.[13]
Enhanced Protocol for N-Nitrosamines:
-
Metabolic Activation: An S9 mix, a supernatant fraction of rodent liver homogenate, is used to mimic mammalian metabolism, as most N-nitrosamines require metabolic activation to become mutagenic.[2] For enhanced sensitivity with N-nitrosamines, a 30% hamster liver S9 fraction is recommended.[5][6][7]
-
Pre-incubation Method: The bacterial culture, test compound, and S9 mix are pre-incubated together (e.g., for 30 minutes at 37°C) before being mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.[1][5]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[1]
-
Data Analysis: The number of revertant colonies is counted. A compound is considered mutagenic if it induces a dose-dependent increase in revertants that is at least twice the spontaneous background rate.[1]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[14] Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[15]
Principle: The assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) effects of a test substance.[14][16]
Cytokinesis-Block Micronucleus (CBMN) Assay Protocol:
-
Cell Culture and Treatment: Proliferating cells are exposed to the test N-nitrosamine with and without metabolic activation (S9 mix).
-
Addition of Cytochalasin B: Cytochalasin B, an inhibitor of cytokinesis, is added to the culture to block cell division at the binucleated stage, ensuring that only cells that have undergone mitosis are scored for micronuclei.[14][15][16]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: Micronuclei are scored in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[1][17]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid". The DNA is then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates further towards the anode, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head"). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[1]
Alkaline Comet Assay Protocol:
-
Cell Preparation and Treatment: Cells are exposed to the test N-nitrosamine.
-
Embedding in Agarose: Cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cellular proteins and membranes.[1]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and separate the strands, followed by electrophoresis.[18]
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail (% tail DNA), which is a measure of DNA damage.
Visualizations
Experimental Workflow for In Vitro Genotoxicity Testing of N-Nitrosamines
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. hesiglobal.org [hesiglobal.org]
- 4. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 7. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. toxys.com [toxys.com]
- 12. In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. crpr-su.se [crpr-su.se]
- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
A Head-to-Head Battle: Cross-Validation of LC-MS and GC-MS Methods for NDMA Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Analytical Techniques for the Quantification of N-Nitrosodimethylamine (NDMA).
The presence of this compound (NDMA), a probable human carcinogen, in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide. Accurate and reliable quantification of this impurity is paramount to ensure patient safety. The two most powerful and widely adopted analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical challenges.
At a Glance: LC-MS vs. GC-MS for NDMA Analysis
| Feature | LC-MS/MS | GC-MS/MS |
| Applicability | Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds.[1] | Primarily suited for volatile and thermally stable nitrosamines.[1] |
| Sensitivity | Generally offers higher sensitivity, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[1] | Highly sensitive for volatile compounds, with detection limits in the low ppb range.[1] |
| Selectivity | High selectivity, especially with tandem mass spectrometry (MS/MS), minimizing matrix interference.[1] | Excellent selectivity, particularly in Multiple Reaction Monitoring (MRM) mode.[1] |
| Sample Preparation | Often simpler, involving dissolution and filtration ("dilute and shoot").[1] | May require more complex procedures like derivatization, liquid-liquid extraction, or headspace analysis.[1][2] |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from matrix components.[1] | Generally less prone to matrix effects compared to LC-MS.[1] |
| Thermal Degradation Risk | Low risk, as the analysis is performed at or near ambient temperatures. | High risk for certain drug matrices. For example, ranitidine (B14927) can degrade at the high temperatures of the GC inlet, artificially forming NDMA.[3] |
Quantitative Performance Data: A Comparative Overview
The following tables summarize key performance parameters for LC-MS/MS and GC-MS/MS methods for the analysis of NDMA. The data is compiled from various studies and represents typical performance characteristics.
Table 1: Comparison of Linearity and Coefficient of Determination (R²)
| Nitrosamine | LC-MS/MS (APCI) R² | GC-MS/MS (EI) R² |
| NDMA | ≥ 0.99[4] | ≥ 0.99[4] |
Table 2: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | LC-MS/MS | GC-MS/MS |
| LOD | As low as 0.1 ng/mL | Typically 0.05 - 0.5 ng/mL |
| LOQ | As low as 0.3 ng/mL | Typically 0.15 - 1.0 ng/mL |
Note: LOD and LOQ values are highly dependent on the specific instrument, method, and sample matrix.
Table 3: Comparison of Accuracy and Precision (Recovery and %RSD)
| Parameter | LC-MS/MS | GC-MS/MS |
| Accuracy (Recovery) | Typically 90-110%[5] | Typically 95-105%[6] |
| Precision (%RSD) | < 15%[5] | < 15%[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both LC-MS and GC-MS analysis of NDMA in a pharmaceutical matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is suitable for the quantification of NDMA in drug substances and products.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the homogenized drug product into a centrifuge tube.
-
Add a suitable solvent (e.g., methanol (B129727) or a mixture of water and methanol) and an internal standard solution (e.g., NDMA-d6).
-
Vortex the sample to ensure complete dissolution or dispersion.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm filter into an HPLC vial.[7][8]
2. LC-MS/MS Conditions:
| Parameter | Specification |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | Optimized for separation of NDMA from the drug matrix |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[9] |
| Ionization Mode | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion (m/z) → Product ion (m/z) for NDMA and internal standard |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
This method is often employed for volatile nitrosamines and can be adapted for NDMA in various matrices. Headspace analysis is a common approach to minimize matrix effects.
1. Sample Preparation (Headspace):
-
Accurately weigh a specific amount of the drug substance or ground tablets into a headspace vial.[10]
-
Add a diluent (e.g., dimethyl sulfoxide (B87167) - DMSO) and an internal standard solution (e.g., NDMA-d6).[10]
-
Immediately cap and crimp the vial.
-
Incubate the vial at a specific temperature for a set time to allow NDMA to partition into the headspace.
2. GC-MS/MS Conditions:
| Parameter | Specification |
| GC System | Gas chromatograph with a headspace autosampler |
| Column | e.g., DB-WAX or equivalent polar column |
| Inlet Temperature | 200 - 250 °C |
| Oven Program | Isothermal or gradient temperature program to separate NDMA from other volatile components |
| Carrier Gas | Helium |
| Injection Mode | Headspace |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion (m/z) → Product ion (m/z) for NDMA and internal standard |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the LC-MS and GC-MS methods described.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study in Metformin Tablet Quality Assessment: LC-MS and LC-MS/MS Method Quantification of N-Nitroso-Dimethylamine in the Presence of Dimethyl Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
Evaluating the efficacy of different sorbents for NDMA extraction
For researchers, scientists, and drug development professionals, the accurate quantification of N-Nitrosodimethylamine (NDMA) is of paramount importance due to its classification as a probable human carcinogen. A critical step in the analytical workflow is the efficient extraction and pre-concentration of NDMA from various matrices, ranging from drinking water to pharmaceutical formulations. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, with the choice of sorbent being a key determinant of extraction efficiency and data quality. This guide provides an objective comparison of the performance of different sorbent types for NDMA extraction, supported by experimental data and detailed methodologies.
Comparison of Sorbent Performance for NDMA Extraction
The selection of an appropriate sorbent for NDMA extraction depends on several factors, including the chemical properties of NDMA (a small, polar molecule), the sample matrix, and the desired analytical sensitivity. The three main categories of sorbents used for this application are activated carbon, polymeric sorbents, and ion-exchange sorbents. The following table summarizes the quantitative performance of various commercially available sorbents based on data from multiple studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Sorbent Type | Sorbent Name | Sample Matrix | Recovery (%) | RSD (%) | Reference |
| Activated Carbon | Coconut Charcoal | Drinking Water | 95.1 - 100+ | < 5.1 | [1] |
| Ambersorb 572 | Drinking Water | 72.7 | - | [1] | |
| Thermally Modified Coconut Shell Activated Carbon | Water | ~100 | - | [2] | |
| Polymeric | Oasis HLB | Water | - | - | [3] |
| Strata-X | Water | - | - | [3] | |
| Oasis MCX | Pharmaceutical | ~20 (for NDMA) | - | [3] | |
| Strata-X-C | Pharmaceutical | >80 (for most NAs) | - | [3] | |
| Cation Exchange | Strong Cation-Exchange Polymeric Sorbent | Cough Syrup | - | - | [4] |
Note: "-" indicates that the specific data point was not provided in the referenced literature. Recovery and RSD values can vary based on the specific experimental conditions.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible and accurate results in NDMA analysis. Below are generalized SPE methodologies for the different sorbent types, compiled from various sources.
General Solid-Phase Extraction (SPE) Workflow
The following diagram illustrates a typical workflow for the solid-phase extraction of NDMA.
Protocol 1: Activated Carbon Sorbents (e.g., Coconut Charcoal)
Activated carbon is a popular choice for NDMA extraction due to its high surface area and porous structure, which allows for the effective trapping of small polar molecules like NDMA.[5]
-
Sorbent Conditioning:
-
Condition the SPE cartridge with 6 mL of dichloromethane, followed by 6 mL of methanol (B129727).
-
Flush the cartridge with nitrogen or apply a vacuum.
-
Activate the column with 6 mL of methanol and then equilibrate with 9 mL of water.
-
-
Sample Loading:
-
Pass the pre-treated sample (e.g., 500-1000 mL of water) through the cartridge at a controlled flow rate of approximately 10 mL/min.[1]
-
-
Sorbent Drying (Critical Step):
-
Dry the sorbent thoroughly to remove residual water, which can interfere with the elution of NDMA. This can be achieved by applying a vacuum for an extended period (e.g., 1 hour) and passing dry air through the cartridge using a silica (B1680970) gel trap.[1] In some methods, a gentle stream of nitrogen is used.[6] Varying cartridge dry times (e.g., 5, 10, and 20 minutes) have been explored, with 10 minutes being a common selection to balance water removal and analyte loss.[7]
-
-
Analyte Elution:
-
Elute the trapped NDMA from the sorbent using a suitable organic solvent, typically 10-15 mL of dichloromethane.[1]
-
-
Eluate Concentration:
-
Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen before instrumental analysis.
-
Protocol 2: Polymeric Sorbents (e.g., Oasis HLB, Strata-X)
Polymeric sorbents, such as those with a hydrophilic-lipophilic balance (HLB), are effective for extracting a wide range of compounds, including polar analytes like NDMA.
-
Sorbent Conditioning:
-
Condition the cartridge sequentially with an appropriate organic solvent (e.g., methanol) followed by reagent water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a steady flow rate.
-
-
Interference Washing:
-
Wash the cartridge with a weak solvent mixture (e.g., water or a low percentage of organic solvent in water) to remove co-extracted interferences without eluting the NDMA.
-
-
Analyte Elution:
-
Elute the NDMA with a strong organic solvent, such as methanol or acetonitrile.
-
Protocol 3: Ion-Exchange Sorbents (e.g., Strong Cation-Exchange)
Ion-exchange sorbents are particularly useful for extracting ionizable compounds. For NDMA, which is a neutral molecule, mixed-mode sorbents that combine ion-exchange with reversed-phase retention mechanisms (e.g., Oasis MCX, Strata X-C) are often employed, especially for complex matrices like pharmaceutical formulations.[3]
-
Sorbent Conditioning and Equilibration:
-
Sample Loading:
-
Load the pH-adjusted sample onto the cartridge.
-
-
Interference Washing:
-
Wash the cartridge with a buffer of the same pH, sometimes with the addition of a small percentage of organic solvent, to remove non-polar interferences.[8]
-
-
Analyte Elution:
-
Elute the NDMA by disrupting the retentive interactions. For mixed-mode sorbents, this may involve using a solvent with a high organic content and modified with an acid or base to neutralize the ionic interactions. For example, elution with methanol containing 2-5% ammonia (B1221849) is common for cation exchangers.[8]
-
Factors Influencing Sorbent Selection
The choice of sorbent is a critical decision in the development of an NDMA extraction method. The following diagram outlines the key factors that should be considered.
Conclusion
The selection of a sorbent for NDMA extraction is a multi-faceted decision that requires careful consideration of the analyte's properties, the complexity of the sample matrix, and the specific requirements of the analytical method. Activated carbon, particularly coconut charcoal, has demonstrated high recovery and good reproducibility for NDMA extraction from water samples. Polymeric sorbents, especially mixed-mode cation exchange resins, have shown promise for the analysis of NDMA in more complex matrices such as pharmaceutical products, where they can effectively separate the analyte from the active pharmaceutical ingredient. While anion-exchange resins have been studied in the context of NDMA, their primary role has been identified more as a potential source of nitrosamine (B1359907) contamination rather than as a sorbent for analytical extraction.
Ultimately, the optimal sorbent and extraction protocol should be determined through method development and validation for the specific application and matrix of interest. The data and methodologies presented in this guide provide a solid foundation for researchers and scientists to make informed decisions in their pursuit of accurate and reliable NDMA quantification.
References
- 1. pjoes.com [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Selection of anionic exchange resins for removal of natural organic matter (NOM) fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. shim-pol.pl [shim-pol.pl]
- 8. Anion exchange resins as a source of nitrosamines and nitrosamine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Propensity for NDMA Formation: A Comparative Analysis of Key Precursors
A comprehensive guide for researchers and drug development professionals on the N-nitrosodimethylamine (NDMA) formation potential of various chemical precursors, supported by experimental data and detailed methodologies.
This compound (NDMA), a probable human carcinogen, has become a significant concern for the pharmaceutical industry, regulatory bodies, and water treatment facilities. The presence of this impurity in certain drug products and drinking water has led to widespread recalls and a pressing need to understand and control its formation. This guide provides an objective comparison of the NDMA formation potential from different precursors, summarizing key experimental findings to aid in risk assessment and mitigation strategies.
Quantitative Comparison of NDMA Formation Potential
The propensity of a precursor to form NDMA is highly dependent on its chemical structure and the surrounding environmental conditions, such as the presence of nitrosating agents (e.g., nitrites, chloramine), pH, and temperature. The following tables summarize quantitative data from various studies, offering a comparative overview of NDMA formation from prominent precursors.
| Precursor | Conditions | NDMA Formation | Reference |
| Pharmaceuticals & Impurities | |||
| Ranitidine (B14927) Impurity A | Heated in solid state at 110°C for 1h | 13.6 µM | [1] |
| Ranitidine Impurity C | Heated in solid state at 110°C for 1h | 9.1 µM | [1] |
| Ranitidine Impurity E | Heated in solid state at 110°C for 1h | >14.6 µM | [1] |
| Ranitidine Impurity I | Heated in oily liquid state at 110°C for 1h | 6.2 µM | [1] |
| Ranitidine Hydrochloride | Heated in solid state at 110°C for 1h | 0.09 µM | [1] |
| Metformin API (Supplier A) | 1,768.3 ppm DMA, 50 ppb NO2, 65°C, 150 min | 93.8 ppb | [2][3] |
| Metformin API (Supplier B) | 56.5 ppm DMA, 50 ppb NO2, 65°C, 150 min | 4.3 ppb | [2][3] |
| Ranitidine (150 mg tablet) | Simulated gastric fluid (pH 1.2), 5000 µmol/L nitrite (B80452) | NDMA detected (formation not detected at physiological nitrite levels) | [4] |
| Water & Wastewater Contaminants | |||
| Dimethylamine (DMA) | Reaction with monochloramine | Forms NDMA; yield increases with monochloramine concentration | [5] |
| Tertiary Amines | Chloramination | Structure-dependent; those with benzyl, aromatic heterocyclic rings, and diene-substituted methenyl adjacent to the DMA moiety are potent precursors. | [6] |
| Quaternary Amine-Based Coagulants | Chloramination | Associated with NDMA formation. | [7] |
| Wastewater Effluent | Chloramination | A dominant source of NDMA and its precursors.[8] | [8] |
| Eutrophic Waters (during algal blooms) | Chloramination | Can be a significant source of NDMA precursors. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the underlying chemical processes and the methods used to assess NDMA formation, the following diagrams are provided.
Caption: General chemical pathway for NDMA formation.
Caption: Typical workflow for assessing NDMA formation potential.
Experimental Protocols
The methodologies employed to determine NDMA formation potential are critical for ensuring data accuracy and comparability. Below are summarized protocols based on recurring principles in the cited literature.
NDMA Formation Potential (FP) Test for Water Samples
This test is commonly used to assess the maximum potential of a water sample to form NDMA under specific disinfection conditions.
-
Sample Preparation: Water samples are collected and filtered to remove particulate matter.
-
Reaction Conditions: A high dose of a disinfectant, typically monochloramine, is added to the water sample. The pH is adjusted to a specific value (e.g., pH 7-8).
-
Incubation: The samples are incubated in the dark for an extended period (e.g., 24 to 72 hours) to allow the reaction to proceed to completion.
-
Quenching: After incubation, the residual disinfectant is quenched by adding a reducing agent like ascorbic acid.
-
Extraction: NDMA is extracted from the water matrix using solid-phase extraction (SPE) cartridges.
-
Analysis: The extracted NDMA is quantified using analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
In Vitro Analysis of NDMA Formation from Drug Products under Simulated Gastrointestinal Conditions
This protocol is designed to evaluate the potential for NDMA formation from a drug substance or product within the human stomach.
-
Preparation of Simulated Gastric Fluid (SGF): SGF is prepared according to pharmacopeial standards, typically containing sodium chloride and hydrochloric acid to achieve a low pH (e.g., 1.2).[4]
-
Reaction Setup: The drug product (e.g., a ranitidine tablet) is added to the SGF. Various concentrations of sodium nitrite are added to simulate different dietary intakes.[4]
-
Incubation: The mixture is incubated at 37°C to mimic physiological temperature for a defined period.
-
Sample Processing: After incubation, the reaction is stopped, and the sample is prepared for analysis, which may involve neutralization and extraction.
-
Quantification: The concentration of NDMA is determined using a validated analytical method, such as LC-MS/MS.[4]
Analysis of NDMA in Pharmaceutical Ingredients and Products
Regulatory bodies like the FDA have established standardized methods for the detection and quantification of nitrosamine (B1359907) impurities in drug substances and products.
-
Instrumentation: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical techniques due to their sensitivity and selectivity.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but care must be taken to avoid artificially generating NDMA at high temperatures in the GC inlet, especially for heat-labile molecules like ranitidine.[12]
-
Sample Preparation: The drug substance or product is dissolved in a suitable solvent. For complex matrices, a sample cleanup step like solid-phase extraction may be necessary.
-
Chromatographic Separation: The dissolved sample is injected into the liquid chromatograph, where NDMA is separated from other components of the sample matrix.
-
Mass Spectrometric Detection: The mass spectrometer is used to detect and quantify NDMA based on its specific mass-to-charge ratio and fragmentation pattern. The use of isotopically labeled internal standards (e.g., NDMA-d6) is crucial for accurate quantification.
Conclusion
The formation of NDMA is a complex process influenced by the specific precursor, the presence and concentration of nitrosating agents, and various environmental factors. The data presented in this guide highlight that certain pharmaceutical impurities and tertiary amines with specific structural features exhibit a high potential for NDMA formation. In the context of water treatment, wastewater effluents are a primary source of NDMA precursors, and disinfection practices like chloramination can lead to significant NDMA formation.
For drug development professionals, a thorough understanding of the synthetic route and potential degradation pathways of active pharmaceutical ingredients is crucial for identifying and controlling potential NDMA precursors. For researchers and environmental scientists, characterizing the sources and fate of NDMA precursors in water systems is key to developing effective treatment and mitigation strategies. The standardized experimental protocols outlined provide a foundation for reliable and comparable assessment of NDMA formation potential across different matrices. Continued research and collaboration are essential to further elucidate the mechanisms of NDMA formation and to ensure the safety of pharmaceutical products and drinking water.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Analysis of this compound (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of this compound (NDMA) from reaction of monochloramine: a new disinfection by-product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NDMA Testing Methods | Lab Manager [labmanager.com]
Safety Operating Guide
Safeguarding the Laboratory: A Procedural Guide to the Proper Disposal of N-nitrosodimethylamine (NDMA)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and regulatory compliance is paramount when handling carcinogenic compounds like N-nitrosodimethylamine (NDMA). Strict adherence to proper disposal procedures is essential to mitigate health risks and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of NDMA and associated contaminated materials.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle all materials contaminated with NDMA with the utmost caution in a designated containment area, such as a fume hood.[1]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory.[2]
-
Hand Protection: Double gloving is required. For concentrated forms, butyl rubber or SilverShield™ gloves are recommended.[1][2] Nitrile gloves may serve as an inner layer for diluted solutions.[2] Standard latex and nitrile gloves can be penetrated by some nitrosamines.[2]
-
Body Protection: A disposable, close-fitting suit or scrubs and a lab coat should be worn.[2]
-
Eye Protection: Use safety glasses with side shields or goggles.[2]
-
Respiratory Protection: In situations with a risk of inhalation, an approved respirator with organic vapor cartridges should be used.[1]
Waste Segregation and Storage
Proper segregation and storage of NDMA waste are critical to prevent cross-contamination and reactive hazards.
-
Separate Waste Streams: Store NDMA waste separately from other chemical waste.[1]
-
Proper Containment: Use closed, clearly labeled, and chemically compatible containers for all NDMA waste.[1] Solid waste, such as contaminated wipes, filters, and PPE, must be sealed in labeled bags indicating the presence of a carcinogen.[1][3]
-
Avoid Nitrosating Conditions: Prevent contact with nitrites, secondary or tertiary amines, or acidic media, as these can lead to the formation of nitrosamines.[1]
Step-by-Step Disposal Procedures
The primary and preferred method for the final disposal of NDMA waste is high-temperature hazardous-waste incineration.[1] For laboratory-scale decontamination, chemical degradation methods may be employed prior to final disposal.
Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing NDMA in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Neutralization and Filtration: If necessary, neutralize liquid wastes and filter them to remove any solids.[3]
-
Transfer: Place the treated liquid waste into closed polyethylene (B3416737) containers for transport.[3]
-
Rinsing: Thoroughly rinse all equipment that has come into contact with NDMA with a suitable solvent. This solvent rinse should be added to the liquid waste container for incineration.[3] Ensure the outside of the container remains uncontaminated.[3]
Solid Waste Disposal:
-
Incineration: Whenever possible, all solid waste contaminated with NDMA, including rags, paper towels, and PPE, should be incinerated.[3]
-
Packaging: Contaminated solid materials should be enclosed in sealed plastic bags. These bags must be labeled to indicate the presence of a carcinogen, specifying the name and amount of the substance.[3]
-
Storage: Store the sealed bags in a well-ventilated area until they can be collected for incineration.[3]
Decontamination:
-
All surfaces, equipment, and glassware that have come into contact with NDMA must be decontaminated.[2]
Professional Disposal:
-
Contact a licensed professional waste disposal service for the pickup and final disposal of all NDMA hazardous waste.[2]
Quantitative Data Summary
While specific quantitative data for this compound disposal procedures is limited in the provided search results, the following table summarizes relevant physical properties of the related compound N-Nitrosodiethylamine, which informs handling and storage procedures.
| Property | Value |
| Chemical Formula | C₄H₁₀N₂O |
| Molecular Weight | 102.14 g/mol |
| Appearance | Clear, slightly yellow liquid |
| Boiling Point | 175-177 °C |
| Density | 0.95 g/cm³ |
| Oral LD50 (Rat) | 220-280 mg/kg |
| Carcinogenicity | IARC Group 2A: Probably carcinogenic to humans |
| EPA Waste Number | U174 |
Source: Benchchem, PubChem, Sigma-Aldrich, Agilent, Santa Cruz Biotechnology[2]
Experimental Protocols
Chemical Degradation for Laboratory-Scale Decontamination:
For research laboratory settings, a one-step chemical degradation procedure can be used to reduce nitrosamine (B1359907) residues.[4] This method involves treating the nitrosamine-containing material with aluminum-nickel alloy powder and aqueous alkali, which rapidly reduces the nitrosamines to their corresponding amines.[4] While transitory hydrazines may be produced, they are also reduced under these conditions.[4] This method is noted as efficient, reliable, and inexpensive for decontamination purposes.[4] However, it is not recommended for use in acetone (B3395972) or dichloromethane (B109758) solutions due to the potential for slow or incomplete reactions.[4]
NDMA Disposal Workflow
References
Safeguarding Researchers: A Comprehensive Guide to Handling N-Nitrosodimethylamine
For Immediate Implementation: This document provides critical safety and logistical information for laboratory personnel handling N-nitrosodimethylamine (NDMA). Adherence to these procedures is mandatory to minimize exposure risk and ensure a safe research environment. NDMA is a potent carcinogen, and all handling must be conducted with the utmost caution.
Essential Personal Protective Equipment (PPE)
All personnel handling NDMA must use the prescribed PPE. The selection of PPE is critical and should be based on the specific procedures being performed.
Minimum PPE Requirements:
-
Gloves: Double-gloving is mandatory. Butyl rubber or SilverShield® gloves are recommended for handling concentrated NDMA.[1] Standard laboratory gloves (e.g., nitrile, latex) are not sufficient due to their poor resistance to NDMA.
-
Eye and Face Protection: Chemical safety goggles or a full-face shield must be worn.[2][3][4]
-
Protective Clothing: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a back-closure gown or a disposable one-piece suit should be worn.[1]
-
Respiratory Protection: A NIOSH-approved N-95 respirator is the minimum requirement for any procedure that may generate aerosols.[1] For higher concentrations or in the event of a spill, a self-contained breathing apparatus (SCBA) is necessary.[3][5] All respirator use must be in accordance with a comprehensive respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[2][3][4]
Quantitative Exposure and Safety Data
While there are no specific OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) for NDMA, it is classified as a probable human carcinogen.[6] Therefore, the guiding principle is to keep exposure to the lowest feasible level.
| Parameter | Value | Agency/Source |
| OSHA PEL (8-hour TWA) | Not Established | OSHA |
| NIOSH REL (10-hour TWA) | Reduce exposure to the lowest feasible concentration | NIOSH |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen | NTP |
| Carcinogenicity | Group 2A: Probably carcinogenic to humans | IARC |
| Acceptable Intake Limit (in drug products) | 96 ng/day | FDA |
Operational Plan for Safe Handling
All work with NDMA must be performed within a designated area, such as a certified chemical fume hood or a biological safety cabinet (BSC).[1]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the designated work area (fume hood or BSC) is clean and uncluttered.
-
Verify that the fume hood or BSC is functioning correctly.
-
Gather all necessary materials, including NDMA, solvents, glassware, and waste containers, and place them in the hood before starting.
-
Don the required PPE as outlined above.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of NDMA, whether in pure form or in solution, inside the designated fume hood or BSC to contain any potential spills or aerosols.[1]
-
-
Experimental Use:
-
Keep all containers of NDMA tightly sealed when not in use.
-
Conduct all experimental procedures involving NDMA within the fume hood or BSC.
-
Avoid inhalation of vapors or mists and any contact with skin or eyes.[1]
-
-
Post-Procedure:
-
Upon completion of the work, decontaminate all surfaces, equipment, and glassware that have come into contact with NDMA.[1]
-
Wipe down the work area with an appropriate decontaminating solution.
-
Properly package and label all waste for disposal.
-
Disposal Plan
NDMA and all materials contaminated with it are considered hazardous waste and must be disposed of following institutional and regulatory guidelines.[1]
Waste Segregation and Disposal:
-
Liquid Waste: Collect all liquid waste containing NDMA in a dedicated, sealed, and properly labeled hazardous waste container.
-
Solid Waste:
-
All disposable items, such as gloves, bench paper, and pipette tips, that have come into contact with NDMA must be considered hazardous waste.
-
Double-bag all dry, contaminated waste in clear, sealable bags.[1]
-
-
Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE" and include the chemical name "this compound."[1]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials until they can be collected by environmental health and safety personnel.[1]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, if you are trained and have the appropriate PPE and spill kit:
Visual Guides for Safe Handling
The following diagrams provide a visual summary of the key safety procedures for handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: PPE selection guide for all tasks involving this compound.
References
- 1. osha.gov [osha.gov]
- 2. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 3. Table 7-1, Regulations and Guidelines Applicable to this compound (NDMA) - Toxicological Profile for this compound (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. N-NITROSODIETHYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 6. pimdata.amgmedical.com [pimdata.amgmedical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
